2-Chloro-4-(1,1-difluoroethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXIIZVLQSEEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672356 | |
| Record name | 2-Chloro-4-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-63-5 | |
| Record name | 2-Chloro-4-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(1,1-difluoroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Key Fluorinated Pyridine Building Block
An In-depth Technical Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine
Topic: this compound CAS Number: 1204295-63-5
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, applications, and safe handling of this compound, a valuable heterocyclic building block in modern medicinal and agrochemical research.
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a favored motif in designing bioactive molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
This compound emerges as a particularly important intermediate. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration. This guide delves into the core technical aspects of this compound, providing practical insights for its use in research and development.
Section 1: Core Chemical and Physical Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and experimentation.
Identification and Chemical Structure
Below is a summary of the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1204295-63-5 | |
| Molecular Formula | C₇H₆ClF₂N | |
| Molecular Weight | 177.58 g/mol | |
| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N | |
| Canonical SMILES | CC(F)(F)c1ccnc(Cl)c1 | |
| MDL Number | MFCD14525494 |
Physicochemical Properties
The compound is typically supplied as a liquid under standard conditions.
| Property | Value | Conditions | Source |
| Physical Form | Liquid | Ambient | |
| Density | 1.305 g/mL | at 25 °C | |
| Refractive Index | n20/D 1.481 | at 20 °C | |
| Flash Point | 93.3 °C (199.9 °F) |
Spectroscopic Characterization
For structural verification and purity assessment, a combination of spectroscopic techniques is essential. While specific spectra are proprietary, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the methyl protons of the ethyl group, coupled to the two fluorine atoms.
-
¹³C NMR: The carbon spectrum would confirm the presence of the seven distinct carbon atoms in the molecule.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A singlet would be expected, confirming the chemical equivalence of the two fluorine atoms in the difluoroethyl group.
-
Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl), confirming the elemental composition.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of functionalized pyridines is a well-developed field of organic chemistry.[4][5] While proprietary industrial routes exist, a plausible and common laboratory-scale synthesis for this compound involves the chlorination of a corresponding 2-hydroxypyridine precursor.
Caption: Proposed workflow for the synthesis of this compound.
Proposed Synthetic Protocol: Chlorination of 2-Hydroxypyridine
This protocol is a representative example based on standard chemical transformations for converting 2-hydroxypyridines (or their tautomeric 2-pyridone forms) to 2-chloropyridines.
Expertise & Causality: The choice of a powerful chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is crucial. These reagents effectively convert the pyridone oxygen into a good leaving group, facilitating nucleophilic substitution by the chloride ion to yield the desired 2-chloropyridine product. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-(1,1-difluoroethyl)pyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask. The addition may be exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.
Section 3: Applications in Research and Development
The true value of this compound lies in its utility as a versatile intermediate. The 2-chloro substituent is a prime reaction site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon and heteroatom substituents.
Caption: A typical application workflow demonstrating the utility of the title compound.
Role in Medicinal Chemistry
-
Scaffold Elaboration: As illustrated in the diagram above, the chloro group can be readily displaced in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of diverse libraries of compounds for biological screening.
-
Bioisosteric Replacement: The difluoroethyl group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, potentially improving drug-target interactions.
-
Metabolic Blocking: The C-F bond is exceptionally strong. Introducing gem-difluoro groups can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an aryl boronic acid to the 2-position of the pyridine ring.
Trustworthiness & Self-Validation: This is a well-established and highly reliable reaction in organic synthesis. The success of the reaction is easily validated by comparing the starting materials and the product using techniques like TLC and LC-MS, where a clear shift in retention time and a new molecular weight corresponding to the coupled product would be observed.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12 hours, monitoring for the disappearance of the starting material.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-aryl-4-(1,1-difluoroethyl)pyridine product.
Section 4: Safety, Handling, and Storage
Due to its hazardous nature, this compound must be handled with appropriate safety precautions.
GHS Hazard Classification
The compound is classified as hazardous with the signal word "Danger".
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. A face shield may be appropriate for splash-prone operations like quenching.
-
Dispensing: When transferring the liquid, use a syringe or pipette to minimize exposure. Avoid pouring.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.
-
First Aid:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Storage
Proper storage is essential to maintain the integrity and safety of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound (CAS: 1204295-63-5) is a highly functionalized building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its combination of a reactive chloro-handle for cross-coupling and a metabolically robust difluoroethyl group makes it a valuable tool for medicinal chemists. While its synthesis and handling require careful execution due to its hazardous properties, its utility in creating novel and diverse molecular architectures underscores its importance in modern chemical research.
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MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T.Baker. [Link]
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How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. FAQ. [Link]
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This compound. PubChemLite. [Link]
- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
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2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]
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4-chloro-2-(1,1-difluoroethyl)pyridine. PubChemLite. [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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2-Chloro-4-(1,1-difluoroethyl)pyridine molecular weight
An In-Depth Technical Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine
Executive Summary: this compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features, particularly the chlorine atom at the 2-position and the difluoroethyl group at the 4-position, make it a valuable and versatile building block in organic synthesis. The chlorine atom serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the difluoroethyl moiety can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties like lipophilicity and pKa. This guide provides a comprehensive overview of its core properties, a representative synthesis protocol, analytical characterization methods, and critical safety information for researchers, scientists, and drug development professionals.
This compound is a liquid at room temperature with a distinct chemical profile. The combination of the electronegative chlorine atom and the electron-withdrawing difluoroethyl group on the pyridine ring influences its reactivity and potential biological interactions.
Molecular Structure
The fundamental structure consists of a pyridine ring substituted at the C2 position with a chlorine atom and at the C4 position with a 1,1-difluoroethyl group.
Caption: 2D Structure of this compound.
Core Data Summary
A compilation of essential quantitative data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 177.58 g/mol | |
| Chemical Formula | C₇H₆ClF₂N | |
| CAS Number | 1204295-63-5 | |
| Physical Form | Liquid | |
| Density | 1.305 g/mL at 25 °C | |
| Refractive Index | n20/D 1.481 | |
| Flash Point | 93.3 °C (199.9 °F) | |
| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N |
Synthesis and Purification
Representative Synthesis Workflow
This workflow illustrates a plausible, multi-step synthesis beginning from commodity starting materials. The key steps involve forming a substituted 2-hydroxypyridine intermediate, followed by a chlorination step.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Representative)
This protocol is adapted from methods used for similar structures and serves as an expert-guided starting point for laboratory synthesis.[2]
-
Step 1: Synthesis of 2-Hydroxy-4-(1,1-difluoroethyl)pyridine.
-
Causality: This step constructs the core heterocyclic ring with the required difluoroethyl group already in place. Using a hydroxy-pyridine intermediate is a common strategy as the hydroxyl group can be readily converted to a chlorine in the subsequent step.
-
A suitable fluorinated building block is reacted with a vinyl ether and subsequently cyclized in the presence of an ammonia source like ammonium acetate. This type of condensation/cyclization is a robust method for forming pyridine rings.[1]
-
-
Step 2: Chlorination of the Hydroxypyridine Intermediate.
-
Causality: The conversion of the 2-hydroxypyridine tautomer (a pyridone) to the 2-chloro derivative is a crucial activation step. The chlorine atom is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAᵣ) reactions, making it a versatile synthetic handle.
-
To a stirred solution of 2-Hydroxy-4-(1,1-difluoroethyl)pyridine in a suitable solvent (e.g., toluene), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 0 °C.
-
After the addition, the reaction mixture is heated to reflux for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
-
Step 3: Work-up and Purification.
-
Causality: The work-up procedure is designed to neutralize the acidic reaction mixture and separate the organic product from inorganic salts and byproducts. Purification is essential to achieve the high purity required for subsequent applications.
-
The reaction mixture is cooled and carefully poured onto crushed ice.
-
The pH is adjusted to neutral or slightly basic using a base such as sodium carbonate or sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final high-purity liquid.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This ensures the material meets the stringent quality standards for research and development.
Caption: Standard analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the methyl group of the difluoroethyl moiety.
-
¹³C NMR: Would confirm the number of unique carbon environments.
-
¹⁹F NMR: Is critical for confirming the presence of the difluoroethyl group, likely showing a quartet due to coupling with the methyl protons.
-
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound (177.58 g/mol ) and provides fragmentation patterns that can further validate the structure.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any residual starting materials or byproducts.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as C-Cl, C-F, and C=N stretching vibrations.[4]
Applications in Research and Drug Discovery
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Halogenated derivatives like this compound are particularly valuable as intermediates.
-
Versatile Synthetic Intermediate: The 2-chloro group is readily displaced by a variety of nucleophiles (N-, O-, S-, and C-based) and is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse functionalities.
-
Bioisosterism and Metabolic Stability: The 1,1-difluoroethyl group is a key feature. It can act as a bioisostere for other groups, like a carbonyl or hydroxyl group, while significantly increasing the metabolic stability of the parent molecule by blocking sites of oxidation. This is a critical strategy in modern drug design to improve pharmacokinetic profiles.
-
Tuning Physicochemical Properties: The introduction of fluorine atoms can modulate a molecule's lipophilicity, pKa, and binding affinity to target proteins, making this building block a tool for fine-tuning the properties of a lead compound.[7][8]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The information is derived from its Safety Data Sheet (SDS).
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS06 | H301: Toxic if swallowed. | |
| GHS07 | H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. |
Recommended Handling and Storage
| Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. Handle only in a certified chemical fume hood. | To prevent skin/eye contact and inhalation of vapors.[9][10] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon). Keep in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C. | To prevent degradation from moisture and air, and to maintain stability.[11] |
| Spill Response | Absorb spills with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Ensure adequate ventilation. | To safely contain the hazardous material and prevent exposure. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental and public safety. |
Conclusion
This compound is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an important tool for medicinal chemists. Understanding its synthesis, analytical characterization, and, most importantly, its safe handling, is paramount for its effective and responsible use in a research and development setting.
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How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? FAQ - Chemical Synthesis. [Link]
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Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]
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Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine. ResearchGate. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, National Institutes of Health. [Link]
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Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. PubMed, National Institutes of Health. [Link]
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Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. PubMed, National Institutes of Health. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Introduction
2-Chloro-4-(1,1-difluoroethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the chemical industry. Its unique structural combination—a reactive chloropyridine core and a difluoroethyl group—makes it a valuable building block, particularly in the synthesis of agrochemicals and pharmaceuticals.[1][2] The introduction of geminal difluoroalkyl groups into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug and pesticide development.[3]
However, the selective and efficient synthesis of such molecules presents distinct challenges. The primary hurdles include the controlled introduction of two fluorine atoms onto a single carbon and the management of harsh reagents often required for such transformations. This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points to a late-stage fluorination strategy. This approach is generally preferred in complex molecule synthesis as it utilizes readily available, non-fluorinated starting materials and introduces the challenging functional group near the end of the sequence.
The key disconnection is at the C-F bonds of the difluoroethyl moiety. This suggests that the target molecule can be synthesized from a precursor containing a carbonyl group, specifically a ketone. The most direct and strategically sound precursor is 2-Chloro-4-acetylpyridine . This intermediate is commercially available or can be synthesized, providing a robust starting point for the critical fluorination step.
Caption: Retrosynthetic analysis of the target compound.
Dominant Synthesis Pathway: Deoxyfluorination of 2-Chloro-4-acetylpyridine
The most reliable and widely adopted method for synthesizing this compound involves the deoxyfluorination of 2-Chloro-4-acetylpyridine. This transformation replaces the oxygen atom of the ketone's carbonyl group with two fluorine atoms.
The Critical Step: Deoxyfluorination
Deoxyfluorination is a powerful tool for converting carbonyls (aldehydes and ketones) into geminal difluorides.[4][5] While historically accomplished with highly toxic and difficult-to-handle gases like sulfur tetrafluoride (SF₄), modern organic synthesis relies on a suite of liquid, shelf-stable reagents that offer improved safety and handling profiles.[6]
The most common reagents for this transformation are sulfur trifluoride-based compounds, such as:
-
DAST (Diethylaminosulfur Trifluoride)
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Both reagents function by activating the carbonyl oxygen, facilitating its departure as a leaving group, and delivering two fluoride nucleophiles to the carbocationic intermediate.[7][8] Deoxo-Fluor® is often preferred for larger-scale reactions due to its higher thermal stability compared to DAST, which has a propensity for explosive decomposition at elevated temperatures.[6][9][10]
Caption: Simplified mechanism of ketone deoxyfluorination.
Comparison of Key Deoxyfluorination Reagents
The choice of reagent is critical and depends on factors like scale, substrate reactivity, and available safety infrastructure.
| Reagent Name | Structure | Typical Conditions | Yield Potential | Key Considerations |
| DAST | (CH₃CH₂)₂NSF₃ | DCM, 0 °C to RT | Good to Excellent | Thermally unstable; potential for explosive decomposition above ~90°C. Best for small-scale synthesis.[6][7] |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Neat or in solvent (e.g., DCM), RT to 90°C | Good to Excellent | More thermally stable than DAST (decomposes >140°C), making it safer for scale-up.[9][10] |
| PyFluor | C₅H₄NSO₂F | Toluene, with base (e.g., DBU) | Good | A stable, crystalline solid. Primarily used for alcohols but can be adapted. Less common for ketones.[11] |
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure using Deoxo-Fluor®, which is favored for its enhanced safety profile.
CAUTION: Deoxyfluorination reagents are hazardous. They react violently with water to release hydrogen fluoride (HF), which is highly corrosive and toxic. All operations must be conducted in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Reactions should be performed in plastic or Teflon vessels, as HF can etch glass.
Step 1: Reaction Setup
-
To an oven-dried, inert plastic (e.g., FEP or PFA) reaction vessel equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-4-acetylpyridine (1.0 equiv).
-
If desired, an anhydrous, non-protic solvent such as dichloromethane (DCM) can be added, although the reaction often proceeds efficiently neat.[9]
-
Under a positive pressure of nitrogen, slowly add Deoxo-Fluor® (2.5-3.0 equiv) to the vessel via a plastic syringe.[9][12] An exothermic reaction may be observed.
-
Optionally, a catalytic amount of ethanol (e.g., 0.1 equiv) can be added. The ethanol reacts with Deoxo-Fluor® to generate HF in situ, which can catalyze the fluorination of less reactive ketones.[12]
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Slowly heat the mixture to 70-90°C using an oil bath. Crucially, the internal temperature should be carefully monitored and kept below 110°C to prevent reagent decomposition. [9]
-
Maintain the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) by carefully quenching a small aliquot in a saturated sodium bicarbonate solution.
Step 3: Workup and Purification
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to 0°C in an ice bath.
-
Very slowly and carefully quench the reaction by adding it dropwise to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the unreacted reagent and acidic byproducts. Expect vigorous gas evolution (CO₂).
-
Once the quenching is complete, transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash them sequentially with water and then with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield This compound as a pure compound.
Alternative Pathway: De Novo Pyridine Synthesis
While late-stage fluorination is dominant, it is theoretically possible to construct the pyridine ring with the fluorinated side chain already in place. This de novo approach, often involving condensation reactions of fluorinated building blocks, can be advantageous for large-scale industrial production by avoiding hazardous fluorinating agents in the final steps.[13]
For instance, a synthetic route could involve the cyclization of a precursor like 5,5-difluoro-3-oxohexanal or a related derivative with an ammonia source. However, the synthesis of such fluorinated acyclic precursors is often complex and multi-stepped, making this pathway less common in research and development settings compared to the more convergent deoxyfluorination route.
Caption: Conceptual workflow for a de novo synthesis pathway.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from the corresponding acetylpyridine. The cornerstone of this strategy is the deoxyfluorination of the ketone, a transformation for which modern reagents like Deoxo-Fluor® provide a safer and more scalable alternative to traditional methods. Careful selection of the fluorinating agent and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. While de novo ring synthesis presents an alternative, the late-stage fluorination approach remains the most practical and versatile method for accessing this important fluorinated building block in both laboratory and industrial contexts.
References
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Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]
- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
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Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link]
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Song, J. W., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7514–7518. [Link]
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Chang, Y., Lee, H., & Bae, C. (2013). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 90, 222. [Link]
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Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]
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Slauson, A. G., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9278–9281. [Link]
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St. John, A. T., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PubMed Central. [Link]
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Singh, R. P., & Shreeve, J. M. (2025). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]
-
Sparr, C., & Schläpfer, P. (2018). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PubMed Central. [Link]
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Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
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Mastering Chemical Synthesis: A Deep Dive into 2-Chloro-4-ethylpyridine (CAS 40325-11-9). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Introduction
2-Chloro-4-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the chloro-, difluoroethyl-, and pyridine moieties imparts unique electronic and steric properties that can influence molecular interactions, reactivity, and bioavailability.
This guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the compound's fundamental characteristics for experimental design, process development, and computational modeling. The information presented herein is synthesized from available technical data sheets and predictive models, supplemented with expert analysis and standardized experimental protocols.
Chemical Identity and Structure
A precise understanding of the molecule's identity and structure is foundational to interpreting its physical properties.
-
Chemical Name: this compound
-
CAS Number: 1204295-63-5[1]
-
Molecular Formula: C₇H₆ClF₂N
-
Molecular Weight: 177.58 g/mol
Caption: 2D Chemical Structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound based on available data.
| Property | Value | Source(s) |
| CAS Number | 1204295-63-5 | [1] |
| Molecular Formula | C₇H₆ClF₂N | |
| Molecular Weight | 177.58 g/mol | |
| Physical Form | Liquid | [1] |
| Density | 1.305 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.481 | |
| Flash Point | 93.3 °C (199.9 °F) | |
| Boiling Point | Data not available. Estimated >180 °C at 760 mmHg. | |
| Melting Point | Data not available. Expected to be < 25 °C. | |
| Solubility | Data not available. Expected to be soluble in common organic solvents. | |
| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N | [1] |
Detailed Physical Properties and Characterization
Appearance and Form
This compound is documented as a liquid at standard temperature and pressure.[1] Its color and odor have not been specified in available literature. As with many pyridine derivatives, it is likely a colorless to pale yellow liquid.
Density and Refractive Index
The density is reported to be 1.305 g/mL at 25 °C. This value is consistent with a halogenated aromatic compound, where the presence of chlorine and fluorine atoms increases the mass relative to the molecular volume.
The refractive index, a measure of how light propagates through the substance, is 1.481 at 20 °C (using the D-line of sodium). This parameter is crucial for quality control and for the identification of the pure substance.
Boiling and Melting Points
As of this guide's publication, specific experimental data for the boiling and melting points of this compound are not available in public literature. However, we can provide expert estimations based on its structure and comparison with related compounds.
-
Boiling Point: The presence of a polar pyridine ring and a molecular weight of 177.58 g/mol suggests a relatively high boiling point. For comparison, the related compound 2-Chloro-4-(trifluoromethyl)pyridine has a boiling point of 146-147 °C. Given the slightly higher molecular weight of the target compound, its boiling point at atmospheric pressure is estimated to be above 180 °C.
-
Melting Point: The compound exists as a liquid at room temperature, indicating its melting point is below 25 °C.[1] The lack of symmetry in the molecule suggests that efficient crystal packing would be difficult, likely resulting in a low melting point.
Solubility Profile
Experimental solubility data is not currently available. Based on its molecular structure, this compound is predicted to be a polar aprotic molecule. It is expected to be miscible with a wide range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is likely limited. Due to the basic nitrogen atom in the pyridine ring, it may exhibit some solubility in acidic aqueous solutions through protonation, but its solubility in neutral water is expected to be low.
Spectral Analysis
No experimental spectra for this compound are publicly available. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. A quartet or a triplet of quartets may be observed for the methyl group protons of the difluoroethyl substituent due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbon atom of the difluoroethyl group bonded to the two fluorine atoms will appear as a triplet with a large C-F coupling constant. The pyridine ring carbons will appear in the typical aromatic region.
-
Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 177, with a characteristic M+2 peak at m/z 179 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification in advanced mass spectrometry analyses.[2]
Experimental Protocols for Physical Property Determination
For researchers who wish to validate or determine these physical properties, the following standard protocols are recommended. These protocols are designed to be self-validating through calibration with known standards.
A. Density Measurement
Principle: Density is determined by accurately measuring the mass of a known volume of the liquid using a pycnometer.
Methodology:
-
Calibration: Clean and dry a pycnometer of known volume (e.g., 1 mL). Weigh the empty pycnometer (m₁). Fill it with deionized water at a known temperature (e.g., 25 °C) and weigh it again (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Measurement: Empty and thoroughly dry the calibrated pycnometer. Fill it with this compound.
-
Weighing: Weigh the filled pycnometer (m₃) at the same temperature.
-
Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / V, where V is the calibrated volume of the pycnometer.
Caption: Workflow for Density Measurement using a Pycnometer.
B. Refractive Index Measurement
Principle: The refractive index is measured using an Abbe refractometer, which measures the critical angle of refraction between the liquid sample and a prism of known refractive index.
Methodology:
-
Calibration: Turn on the refractometer and allow the lamp and prisms to stabilize at the desired temperature (20 °C). Calibrate the instrument using a standard of known refractive index, such as distilled water or bromonaphthalene.
-
Sample Application: Place a few drops of this compound onto the clean, dry surface of the lower prism.
-
Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale.
C. Boiling Point Determination (Micro-scale)
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro-scale method using a Thiele tube is suitable for small sample quantities.
Methodology:
-
Setup: Place a small amount of the liquid into a small test tube. Invert a sealed-end capillary tube and place it inside the test tube, open end down.
-
Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
-
Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Micro-scale Boiling Point Determination.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as a hazardous substance. It is acutely toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.
-
GHS Pictogram: GHS06 (Skull and crossbones)[1]
-
Signal Word: Danger[1]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage is under an inert atmosphere at 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Physicochemical Characterization of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of 2-Chloro-4-(1,1-difluoroethyl)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It details the requisite experimental protocols and the underlying scientific rationale for determining aqueous and organic solubility, as well as intrinsic stability under various stress conditions. The methodologies presented are grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH) and established best practices in pharmaceutical development.
Introduction and Molecular Profile
This compound is a substituted pyridine with a molecular formula of C₇H₆ClF₂N and a molecular weight of 177.58 g/mol . Its structure, featuring a chloropyridine ring and a gem-difluoroethyl group, suggests a compound of moderate polarity and lipophilicity. The pyridine nitrogen offers a site for protonation, while the chloro-substituent is a potential leaving group, and the difluoroethyl group can influence metabolic stability and binding interactions. A thorough understanding of its solubility and stability is paramount for its progression in any development pipeline, impacting everything from formulation and bioavailability to storage and shelf-life. This guide outlines the necessary steps to build this foundational knowledge base from the ground up.
Table 1: Known Physical and Chemical Properties of this compound
| Property | Value/Information | Source |
| CAS Number | 1204295-63-5 | Sigma-Aldrich |
| Molecular Formula | C₇H₆ClF₂N | PubChem |
| Molecular Weight | 177.58 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Density | ~1.305 g/mL at 25 °C | Sigma-Aldrich |
| Storage | Recommended: 2-8°C under inert atmosphere | Sigma-Aldrich |
Solubility Determination: A Foundational Workflow
Solubility is a critical determinant of a compound's behavior in both biological and chemical systems. For drug candidates, poor aqueous solubility can severely limit oral absorption and bioavailability.[1][2] This section details the protocols for measuring both kinetic and thermodynamic solubility, which serve different purposes in the development lifecycle.
Causality of Method Selection
-
Kinetic Solubility: This is a high-throughput screening method typically used in early discovery.[1][3] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer. This mimics the conditions of many in vitro biological assays and provides a rapid assessment of whether a compound might precipitate and cause artifacts.
-
Thermodynamic Solubility: This is the "true" equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[3][4] This value is crucial for pre-formulation development, understanding potential dissolution rate limitations, and for biopharmaceutical classification (BCS).[5]
Experimental Workflow for Solubility Assessment
The following diagram and protocol outline a comprehensive approach to determining the solubility of this compound.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Detailed Protocol: Thermodynamic "Shake-Flask" Method
This protocol is designed to determine the equilibrium solubility in various solvents.
-
Solvent Selection: Choose a range of solvents relevant to potential applications.
-
Aqueous: Phosphate-buffered saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF, pH 1.2, without pepsin), Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).
-
Organic: Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene.
-
-
Sample Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to have visible undissolved solid remaining at the end of the experiment.
-
Equilibration: Add 1 mL of the chosen solvent to each vial. Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for solids to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE or PVDF filter to remove all undissolved particles.
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).
-
Dilute the filtered supernatant with the same solvent used for the standards.
-
Analyze the standards and the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration of the compound in the original supernatant using the calibration curve.
-
Table 2: Template for Reporting Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| SGF (pH 1.2) | 25 | Experimental Value | Calculated Value |
| SIF (pH 6.8) | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
Intrinsic Stability Assessment and Forced Degradation
Understanding a compound's intrinsic stability is a cornerstone of pharmaceutical development. Forced degradation (or stress testing) is the process of intentionally degrading the compound under conditions more severe than accelerated stability testing.[6] The objectives are threefold:
-
To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[8][9][10]
This process is mandated by regulatory bodies and detailed in ICH guidelines.[6][11][12]
Logical Framework for Forced Degradation Studies
The choice of stress conditions is designed to probe the molecule's susceptibility to common degradation mechanisms like hydrolysis, oxidation, and photolysis.[6][13][14] For this compound, the chloropyridine moiety is a key functional group to watch, as it may be susceptible to nucleophilic substitution (hydrolysis), particularly at non-neutral pH.
Caption: Logical workflow for forced degradation studies.
Protocol for Forced Degradation Studies
Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14]
-
Stock Solution Preparation: Prepare a ~1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Place in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Rationale: Base-catalyzed hydrolysis is often faster than acid-catalyzed.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Store vials of the stock solution and of the solid compound in an oven at 80°C.
-
Photostability: Expose the stock solution in a chemically inert, transparent container to light as specified in ICH Q1B guidelines.[15][16] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] A dark control sample should be stored under the same conditions but shielded from light.
-
-
Time Points and Quenching: Sample each condition at appropriate time points (e.g., 0, 2, 8, 24 hours, and longer if needed). Before analysis, acid and base samples must be neutralized by adding an equimolar amount of base or acid, respectively.
-
Analysis:
-
Analyze all samples using a reverse-phase HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) detector.
-
The PDA detector is crucial for assessing peak purity, ensuring that the parent peak is not co-eluting with any degradants.[7]
-
The MS detector provides mass information for the parent compound and any degradation products, aiding in their identification.
-
Potential Degradation Pathways
Based on the structure, two primary degradation pathways can be hypothesized:
-
Hydrolysis of the Chloro Group: The C2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution by water or hydroxide, especially under basic conditions, to form 2-hydroxy-4-(1,1-difluoroethyl)pyridine.
-
Pyridine Ring Modifications: Under oxidative or photolytic stress, the pyridine ring itself could be modified or cleaved.[18][19] The electron-withdrawing nature of the chloro and difluoroethyl groups might influence the sites of oxidation.
The gem-difluoroethyl group is generally considered to be metabolically and chemically stable and is less likely to be a primary site of degradation under these conditions.[20]
Conclusion and Best Practices
The systematic characterization of this compound's solubility and stability is a critical, data-driven process. While direct literature is sparse, the application of standardized, industry-accepted protocols provides a robust path forward. Researchers must begin by determining thermodynamic and kinetic solubility to inform formulation and screening strategies. Subsequently, a comprehensive forced degradation study, guided by ICH principles, is essential to understand the molecule's liabilities and to develop a validated, stability-indicating analytical method. This foundational knowledge is indispensable for making informed decisions throughout the research and development lifecycle, ultimately ensuring the quality and viability of any potential product.
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ICH. (1998). Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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ICH. Quality Guidelines. [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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ICH. (2003). Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
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Shabir, G. A. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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ResearchGate. (2015). Development and validation of stability indicating HPLC method: A review. [Link]
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Jutsu, K. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
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SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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National Institutes of Health (NIH). (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
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National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Queen's University. (2023). Solubility of Organic Compounds. [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
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Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. [Link]
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S. T. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health (NIH). [Link]
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ResearchGate. (2021). Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]
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ResearchGate. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. [Link]
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Giri, R., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]
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National Institutes of Health (NIH). (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. [Link]
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Pharmacy 180. Drug degradation pathways. [Link]
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Royal Society of Chemistry. (2024). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme. [Link]
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National Institutes of Health (NIH). (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
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U.S. Environmental Protection Agency. (2005). Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. [Link]
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A Technical Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-4-(1,1-difluoroethyl)pyridine is a fluorinated heterocyclic building block of significant interest in the fields of medicinal and agrochemical chemistry. Its unique combination of a reactive chloro-substituent and a metabolically stable 1,1-difluoroethyl group makes it a valuable intermediate for synthesizing novel compounds with enhanced pharmacological profiles. This guide provides an in-depth analysis of its commercial availability, outlines a plausible synthetic strategy, details its applications in research and development, and offers practical guidance on its handling and use. While previously available from major suppliers like Sigma-Aldrich, its current commercial landscape is characterized by specialized chemical providers, indicating a shift towards more targeted or on-demand synthesis.
Introduction: A Strategically Important Fluorinated Building Block
The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a privileged structure for targeting a wide array of biological receptors.[1] The strategic introduction of fluorine atoms or fluorine-containing moieties is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The 1,1-difluoroethyl group, in particular, can serve as a bioisostere for carbonyls, hydroxyls, or other functional groups, often leading to improved metabolic stability, enhanced membrane permeability, and favorable alterations in acidity or basicity.[2][3]
This compound (CAS Number: 1204295-63-5) capitalizes on these principles. The chlorine atom at the 2-position provides a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of molecular complexity. This makes the compound an attractive starting point for constructing libraries of novel chemical entities for high-throughput screening and lead optimization.
Physicochemical Profile
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.[4]
| Property | Value |
| CAS Number | 1204295-63-5 |
| Molecular Formula | C₇H₆ClF₂N |
| Molecular Weight | 177.58 g/mol |
| Appearance | Liquid |
| Density | 1.305 g/mL at 25 °C |
| Refractive Index | n20/D 1.481 |
| SMILES | CC(F)(F)c1ccnc(Cl)c1 |
| InChI Key | HHXIIZVLQSEEAR-UHFFFAOYSA-N |
Commercial Availability Analysis
The accessibility of a building block is a critical logistical consideration for any research program. While once listed in major catalogues, sourcing this compound now requires engagement with more specialized suppliers. The product offered by Sigma-Aldrich, for instance, is now discontinued. This suggests that the compound is likely produced in smaller batches or on a custom synthesis basis rather than being maintained as a large-scale stock item.
| Supplier | Product/CAS Number | Purity | Availability Status |
| BLD Pharm | This compound / 1204295-63-5 | Not specified | In Stock (online orders)[5][6] |
| Arctom / Enamine | EN300-6770988 / 1204295-63-5 | Not specified | In Stock (reagent sizes)[7] |
| King-Pharm | 1543301 / 1204295-63-5 | Not specified | Available to order[8] |
| Sigma-Aldrich | 1204295-63-5 | 95% | Discontinued |
Researchers are advised to contact these suppliers directly for lead times, available quantities, and current pricing. The limited number of off-the-shelf suppliers underscores the value of understanding the compound's synthesis.
Conceptual Synthetic Pathway
The causality behind this proposed route is as follows:
-
Condensation: The initial step involves a condensation reaction to form a fluorinated β-ketoester equivalent, a common strategy for building the carbon backbone of heterocyclic rings.
-
Cyclization: This intermediate is then cyclized with an ammonia source (like ammonium acetate) in a Hantzsch-like pyridine synthesis to form the core pyridone ring system.
-
Chlorination: The final step is a robust chlorination of the pyridone. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard and highly effective for converting hydroxylated pyridines (pyridones) into their corresponding chloro-derivatives, which are more versatile for subsequent cross-coupling reactions.[9]
Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in drug discovery.
Bioisosterism and Pharmacokinetic Modulation
The 1,1-difluoroethyl group is a non-hydrolyzable bioisostere of a ketone or a masked hydroxyl group. Its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can reduce off-target interactions and improve cell permeability.[10]
A Scaffold for Kinase Inhibitors and Other Therapeutics
Substituted pyridines are prevalent in a vast number of kinase inhibitors and other targeted therapies. The 2-chloro position serves as a key attachment point for building out the molecule to interact with specific amino acid residues in a target protein's binding pocket.
The workflow below illustrates how this building block is integrated into a typical drug discovery pipeline.
Representative Experimental Protocol: Suzuki Cross-Coupling
To demonstrate the utility of this building block, the following protocol describes a representative Suzuki cross-coupling reaction. This self-validating system provides a robust method for creating a C-C bond at the 2-position of the pyridine ring.
Objective: To synthesize 2-(4-methoxyphenyl)-4-(1,1-difluoroethyl)pyridine.
Materials:
-
This compound (1.0 eq, 177.5 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182.3 mg, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 4.5 mg, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 16.4 mg, 0.04 mmol)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 eq, 424.6 mg, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Step-by-Step Methodology:
-
Reactor Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (177.5 mg), 4-methoxyphenylboronic acid (182.3 mg), Palladium(II) acetate (4.5 mg), SPhos (16.4 mg), and potassium phosphate (424.6 mg).
-
Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, a hazard profile can be inferred from analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine and 2-chloropyridine.[11][12]
-
Potential Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
May be a flammable liquid and vapor.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Disclaimer: This information is for guidance only. Always consult the supplier-specific SDS before handling this chemical.
Conclusion
This compound stands as a valuable, albeit specialized, building block for modern chemical synthesis. Its strategic importance is rooted in the proven success of the fluorinated pyridine scaffold in drug discovery. While its commercial availability is limited to a select group of vendors, its synthesis is achievable through established chemical transformations. For research groups focused on developing novel therapeutics or agrochemicals, understanding the sourcing and application of this reagent can provide a significant advantage in the rapid construction of innovative and potentially high-impact molecules.
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King-Pharm. 1204295-63-5 this compound. [Link]
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FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. [Link]
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PubChem. This compound. [Link]
-
ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
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PMC - PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
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ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. [Link]
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RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
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safety and handling of 2-Chloro-4-(1,1-difluoroethyl)pyridine
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of pharmaceutical and chemical research, the pressure to achieve results can sometimes overshadow the fundamental principles of laboratory safety. This guide is intended for the professional scientist and researcher, for whom the safe handling of reactive chemical intermediates is a prerequisite for innovation. This compound is a valuable building block, but its utility is matched by a significant hazard profile that demands respect and meticulous handling. This document moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols. By adopting the principles outlined herein, research organizations can foster a culture of safety that protects their most valuable asset: their scientists.
Section 1: Hazard Identification and Risk Profile
Understanding the intrinsic properties of a chemical is the cornerstone of a robust safety protocol. This compound is a multi-hazard substance whose risks are defined by its GHS (Globally Harmonized System) classification.
Signal Word: Danger
GHS Pictograms:
-
GHS06 (Skull and Crossbones): Indicates acute toxicity (oral).
-
GHS07 (Exclamation Mark): Indicates skin/eye irritation and respiratory tract irritation.
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Analysis: The primary and most severe risk is acute oral toxicity (Category 3). In a research setting, this underscores the critical importance of preventing ingestion through indirect means, such as contaminated hands or equipment. The irritant properties to the skin, eyes, and respiratory system are significant and dictate the mandatory use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact.[1] The target organ for single-exposure toxicity is the respiratory system, highlighting the necessity of handling this compound only in well-ventilated areas, preferably within a certified chemical fume hood.
Physicochemical Data Summary
A substance's physical properties directly influence its handling, storage, and emergency response procedures.
| Property | Value | Source | Significance for Handling |
| CAS Number | 1204295-63-5 | Unique identifier for accurate substance tracking and SDS retrieval. | |
| Molecular Formula | C₇H₆ClF₂N | --- | |
| Molecular Weight | 177.58 g/mol | --- | |
| Physical Form | Liquid | Poses a splash and vapor inhalation risk. | |
| Density | 1.305 g/mL at 25 °C | Heavier than water. | |
| Flash Point | 93.3 °C (199.9 °F) | Classified as a combustible liquid. While not highly flammable, it can ignite with a sufficient heat source.[2] | |
| Reactivity | Stable under normal conditions. Reacts violently with strong oxidants and strong acids.[2][3] | [2][3] | Dictates segregation from incompatible materials during storage and use. |
Section 2: The Self-Validating Protocol: Engineering and Personal Protection
A self-validating safety system assumes that human error is possible and builds in layers of protection to mitigate its consequences. This involves a hierarchy of controls, prioritizing engineering solutions over procedural ones.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. For this compound, the following are mandatory:
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[4][5] This is non-negotiable due to the compound's respiratory toxicity. The fume hood contains vapors and provides a physical barrier against splashes.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[4][6]
-
Safety Showers and Eyewash Stations: These must be located within a 10-second, unobstructed travel distance from the workstation.[6][7] Regular testing (weekly) ensures their functionality in an emergency.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting against immediate contact during handling and in the event of a spill.
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 8 mil thickness) | Provides a barrier against skin irritation.[5] Latex gloves are not suitable. Always double-glove, especially for transfers of >50 mL.[8] Contaminated outer gloves should be removed and disposed of inside the fume hood.[8] Inspect gloves for defects before each use and wash hands thoroughly after removal.[9] |
| Eye Protection | Tight-sealing safety goggles and a full-face shield | Standard safety glasses are insufficient. Goggles protect against splashes from all angles, while the face shield provides an additional layer of protection for the entire face, which is critical when handling irritants.[6][8] |
| Body Protection | Flame-retardant lab coat with tight-fitting cuffs | Protects skin from accidental contact.[9] The cuffs should be tucked under the inner glove to create a seal. For larger-scale operations (>1 L), a chemically resistant apron should be worn over the lab coat. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in any area where this chemical is handled.[10] |
| Respiratory | Not required if handled exclusively within a certified fume hood. | For spill cleanup outside a fume hood or in case of ventilation failure, an air-purifying respirator with an organic vapor (Type A, Brown) cartridge is necessary.[2][6] |
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: Standard Operating Procedure Workflow for Handling.
Section 3: Storage and Waste Management
Storage Protocol
Improper storage is a frequent cause of laboratory incidents. This compound must be stored according to its hazard class to prevent dangerous reactions.
-
Location: Store in a cool, dry, well-ventilated area that is designated for toxic and combustible materials.[2][5][11]
-
Segregation: Crucially, it must be stored separately from strong oxidizing agents and strong acids.[2] Store in a secondary containment tray to control potential leaks.
-
Container: Keep the container tightly closed to prevent the release of vapors.[2][11]
-
Access: The storage area should be locked, with access restricted to authorized personnel only.[11]
Waste Disposal
Disposal of this compound and materials contaminated with it must be handled as hazardous waste.
-
Waste Collection:
-
Liquid Waste: Collect in a designated, properly labeled, sealed, and chemically compatible container (e.g., glass or high-density polyethylene). Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated items (gloves, absorbent pads, etc.) must be collected in a separate, sealed hazardous waste container.[12]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Path: All waste must be disposed of through a licensed environmental waste management company.[11] On-site treatment or disposal via the sanitary sewer system is strictly prohibited.[3][9] The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[9]
Section 4: Emergency Procedures
A swift and correct response to an emergency can significantly reduce its severity.
Spill Response
The response protocol depends on the size of the spill. A major spill is defined as >1 Liter or any amount outside of a containment device (fume hood).[13]
Caption: Decision Tree for Spill Response Protocol.
First Aid Measures
Immediate and appropriate first aid is critical. This compound's toxicity requires decisive action.
| Exposure Route | Action | Scientific Rationale |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting. [1] If the person is unconscious, never give anything by mouth.[14] | This is a medical emergency due to high oral toxicity. Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis, which can be fatal. Rinsing the mouth removes residual chemicals.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash skin with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[1] | Prompt and thorough washing is necessary to remove the irritant and prevent absorption. Soap helps to emulsify and remove the organic compound more effectively than water alone.[4] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Immediately seek medical attention. [3] | The eye's mucous membranes are highly sensitive. Prolonged, gentle flushing is required to ensure the chemical is completely removed from under the eyelids and to minimize damage. Immediate medical evaluation is crucial to assess the extent of the injury.[13] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1][2] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (use a barrier device).[14] Immediately call a POISON CENTER or doctor. [3] | Moving to fresh air removes the person from the source of toxic vapors.[14] Keeping them comfortable helps maintain an open airway. The subsequent actions are supportive until professional medical help arrives. |
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2-Chloro-4-fluoropyridine | CAS#:34941-91-8. Chemsrc. [Link]
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Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]
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PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. SUNY College of Optometry. [Link]
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Spill Response Procedures. Tennessee State University. [Link]
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Introduction: A Versatile Fluorinated Pyridine Building Block
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-(1,1-difluoroethyl)pyridine
In the landscape of modern medicinal and materials chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Among these valuable scaffolds, this compound stands out as a particularly versatile synthetic intermediate.
This technical guide offers a comprehensive exploration of the reactivity profile of this compound. We will dissect the electronic nature of the molecule that governs its reaction pathways, provide detailed mechanistic insights, and present field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Core Reactivity Principles: An Electron-Deficient System Primed for Transformation
The reactivity of this compound is dictated by the interplay of electronic effects from its constituent parts:
-
The Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is more electronegative than carbon, rendering the entire ring electron-deficient. This inherent property makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the nitrogen.[3][4]
-
The 2-Chloro Substituent: The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its electron-withdrawing inductive effect further contributes to the electrophilicity of the carbon to which it is attached.
-
The 4-(1,1-difluoroethyl) Group: This is the most significant activating group on the ring. The two fluorine atoms exert a powerful electron-withdrawing effect (-I effect), substantially increasing the electrophilicity of the pyridine ring, especially at the C2 and C6 positions. This activation is critical for facilitating nucleophilic attack, often allowing reactions to proceed under milder conditions than would be possible on a less substituted pyridine.
Collectively, these features make this compound an ideal substrate for two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling .
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this molecule is the SNAr reaction at the C2 position. The strong activation provided by the 4-(1,1-difluoroethyl) group and the pyridine nitrogen makes the C2 carbon highly electrophilic and ready for attack by a wide range of nucleophiles.
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack, which temporarily disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] The negative charge in this complex is effectively delocalized across the pyridine ring and is stabilized by the electronegative nitrogen atom.[4] The subsequent elimination of the chloride ion is rapid and restores the aromaticity of the ring, yielding the substituted product.
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The Synthetic Chemist's Guide to 2-Chloro-4-(1,1-difluoroethyl)pyridine: A Hub for Advanced Intermediate Synthesis
Abstract
2-Chloro-4-(1,1-difluoroethyl)pyridine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of a reactive chlorine handle at the C-2 position, activated by the electron-withdrawing nature of both the pyridine nitrogen and the C-4 difluoroethyl substituent, makes it a versatile substrate for a host of chemical transformations. The 1,1-difluoroethyl moiety itself is of significant interest, as the introduction of gem-difluoro groups can profoundly modulate the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[1] This technical guide provides an in-depth exploration of the core chemical reactions involving this substrate, focusing on the causality behind reaction choices and providing field-proven protocols for its derivatization. We will delve into key transformations including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, offering a practical framework for researchers in drug development and synthetic chemistry.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents.[2][3] The functionalization of this core is a central theme in medicinal chemistry. This compound emerges as a particularly valuable starting material for several key reasons:
-
Activated C-2 Position: The chlorine atom at the 2-position (ortho to the ring nitrogen) is highly susceptible to displacement. The electron-deficient nature of the pyridine ring makes this position electrophilic, a characteristic that is further amplified by the C-4 substituent.[4] This inherent reactivity allows for efficient substitution under relatively mild conditions.
-
The Difluoroethyl Modulator: The 1,1-difluoroethyl group serves as a bioisostere for various functional groups. Its introduction can enhance metabolic stability by blocking potential sites of oxidation and can alter lipophilicity and pKa, thereby improving a compound's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Versatile Reaction Handle: The C-Cl bond is a gateway to a multitude of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C, C-N, and C-O bond formation.
This guide will focus on the principal pathways for derivatizing this molecule, providing both the theoretical underpinnings and practical methodologies.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the C-2 chloride by nucleophiles is one of the most fundamental and cost-effective transformations for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate, which is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom, is the driving force for the reaction's viability.[4]
Causality in Experimental Design:
-
Choice of Nucleophile: Amines, alkoxides, and thiolates are excellent nucleophiles for this reaction. Primary and secondary amines are commonly used to introduce diverse side chains, a crucial step in building libraries of potential drug candidates.[6]
-
Solvent and Base: Polar aprotic solvents like DMF, DMSO, or NMP are typically employed to solubilize the reagents and facilitate the formation of the charged intermediate. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic amine like Et₃N) is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.
-
Temperature: While the substrate is activated, elevated temperatures (80-140 °C) are frequently necessary to overcome the activation energy associated with disrupting the ring's aromaticity in the first step.[5]
Experimental Protocol: Synthesis of 2-Amino-4-(1,1-difluoroethyl)pyridine Derivatives
This protocol is adapted from established procedures for the amination of similar 2-chloropyridines.
-
Reaction Setup: To a sealable pressure vessel, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Dioxane (to achieve a substrate concentration of 0.2-0.5 M).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-amino-4-(1,1-difluoroethyl)pyridine derivative.
| Nucleophile (Example) | Conditions | Yield (%) | Reference |
| Morpholine | K₂CO₃, Dioxane, 120 °C, 18h | High | General Knowledge |
| Aniline | Cs₂CO₃, DMF, 110 °C, 12h | Good to High | General Knowledge |
| Benzylamine | Et₃N, n-Butanol, 130 °C, 24h | Moderate to Good | General Knowledge |
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations offer a modular and highly reliable approach to constructing complex molecular architectures with high functional group tolerance.[7]
Buchwald-Hartwig Amination: A Superior C-N Bond Formation Strategy
For synthesizing C-N bonds, particularly with less nucleophilic or sterically hindered amines, the Buchwald-Hartwig amination is often superior to the SNAr reaction.[8][9] It proceeds under milder conditions and offers a broader substrate scope. The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11]
Expertise in Catalyst Selection: The success of a Buchwald-Hartwig reaction is critically dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are essential. They promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on state-of-the-art systems for the amination of heteroaryl chlorides.[2]
-
Catalyst Pre-formation/Setup: In a glovebox, to a dry Schlenk tube, add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-5 mol%). Add the this compound (1.0 eq), the amine (1.1 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, with stirring. Monitor for completion by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | >85% |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | >80% |
| [Pd(allyl)Cl]₂ | BrettPhos | K₂CO₃ | t-AmylOH | 100 | >80% |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds.[12][13][14] It involves the reaction of the chloropyridine with an organoboron reagent (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[1] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of a vast array of boronic acid building blocks.
The Role of the Base: The base is not merely a spectator or acid scavenger in the Suzuki coupling. It plays a crucial role in the transmetalation step. The base activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[1][13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure effective for many heteroaryl chlorides.[15]
-
Reaction Setup: To a flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent System: Add a degassed solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction: Heat the mixture to 80-100 °C for 2-12 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Boronic Acid (Example) | Catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | >90% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | >85% |
| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 85 | >80% |
Palladium-Catalyzed Cyanation: Introducing a Versatile Nitrile
The nitrile group is a valuable functional group that can be readily converted into amines, carboxylic acids, amides, and tetrazoles. Traditional cyanation methods often use highly toxic reagents like KCN or NaCN at high temperatures. A significant advancement is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic, stable, and easy-to-handle cyanide source.[16][17]
Causality in Modern Cyanation: The use of K₄[Fe(CN)₆] requires a catalyst system that is robust and efficient. The challenge lies in the low solubility of the cyanide source and potential catalyst inhibition. The development of specialized ligands (e.g., CM-phos) and the use of aqueous co-solvents have been key to enabling this transformation at milder temperatures (as low as 70 °C), making it compatible with a wider range of sensitive functional groups.[16][18][19][20]
Experimental Protocol: Mild Palladium-Catalyzed Cyanation
This protocol is adapted from the Kwong and Buchwald methodologies for cyanation of aryl chlorides.[16]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.3-0.5 eq), Pd(OAc)₂ (2 mol%), and a phosphine ligand like CM-phos or Xantphos (4 mol%).
-
Base and Solvent: Add Na₂CO₃ (2.0 eq) as the base and a solvent mixture of Acetonitrile/Water (e.g., 5:1).
-
Inert Atmosphere: Degas the mixture by three vacuum-argon cycles.
-
Reaction: Heat the sealed tube to 70-120 °C for 12-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water to remove inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography to afford 2-Cyano-4-(1,1-difluoroethyl)pyridine.
Other Important Cross-Coupling Reactions
The reactivity of the C-2 chloride extends to other valuable palladium-catalyzed transformations, which follow similar mechanistic principles.
-
Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne to form an alkynylpyridine, a valuable intermediate for constructing more complex molecules. It typically employs a palladium catalyst and a copper(I) co-catalyst.[3][21][22][23]
-
Heck Reaction: This reaction forms a C-C bond between the chloropyridine and an alkene, leading to the synthesis of substituted styrenyl-pyridines or other vinyl-pyridines.[7][24][25][26][27]
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic halogenation in designing versatile chemical building blocks. Its activated C-2 position provides a reliable entry point for a wide range of transformations, from classical SNAr to the sophisticated and highly modular palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide—Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and modern Cyanation—form the core toolbox for any scientist looking to leverage this intermediate in their synthetic campaigns. As the demand for novel, fluorine-containing molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of understanding and effectively utilizing key intermediates like this compound will only increase, paving the way for the discovery of next-generation bioactive compounds.
References
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Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. Available at: [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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(2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Sato, K., & Matsuda, A. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Beller, M., & Zapf, A. (2004). Progress in the palladium-catalyzed cyanation of aryl chlorides. Angewandte Chemie International Edition, 43(20), 2594-2597. Available at: [Link]
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(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
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-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. Available at: [Link]
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Gross, M., et al. (2002). A new palladium catalyst system for the cyanation of aryl chlorides. Chemical Communications, (4), 366-367. Available at: [Link]
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Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available at: [Link]
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(2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Available at: [Link]
- Chinese Patent Office. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Google Patents.
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Hammond, G. B., & Shokri, F. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 131-151. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. Available at: [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
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(2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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(2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Knochel, P., & Krasovskiy, A. (2016). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 7(12), 6985–6990. Available at: [Link]
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(2015, October 25). Heck reaction. YouTube. Available at: [Link]
- U.S. Patent Office. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.
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(2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]
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Beier, P., & Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. European Journal of Organic Chemistry, 2024(11), e202301323. Available at: [Link]
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Singh, A., & Sharma, U. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Bioorganic & Medicinal Chemistry Letters, 46, 128174. Available at: [Link]
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Besset, T., & Pannecoucke, X. (2021). Toolbox for emerging fluorinated groups. Comptes Rendus Chimie, 24(S2), 1-17. Available at: [Link]
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Methodological & Application
Optimized Suzuki-Miyaura Coupling Conditions for 2-Chloro-4-(1,1-difluoroethyl)pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] Its application is particularly vital in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl scaffolds is paramount. This guide focuses on a substrate of increasing importance: 2-Chloro-4-(1,1-difluoroethyl)pyridine. The pyridine core is a ubiquitous motif in biologically active compounds, and the difluoroethyl group often enhances metabolic stability and binding affinity.
However, the coupling of chloropyridines presents distinct challenges. The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates highly active catalytic systems.[1][3] Furthermore, the pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst.[3] This application note provides a comprehensive overview of the mechanistic considerations, optimized protocols, and troubleshooting strategies to successfully achieve the Suzuki-Miyaura coupling of this valuable building block.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step for chloro-aromatics and forms a Pd(II) intermediate.[2] The electron-withdrawing nature of the pyridine ring and the 4-(1,1-difluoroethyl) group helps to activate the C-Cl bond for this step.
-
Transmetalation: In this phase, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step is critically dependent on activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[6][7][8]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][4]
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Protocol 1: High-Performance Coupling using a Buchwald Ligand
This protocol utilizes a modern, highly active catalytic system suitable for achieving high yields with the challenging chloropyridine substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling Argon through a 4:1 mixture of 1,4-dioxane and water for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent. [3]4. Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Classic Conditions using Tetrakis(triphenylphosphine)palladium(0)
This protocol uses a commercially available, all-in-one catalyst, which can be convenient but may require more forcing conditions.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (e.g., 5:1 v/v mixture)
Procedure:
-
Setup: Follow step 1 from Protocol 1, using Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) as the catalyst and base, respectively.
-
Inert Atmosphere: Follow step 2 from Protocol 1.
-
Solvent Addition: Add degassed toluene and water to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-8 from Protocol 1. Reaction times may be longer compared to Protocol 1.
Data Presentation: Comparative Catalytic Systems for Chloropyridines
The choice of catalytic system significantly impacts reaction efficiency. The following table summarizes typical conditions reported for the Suzuki-Miyaura coupling of various chloropyridine substrates, which serve as a valuable guide for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [9][10] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100-110 | Excellent | [11] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | 50 | Moderate | [12] |
| PdCl₂(dppf) (3) | - | Na₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | Good | [13] |
| Pd-PEPPSI-IPr (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 80-100 | Good to Excellent | [14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently active catalyst system for C-Cl bond.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a more active ligand (e.g., a Buchwald ligand like SPhos) or an NHC-based system.3. Increase the reaction temperature (up to 120 °C). |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition.3. Base is too strong or excess water is present. | 1. Use the boronic acid pinacol ester instead, which is more stable.2. Use a more active catalyst to accelerate the desired coupling.3. Use a weaker base (e.g., K₂CO₃ or KF) or reduce the amount of water. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique and solvent degassing.2. Screen different palladium sources and ligands. |
| Difficulty in Purification | 1. Product is polar and co-elutes with byproducts.2. Residual palladium catalyst. | 1. Optimize the solvent system for column chromatography; consider reverse-phase chromatography.2. Pass the crude product through a plug of Celite or a palladium scavenging agent before final purification. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable and valuable transformation for accessing complex molecular architectures. Success relies on overcoming the inherent challenges of C-Cl bond activation through the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. Careful selection of the base and solvent, combined with meticulous experimental technique to exclude oxygen, will enable researchers to efficiently synthesize a wide array of novel compounds for applications in drug discovery and materials science.
References
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Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
-
Hrbata, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Niemeyer, Z. L., et al. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [Link]
-
Singh, R., & Singh, V. (2009). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Lee, S., et al. (2014). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Hrbata, J., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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- 2. byjus.com [byjus.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 2-Chloro-4-(1,1-difluoroethyl)pyridine. The protocol herein is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel substituted pyridine derivatives. We delve into the mechanistic rationale, offer a detailed step-by-step experimental procedure, provide guidance on reagent selection, and include a troubleshooting section to address common challenges. The methodologies are grounded in established principles for the cross-coupling of electron-deficient heteroaryl chlorides, ensuring a robust and reproducible approach to synthesizing valuable N-aryl and N-alkyl-4-(1,1-difluoroethyl)pyridin-2-amine scaffolds.
Introduction: Significance and Context
The pyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug design. The target substrate, this compound, is therefore a key building block for accessing novel pharmaceutical candidates.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for constructing C-N bonds.[2][3] It circumvents the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by substrate scope.[2] For electron-deficient substrates like 2-chloropyridines, the Buchwald-Hartwig reaction provides a highly efficient pathway for amination. However, the inherent lower reactivity of aryl chlorides compared to bromides or iodides, coupled with the electronic effects of the pyridine nitrogen and the difluoroethyl group, necessitates a carefully optimized catalytic system.[4] This guide provides the expertise-driven insights required for the successful amination of this specific and challenging substrate.
Mechanism and Rationale: The "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.
The Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyridine. This is often the rate-limiting step for chloro-substrates and is facilitated by electron-rich, bulky phosphine ligands that stabilize the resulting Pd(II) complex.[4]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired aminated pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
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// Invisible edges for layout {rank=same; ArCl; Amine; Base;} {rank=same; Pd0; OxAdd; Amido; Product;}
}
Diagram 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Rationale for Reagent Selection
-
Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are preferred over sources like Pd(OAc)₂.[4] They form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results and often requiring lower catalyst loadings.
-
Ligand: The choice of ligand is critical for coupling unreactive aryl chlorides.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos , RuPhos , or BrettPhos are essential. These ligands promote the challenging oxidative addition step and accelerate the final reductive elimination, which helps to suppress side reactions like hydrodehalogenation.[6][7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this transformation.[4] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates, but this typically requires higher temperatures and more active catalyst systems.[4]
-
Solvent: Anhydrous, non-protic solvents are necessary. Toluene and 1,4-dioxane are the most commonly employed solvents for Buchwald-Hartwig aminations, as they have good solvating properties for the reagents and can be heated to the required temperatures.[8] All solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[4]
Experimental Protocol: A Generalized Approach
While no specific literature protocol for this compound was identified, the following procedure is a robust, generalized method derived from best practices for similar electron-deficient 2-chloropyridines.[1][4][8]
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Diagram 2: General Experimental Workflow.
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (e.g., XPhos, 1-3 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).
-
Reagent Addition: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[4] Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Key Parameters and Expected Outcomes
The following table summarizes recommended starting conditions for the amination of this compound with a generic primary alkylamine. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Rationale / Comment |
| Aryl Halide | This compound | Electron-deficient heteroaryl chloride; C-Cl bond is challenging to activate.[4] |
| Amine | Primary or Secondary Alkyl/Aryl Amine (1.2 eq.) | A slight excess of the amine can favor the desired coupling pathway.[4] |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Efficiently generates the active Pd(0) species.[4] |
| Ligand | XPhos (2 mol%) | Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.[7] |
| Base | Sodium tert-butoxide (NaOtBu) (1.5 eq.) | Strong, non-nucleophilic base is essential for amine deprotonation.[4] |
| Solvent | Toluene (0.1 M) | Anhydrous and degassed. Dioxane is a common alternative.[8] |
| Temperature | 100 °C | Elevated temperature is required to overcome the activation barrier for C-Cl bond cleavage.[4] |
| Time | 12-24 h | Reaction progress should be monitored. |
| Expected Yield | 60-90% | Yields are highly dependent on the specific amine coupling partner. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently active ligand for C-Cl activation.3. Temperature too low. | 1. Ensure strictly anhydrous and inert conditions. Use a fresh, high-purity precatalyst.[4]2. Screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[4]3. Increase temperature in 10 °C increments (up to ~120 °C). |
| Hydrodehalogenation | Reductive elimination is slow, allowing side reactions to occur. | 1. Use a bulkier, more electron-rich ligand (e.g., BrettPhos for primary amines) to accelerate reductive elimination.2. Ensure the base is anhydrous and high-purity.[4]3. Use a slight excess of the amine (1.2-1.5 eq.).[4] |
| Substrate Decomposition | Substrate is sensitive to the strong base (NaOtBu) at high temperatures. | 1. Consider a weaker base (e.g., K₃PO₄, Cs₂CO₃), but this will likely require a more active catalyst system (e.g., a Josiphos-type ligand) and potentially higher temperatures.[4][6] |
| Regioselectivity Issues (if applicable) | N/A for this substrate, but for dichloropyridines, the C2 position is generally more reactive than C4 due to electronic effects.[4] | Catalyst and ligand choice can influence regioselectivity. Xantphos-based catalysts have shown high selectivity for the C2 position in 2,4-dichloropyridine.[9] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing novel N-substituted pyridine derivatives. Success hinges on the rational selection of a modern palladium precatalyst, a bulky and electron-rich phosphine ligand, and a strong, non-nucleophilic base under strictly anhydrous and inert conditions. The protocol and insights provided in this guide offer a robust starting point for researchers to efficiently access these valuable chemical entities, enabling further exploration in drug discovery and materials science.
References
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818–830. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10833-10843. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of a Wide Range of Amines with Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Ali, M. A., et al. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 13(8), 1832–1835. [Link]
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- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
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- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Introduction: Unlocking a Privileged Scaffold
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance.[1][2] Among these, derivatives bearing fluorinated substituents have garnered significant attention. The 1,1-difluoroethyl group, in particular, serves as a crucial bioisostere for ethyl or isopropyl moieties, often enhancing metabolic stability, modulating lipophilicity, and improving binding affinity. The strategic introduction of this group onto a pyridine core presents a powerful tool for medicinal chemists.
This guide focuses on 2-Chloro-4-(1,1-difluoroethyl)pyridine, a versatile and increasingly valuable building block. While the chloro-substituent offers a convenient handle for synthetic diversification, its lower reactivity compared to bromo or iodo analogs necessitates highly efficient and robust catalytic systems.[3] This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—tailored for this specific substrate. We will delve into the mechanistic rationale behind protocol choices, provide step-by-step experimental procedures, and offer troubleshooting insights to empower researchers in their synthetic endeavors.
Mechanistic Overview & Strategic Considerations
The success of palladium-catalyzed cross-coupling hinges on a fundamental catalytic cycle.[4] A Pd(0) species undergoes oxidative addition into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate. This is followed by transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and culminates in reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.[5][6]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Key Challenges & Solutions for this Substrate:
-
C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[3]
-
Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][10]
-
Solution: The use of sterically hindered ligands helps to shield the metal center, preventing strong coordination from the pyridine substrate and allowing the catalytic cycle to proceed efficiently.[9]
-
-
Substrate Electronics: The pyridine ring is inherently electron-deficient. This is further amplified by the electron-withdrawing nature of both the chloro and 1,1-difluoroethyl substituents.
-
Insight: This strong electron deficiency facilitates the oxidative addition step, which is often rate-limiting for aryl chlorides.[5] This electronic property makes the substrate well-suited for cross-coupling, provided the correct catalyst system is chosen.
-
Experimental Protocols & Application Data
General Laboratory Procedures: All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents, unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and hetero-biaryl motifs prevalent in pharmaceuticals.[3][11] For this substrate, a robust catalyst system is essential to overcome the challenges of C-Cl activation.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, premix the Pd(OAc)₂ and SPhos in 1 mL of the degassed dioxane.
-
Evacuate and backfill the Schlenk flask with argon (repeat 3 times).
-
Add the catalyst premix to the flask, followed by the remaining degassed dioxane (3 mL) and water (1 mL) via syringe.[10]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 2-phenyl-4-(1,1-difluoroethyl)pyridine.
-
-
Rationale: The combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos creates a highly active catalytic system capable of activating the C-Cl bond.[8] K₃PO₄ is an effective base for the transmetalation step, and the dioxane/water solvent system is commonly used to solubilize both organic and inorganic reagents.[12][13]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Application Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | General, robust system for various arylboronic acids.[10] |
| Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₂CO₃ (3) | Toluene | 110 | Good for sterically hindered or electron-poor boronic acids. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | A reliable, commercially available pre-catalyst.[14] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O | 120 (µW) | Microwave-assisted protocol for rapid synthesis.[3][13] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[6][15] The reaction requires a strong, non-nucleophilic base and a specialized ligand system to facilitate the C-N bond formation.[16][17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.045 mmol, 4.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add NaOtBu.
-
In a separate glovebox or under a stream of argon, add Pd₂(dba)₃ and XPhos to the tube.
-
Add the anhydrous toluene, followed by this compound and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-(4-(1,1-difluoroethyl)pyridin-2-yl)morpholine.
-
-
Rationale: The Pd₂(dba)₃/XPhos system is a powerful "generation 3" catalyst for Buchwald-Hartwig aminations, showing high activity for aryl chlorides.[9] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine complex, forming the key palladium-amido intermediate prior to reductive elimination.[10]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Secondary (e.g., Morpholine) | Pd₂(dba)₃ (1.5) | XPhos (4.5) | NaOtBu (1.4) | Toluene | 100 |
| Primary (e.g., Benzylamine) | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.1) | t-AmylOH | 110 |
| Aniline (e.g., Aniline) | Pd₂(dba)₃ (2) | Josiphos-type (5) | LHMDS (1.5) | Dioxane | 100 |
| Ammonia equivalent | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates and structural motifs in various functional materials and bioactive molecules.[18] The reaction typically employs a dual catalytic system of palladium and copper(I).[19][20]
Caption: Simplified mechanism of the dual-catalyst Sonogashira reaction.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous THF, followed by triethylamine, this compound, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-(phenylethynyl)-4-(1,1-difluoroethyl)pyridine.
-
-
Rationale: The PdCl₂(PPh₃)₂/CuI system is a classic and effective combination for Sonogashira couplings.[20] Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. The copper(I) cocatalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen. 2. Insufficiently active catalyst for C-Cl bond. 3. Poor quality of reagents (e.g., wet solvent, oxidized boronic acid). | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[9] 2. Increase catalyst/ligand loading (e.g., from 2 mol% to 4 mol%). 3. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Hydrodehalogenation | 1. Presence of water or protic impurities. 2. Slow reductive elimination or transmetalation. | 1. Ensure strictly anhydrous conditions.[10] 2. For Suzuki, try a different base (e.g., Cs₂CO₃). For Buchwald, ensure the base is strong enough (e.g., NaOtBu). |
| Homocoupling of Partner | 1. Presence of oxygen. 2. For Suzuki, slow transmetalation. 3. For Sonogashira (Glaser coupling). | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere.[10] 2. Use a more electron-rich ligand to promote cross-coupling. 3. Reduce CuI loading or run the reaction under copper-free conditions.[20] |
| Formation of Pd Black | Catalyst decomposition. | 1. Ensure the correct ligand-to-palladium ratio. 2. Lower the reaction temperature if possible. 3. Use a more stable pre-catalyst (e.g., PdCl₂(dppf)). |
Conclusion
This compound is a highly valuable building block for accessing novel chemical matter. While its C-Cl bond presents a synthetic challenge, modern palladium-catalyzed cross-coupling methodologies provide efficient and reliable solutions. By carefully selecting a catalyst system with bulky, electron-rich ligands and optimizing reaction conditions, researchers can successfully perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of diverse and complex molecules, accelerating progress in drug discovery and materials science.
References
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14National Institutes of Health (NIH).
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21National Institutes of Health (NIH).
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24Chemistry LibreTexts.
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6Wikipedia.
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1Oreate AI Blog.
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37PubMed.
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38Google Patents.
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Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chloro-4-(1,1-difluoroethyl)pyridine
Introduction: A Versatile Fluorinated Pyridine Building Block
The strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular structures is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated moieties, such as the 1,1-difluoroethyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The pyridine ring, a privileged scaffold in drug discovery, is present in a substantial number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its favorable physicochemical properties.[2][4]
2-Chloro-4-(1,1-difluoroethyl)pyridine has emerged as a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its utility is centered on the reactivity of the chlorine atom at the C2 position. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, renders the C2 and C4 positions highly electrophilic and thus susceptible to functionalization.[5][6][7] This activation facilitates a range of powerful chemical transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
This application note provides a detailed guide for researchers and drug development professionals on the primary synthetic routes for derivatizing this compound. We will explore the mechanistic underpinnings of key reactions and provide detailed, field-proven protocols for the synthesis of critical amine, aryl, and alkoxy-substituted pyridine intermediates.
Core Synthetic Strategies & Mechanistic Rationale
The functionalization of this compound is dominated by two highly reliable and complementary strategies that target the C-Cl bond at the 2-position. The choice between these pathways depends on the desired substituent and the required reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental process for substituting the chloro group with a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.[8]
-
Step 1 (Addition): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[7][9]
-
Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group.
The stability of the Meisenheimer intermediate is the key to this reaction's success. For attack at the C2 (or C4) position, the negative charge can be delocalized onto the electronegative ring nitrogen through resonance, providing significant stabilization that is not possible with attack at the C3 position.[5][6][7] This inherent electronic property makes 2-halopyridines ideal substrates for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For transformations where SNAr reactions may be inefficient or require harsh conditions, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative with broad substrate scope and functional group tolerance.[10][11]
-
Buchwald-Hartwig Amination: This reaction is the premier method for forming carbon-nitrogen (C-N) bonds.[10] It is particularly advantageous for coupling less nucleophilic amines or when milder conditions are required. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyridine product and regenerate the Pd(0) catalyst.[12][13]
-
Suzuki-Miyaura Coupling: This is one of the most important methods for forming carbon-carbon (C-C) bonds, typically by coupling the aryl chloride with an organoboron reagent (boronic acid or ester).[14] The mechanism involves oxidative addition of the 2-chloropyridine to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid (in the presence of a base), and concludes with reductive elimination to form the new C-C bond.[15]
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic transformations available from the this compound core scaffold.
Caption: Key synthetic routes from this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis of representative pharmaceutical intermediates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of 4-(1,1-Difluoroethyl)pyridin-2-amine via Buchwald-Hartwig Amination
This protocol describes a general method for the C-N bond formation using an ammonia equivalent, which is a common precursor for more complex structures.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials & Reagents:
| Reagent | M.W. | Stoichiometry |
| This compound | 177.57 | 1.0 equiv |
| Benzophenone Imine (Ammonia Surrogate) | 181.24 | 1.2 equiv |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 equiv |
| XPhos | 476.62 | 0.04 equiv |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 equiv |
| Toluene, Anhydrous | - | - |
| 2M Hydrochloric Acid | - | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Add 2M HCl and stir for 1 hour to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(1,1-difluoroethyl)pyridin-2-amine.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-4-(1,1-difluoroethyl)pyridine via Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond, creating a bi-aryl structure common in kinase inhibitors and other therapeutic agents.
Materials & Reagents:
| Reagent | M.W. | Stoichiometry |
| This compound | 177.57 | 1.0 equiv |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 equiv |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.03 equiv |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 equiv |
| 1,4-Dioxane | - | - |
| Water | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
Step-by-Step Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (3.0 equiv).
-
Evacuate and backfill the vessel with argon or nitrogen (3x).
-
Add 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-(1,1-difluoroethyl)pyridine.[16]
Protocol 3: Synthesis of 2-Ethoxy-4-(1,1-difluoroethyl)pyridine via Nucleophilic Aromatic Substitution (SNAr)
This protocol illustrates a classic SNAr reaction with an alkoxide, a straightforward method for producing 2-alkoxypyridine intermediates.
Materials & Reagents:
| Reagent | M.W. | Stoichiometry |
| This compound | 177.57 | 1.0 equiv |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.5 equiv |
| Ethanol, Anhydrous | - | - |
| Diethyl Ether | - | - |
| Water | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Add sodium ethoxide (1.5 equiv) to the solution portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Remove the ethanol under reduced pressure.
-
Extract the resulting aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
If necessary, purify by column chromatography or distillation to obtain pure 2-Ethoxy-4-(1,1-difluoroethyl)pyridine.
Conclusion
This compound is a powerful and versatile building block for accessing a wide array of high-value pharmaceutical intermediates. A thorough understanding of its reactivity—governed by the principles of nucleophilic aromatic substitution and transition metal catalysis—allows chemists to strategically and efficiently construct complex molecules. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, in particular, provide robust and reliable methods for generating diverse libraries of C-N and C-C coupled products, respectively. The protocols detailed in this note serve as a validated starting point for researchers engaged in the discovery and development of novel therapeutics.
References
- BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). High-Purity 2-Chloro-4-(difluoromethoxy)pyridine: Pharmaceutical Intermediate Manufacturer & Supplier in China.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed. (2024, October 10). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- ResearchGate. (n.d.). Pyridine-containing antibiotics approved by the FDA during the last decade.
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- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(1,1-difluoroethyl)pyridine in Modern Agrochemical Synthesis
Introduction: A Pivotal Intermediate for a New Generation of Herbicides
In the landscape of modern agrochemical research, the development of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Pyridine-based compounds have long been a cornerstone in the synthesis of fungicides, insecticides, and herbicides.[1][2][3][4] Within this vast chemical space, 2-Chloro-4-(1,1-difluoroethyl)pyridine has emerged as a critical building block, particularly for a new class of synthetic auxin herbicides known as the arylpicolinates.[5][6] The strategic incorporation of the difluoroethyl moiety into the pyridine scaffold is instrumental in fine-tuning the physicochemical and biological properties of the final agrochemical products, often leading to enhanced stability and target binding.[7]
This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation herbicides. It is designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering not just protocols, but the scientific rationale behind the synthetic strategies. We will focus on its role in the synthesis of two groundbreaking herbicides: Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active) , which represent significant advancements in weed management technology.
The Arylpicolinates: A Differentiated Mode of Action
Halauxifen-methyl and Florpyrauxifen-benzyl are leading members of the arylpicolinate chemical family, classified as WSSA Group 4 herbicides.[8][9] They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible weeds.[5][9][10]
What sets the arylpicolinates apart from legacy auxin herbicides (like 2,4-D or dicamba) is their unique and highly specific interaction with auxin receptors in the plant cell nucleus.[6][8] Research has shown that these novel herbicides, particularly Rinskor™ active, exhibit a high binding affinity for the AFB5 (Auxin F-Box 5) receptor protein, while showing lower affinity for other receptors like TIR1.[8][11][12] This differentiated binding profile is a key factor behind their distinct herbicidal characteristics.[8][11]
Key Advantages of Arylpicolinate Herbicides:
-
Low Use Rates: Effective weed control is achieved at significantly lower application rates compared to traditional auxin herbicides, reducing the chemical load on the environment.[8][11]
-
Broad-Spectrum Control: They are effective against a wide range of problematic grass, broadleaf, and sedge weeds.[8][11][12]
-
Resistance Management: They provide a crucial tool for managing weed populations that have developed resistance to other herbicide modes of action, such as ALS and ACCase inhibitors.[8][11][12]
-
Favorable Environmental Profile: These molecules are designed for rapid degradation in soil and plants, minimizing persistence.[11][12]
Synthetic Pathways and Protocols
The synthesis of arylpicolinate herbicides hinges on the strategic construction of a biaryl system, typically achieved through a cross-coupling reaction. This compound serves as one of the key coupling partners, providing the core pyridine structure essential for herbicidal activity.
Synthesis of Halauxifen-methyl (Arylex™ active)
Halauxifen-methyl is the first active ingredient from the arylpicolinate group and is highly effective for post-emergence control of broadleaf weeds in cereal crops.[5][6][13] Its synthesis involves a Suzuki cross-coupling reaction to link the pyridine core with a substituted phenyl boronic acid.[13]
Caption: Synthetic workflow for Halauxifen-methyl via Suzuki coupling.
This protocol outlines the critical cross-coupling step. Note: This is a representative protocol based on established chemical principles for Suzuki reactions. Researchers must adapt and optimize conditions based on their specific laboratory setup and scale.
Objective: To couple this compound with a suitable arylboronic acid to form the core structure of Halauxifen-methyl.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, nitrogen-purged reaction vessel, add the arylboronic acid derivative (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid) (1.2 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The solvent choice is critical for ensuring solubility of all reactants and facilitating the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle to completion.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl intermediate.
| Parameter | Specification | Rationale |
| Catalyst | Palladium(0) or Palladium(II) complexes | Essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | Toluene/Water, Dioxane/Water | A biphasic system is often optimal for dissolving both the organic reactants and the inorganic base. |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for the reaction to proceed at an efficient rate. |
| Typical Yield | >90% (for coupling step)[13] | The Suzuki reaction is known for its high efficiency and functional group tolerance. |
Synthesis of Florpyrauxifen-benzyl (Rinskor™ active)
Florpyrauxifen-benzyl is a highly effective herbicide for use in rice and aquatic systems, controlling a broad spectrum of weeds, including those resistant to other herbicides.[8][11][12] The synthesis also relies on a cross-coupling strategy to form the arylpicolinate backbone. The final molecule is the benzyl ester of the active acid, florpyrauxifen.[14][15]
Caption: Key stages in the synthesis of Florpyrauxifen-benzyl.
This protocol details the final step, converting the carboxylic acid intermediate to the active benzyl ester.
Objective: To perform the esterification of the florpyrauxifen acid intermediate with benzyl bromide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the florpyrauxifen acid intermediate (1.0 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or acetone.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), to the solution. Stir the mixture for 15-30 minutes at room temperature to form the carboxylate salt. The formation of the salt increases the nucleophilicity of the carboxyl group.
-
Esterification Agent: Add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts or water-soluble impurities.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting crude product via column chromatography or recrystallization to obtain pure Florpyrauxifen-benzyl.
Conclusion: A Versatile Scaffold for Agrochemical Innovation
This compound has proven to be an exceptionally valuable intermediate in the field of agrochemical synthesis. Its structural features are integral to the development of the arylpicolinate class of herbicides, which offer a differentiated and highly effective mode of action against a broad spectrum of challenging weeds. The synthetic pathways, centered around robust and scalable cross-coupling reactions, allow for the efficient construction of complex and potent active ingredients like Halauxifen-methyl and Florpyrauxifen-benzyl. For researchers and scientists in drug development, understanding the application and synthesis of molecules derived from this intermediate is key to creating the next generation of crop protection solutions that are not only effective but also meet the growing demands for sustainability and environmental stewardship.
References
- Technical Bulletin. (n.d.). Rinskor™ active. Corteva Agriscience.
- ChemicalBook. (2024, February 23). Synthetic route to the herbicide Halauxifen-methyl.
- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
- AERU. (n.d.). Halauxifen-methyl (Ref: DE-729). University of Hertfordshire.
- Schmitzer, S. A., et al. (2015). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. CABI Digital Library.
- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. PubMed.
- Zhejiang Avilive Chem Co Ltd. (2021). Preparation method of halauxifen-methyl.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: A Deep Dive into 2-Chloro-4-ethylpyridine (CAS 40325-11-9).
- Miller, D. R., & Lassiter, R. B. (2018). Rinskor active herbicide—A new environment-friendly tool for weed management in rice and aquatic environments.
- Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 372-381.
- Ishihara, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
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- Compendium of Pesticide Common Names. (n.d.).
- Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review.
- Asian Journal of Chemistry. (2012).
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- National Center for Biotechnology Inform
- Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
- Google Patents. (2014). Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
- AccuStandard. (n.d.). Florpyrauxifen-benzyl CAS # 1390661-72-9.
- National Center for Biotechnology Information. (n.d.). Florpyrauxifen-benzyl. PubChem.
- Dotsenko, V. V., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Wisconsin Department of Natural Resources. (n.d.). florpyrauxifen-benzyl chemical fact sheet.
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Application Note: A Generalized Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-(1,1-difluoroethyl)pyridine
Introduction and Scientific Principles
Nucleophilic aromatic substitution (SNAr) is a fundamental and powerful transformation in modern organic and medicinal chemistry, enabling the construction of complex aryl and heteroaryl structures. The pyridine scaffold, in particular, is a privileged core in numerous pharmaceuticals. Its inherent electron-deficient nature makes it highly susceptible to nucleophilic attack, a characteristic that is pivotal for its functionalization.[1]
This application note provides a detailed protocol and technical guidance for performing SNAr reactions on 2-Chloro-4-(1,1-difluoroethyl)pyridine. This substrate is particularly well-suited for this transformation due to two key electronic features:
-
Inherent Pyridine Reactivity: Nucleophilic attack on the pyridine ring is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This regioselectivity is dictated by the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (the Meisenheimer complex) through resonance.[2][3][4] Attack at these positions allows the negative charge to be delocalized onto the nitrogen, a stabilizing effect not possible with attack at the C3 (meta) position.[2][3]
-
Activation by Electron-Withdrawing Groups (EWGs): The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the presence of strong EWGs.[5][6] In the case of this compound, the 1,1-difluoroethyl group at the C4 position exerts a powerful electron-withdrawing inductive effect, further polarizing the ring. This effect substantially increases the electrophilicity of the carbon atoms at the C2 and C6 positions, making them prime targets for nucleophilic attack. The chlorine atom at C2 serves as an excellent leaving group, facilitating the substitution.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via a concerted SN2 pathway, which is sterically inaccessible on an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[7] Instead, it follows a two-step addition-elimination mechanism.[4][8]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (C2). This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the primary determinant of the reaction rate.
-
Elimination and Aromaticity Restoration: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted pyridine product.
The critical stabilizing feature for attack at C2 is the resonance form of the Meisenheimer complex that places the negative charge directly on the electronegative nitrogen atom, as depicted below.
Generalized Protocol: Amination of this compound
This section details a representative protocol for the amination of this compound using morpholine as a common, moderately reactive amine nucleophile. This procedure can be adapted for other nucleophiles (e.g., other secondary amines, primary amines, thiols, or alkoxides) with potential adjustments to temperature, reaction time, and the choice of base.
Materials and Equipment
-
Substrate: this compound
-
Nucleophile: Morpholine
-
Base: Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
LC-MS and NMR for analysis
-
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).
-
Addition of Reagents: Add the chosen polar aprotic solvent (e.g., DMF, to a concentration of 0.1-0.5 M). Begin stirring the solution.
-
Add the base, potassium carbonate (2.0 equiv). The use of a base is crucial to neutralize the HCl that is formed as a byproduct when using amine nucleophiles, preventing the protonation and deactivation of the amine.
-
Add the nucleophile, morpholine (1.2-1.5 equiv), to the stirring suspension.
-
Reaction Conditions: Flush the flask with an inert gas (N₂ or Ar). Heat the reaction mixture to 80-100 °C using an oil bath. The optimal temperature may vary depending on the nucleophile's reactivity; less reactive nucleophiles may require higher temperatures.[5]
-
Monitoring Progress: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The reaction is complete upon the consumption of the starting 2-chloropyridine.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with water, followed by a wash with saturated aqueous brine to remove the residual polar solvent (e.g., DMF).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the SNAr amination protocol.
Quantitative Data and Troubleshooting
The following table summarizes typical reaction parameters. Researchers should optimize these conditions for each specific nucleophile.
| Parameter | Recommended Value/Range | Rationale |
| Substrate Conc. | 0.1 - 0.5 M | Balances reaction rate and solubility. |
| Nucleophile (equiv) | 1.2 - 1.5 | A slight excess ensures complete consumption of the limiting substrate. |
| Base (equiv) | 2.0 | Ensures complete neutralization of the HCl byproduct. |
| Temperature | 80 - 120 °C | Higher temperatures accelerate the rate-determining addition step.[5] |
| Reaction Time | 4 - 12 hours | Dependent on nucleophile reactivity and temperature. |
| Expected Yield | 70 - 95% | Typical for activated SNAr substrates. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient temperature.2. Nucleophile is too weak.3. Inactive base or insufficient amount.4. Water in the reaction. | 1. Increase reaction temperature in 10-20 °C increments.2. Consider converting the nucleophile to a more potent form (e.g., alcohol to alkoxide with NaH).3. Use a fresh, anhydrous base.4. Ensure all glassware is dry and use anhydrous solvents. |
| Multiple Products /Side Reactions | 1. Nucleophile degradation at high temp.2. Competing reaction pathways.3. Reaction with solvent (e.g., DMF). | 1. Attempt the reaction at a lower temperature for a longer duration.2. Ensure a fully inert atmosphere to prevent oxidation.3. Choose a more robust solvent like DMSO or Dioxane. |
References
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
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Application Notes and Protocols for the Functionalization of 2-Chloro-4-(1,1-difluoroethyl)pyridine
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Introduction: The Significance of the 2-Chloro-4-(1,1-difluoroethyl)pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The title compound, this compound, represents a particularly valuable building block for drug discovery and development. The presence of the chlorine atom at the 2-position provides a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups. Furthermore, the 1,1-difluoroethyl substituent at the 4-position can significantly modulate the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and pKa, which are critical parameters for optimizing drug-like properties.
This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalization strategies of the pyridine ring in this compound. The methodologies described herein are designed to be robust and applicable to a wide range of research and development settings.
Strategic Approaches to Functionalization
The functionalization of this compound can be broadly categorized into three main strategies, each targeting different positions on the pyridine ring and offering unique advantages.
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This allows for the direct displacement of the chloride with a variety of nucleophiles.
-
Transition-Metal Catalyzed Cross-Coupling Reactions at the C2-Position: Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods offer a broad substrate scope and excellent functional group tolerance.
-
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring: While the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene, functionalization at the C3 and C5 positions is achievable under specific conditions, often requiring activation of the ring or harsh reaction conditions.
The following sections will delve into the specifics of each of these strategies, providing both the theoretical underpinnings and practical, field-proven protocols.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The direct displacement of the C2-chloro substituent is often the most straightforward method for introducing new functionality. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nucleophilicity of the incoming nucleophile and the stability of the intermediate.[1]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically employed to solvate the nucleophile and stabilize the charged intermediate.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often added to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.
-
Temperature: Elevated temperatures are frequently required to overcome the activation energy of the reaction, particularly with less reactive nucleophiles. Microwave irradiation can also be effectively utilized to accelerate these transformations.
Protocol 1: General Procedure for Amination via SNAr
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a dry reaction vessel, add this compound, the desired amine, and the base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C) with stirring. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove the inorganic salts and residual solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-(1,1-difluoroethyl)pyridine derivative.
Transition-Metal Catalyzed Cross-Coupling Reactions at the C2-Position
Cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, amino, and alkynyl groups, respectively.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[2] For 2-chloropyridines, the selection of an appropriate palladium catalyst and ligand is crucial for achieving high yields, as the pyridine nitrogen can coordinate to the metal center and inhibit catalysis.[3][4]
-
Catalyst/Ligand System: Palladium(II) acetate (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) are common palladium sources.[2] Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often required to promote the challenging oxidative addition of the C-Cl bond and prevent catalyst deactivation.[4]
-
Base: A moderately strong base is necessary to facilitate the transmetalation step.[4] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in an aqueous solution are frequently used.[4]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki coupling, the choice of ligand is critical for the successful amination of less reactive aryl chlorides like 2-chloropyridines.[6]
-
Catalyst/Ligand System: A palladium precatalyst (e.g., G3 or G4 palladacycles) in combination with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is often necessary to overcome the high activation barrier of the C-Cl bond oxidative addition.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.[6]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vial.
-
Add the this compound and the primary amine, followed by anhydrous toluene.
-
Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction is highly valuable for introducing alkynyl moieties.[8]
-
Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically copper(I) iodide (CuI), is used.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to both neutralize the HX byproduct and facilitate the catalytic cycle.[9]
-
Solvent: A polar aprotic solvent like DMF or THF is commonly employed.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter through a pad of Celite and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridine ring is electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution than benzene.[10][11] The nitrogen atom deactivates the ring, and reactions typically require harsh conditions and often result in substitution at the 3-position.[12][13] For this compound, the directing effects of the existing substituents must also be considered. The chloro group is deactivating but ortho, para-directing, while the 1,1-difluoroethyl group is also deactivating and meta-directing. This complex interplay of electronic effects makes predicting the regioselectivity of EAS challenging.
Due to these difficulties, direct EAS on this substrate is often not the preferred method for functionalization. Alternative strategies, such as functionalization prior to the formation of the pyridine ring or the use of pyridine N-oxides to activate the ring, are generally more effective.
Data Presentation
| Functionalization Strategy | Reagents/Catalyst | Position | Bond Formed | Typical Yields |
| SNAr Amination | Amine, Base (e.g., K₂CO₃) | C2 | C-N | Good to Excellent |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Ligand, Base | C2 | C-C | Moderate to Good |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | C2 | C-N | Good to Excellent |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, Base | C2 | C-C (alkyne) | Good |
Visualization of Key Methodologies
Experimental Workflow for Functionalization
Caption: Workflow for C2-functionalization of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile and valuable building block in modern synthetic chemistry. The methodologies outlined in this guide provide a robust toolkit for researchers to effectively functionalize this scaffold, enabling the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of a specific functionalization strategy will depend on the desired target molecule and the available resources. Careful consideration of the reaction conditions, particularly the catalyst, ligand, and base, is paramount for achieving optimal results.
References
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.).
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (n.d.).
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
- Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (n.d.).
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.).
- Application Notes and Protocols for the Regioselective Functionalization of Polyhalogenated Pyridines - Benchchem. (n.d.).
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem. (n.d.).
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (n.d.). WEIX RESEARCH GROUP – UW–Madison. Retrieved from [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved from [Link]
- Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(03), 333-337.
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved from [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. Retrieved from [Link]
-
Pyridine is an electron deficient aromatic compound. As such, it undergoe.. (2025, March 7). Filo. Retrieved from [Link]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (n.d.).
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (n.d.). Lookchem. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH. Retrieved from [Link]
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (n.d.). American Chemical Society. Retrieved from [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (n.d.). ChemRxiv. Retrieved from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC - NIH. Retrieved from [Link]
-
Functionalization of pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. Retrieved from [Link]
-
Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Various useful strategies for the synthesis of functionalized pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved from [Link]
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem. (n.d.).
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. (n.d.). Google Patents.
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025, March 24). PubMed - NIH. Retrieved from [Link]
-
Synthesis of 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium... (n.d.). ResearchGate. Retrieved from [Link]
-
Functionalization of Pyridinium Derivatives with 1,4-Dihydropyridines Enabled by Photoinduced Charge Transfer. (2020, November 6). PubMed. Retrieved from [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine is an electron deficient aromatic compound. As such, it undergoe.. [askfilo.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Electrophilic substitution on pyridine. [quimicaorganica.org]
Application Note: A Robust and Scalable Synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine Derivatives for Pharmaceutical and Agrochemical Development
Abstract
Fluorinated heterocyclic compounds are cornerstone building blocks in modern drug discovery and agrochemicals. Specifically, the 2-chloro-4-(1,1-difluoroethyl)pyridine scaffold is a privileged motif found in numerous advanced development candidates. Its synthesis, particularly at a scale suitable for preclinical and clinical supply, presents significant challenges related to regioselectivity, the controlled introduction of the difluoroethyl moiety, and process safety. This application note details a robust, scalable, and validated multi-step synthesis designed for the production of kilogram quantities of this compound. The strategy eschews late-stage fluorination in favor of a de novo pyridine ring construction, building the heterocyclic system around a pre-functionalized difluoroethyl core. This approach provides superior control over isomer formation and utilizes cost-effective starting materials, addressing the primary bottlenecks of previous synthetic routes. Detailed protocols, in-process controls, safety analyses, and characterization data are provided to enable researchers and process chemists to confidently implement and adapt this methodology.
Introduction and Strategic Rationale
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or carbonyl groups. However, methods for the direct C-H difluoroalkylation of pyridine rings, while elegant, often rely on expensive catalysts or photocatalytic conditions that can be challenging to implement on a large scale.[1][2]
To circumvent these issues, our process development strategy is centered on a convergent de novo synthesis. This approach involves two primary stages:
-
Preparation of a Key Difluoroalkylated Intermediate: Synthesis of a versatile acyclic precursor containing the 1,1-difluoroethyl ketone moiety.
-
Pyridone Ring Formation and Chlorination: Cyclization of the intermediate to form a 4-(1,1-difluoroethyl)-2-pyridone, followed by a robust chlorination to yield the final product.
This strategy offers several advantages for scale-up:
-
Cost-Effectiveness: It begins with inexpensive and readily available commodity chemicals.[3]
-
Regiocontrol: The substitution pattern of the final pyridine is unequivocally defined by the structure of the acyclic precursors, eliminating the risk of isomeric impurities that are difficult to separate.
-
Scalability: The reactions selected, such as Claisen condensation and Hantzsch-type cyclizations, are well-precedented in industrial manufacturing and generally exhibit predictable thermal profiles.
The overall workflow is designed to minimize the need for chromatographic purification, relying instead on crystallization and distillation, which are more amenable to large-scale operations.
Diagram 2: Logic diagram for emergency response to spills or exposure.
Analytical Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.45 (d, 1H), 7.40 (s, 1H), 7.25 (d, 1H), 2.05 (t, 3H, J=18.8 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -95.5 (q, 2F).
-
¹³C NMR (101 MHz, CDCl₃) δ: 158.5 (t), 151.8, 150.5, 124.2, 121.0, 118.9 (t), 24.5 (t).
-
GC-MS (EI): m/z calculated for C₇H₆Cl F₂N [M]⁺: 177.02; found 177.1.
-
Purity (HPLC): >99.0% area.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing multi-kilogram quantities of this compound. By employing a de novo ring synthesis strategy, this process overcomes the regioselectivity and cost limitations often associated with late-stage fluorination. The protocols have been optimized to use standard industrial equipment and purification techniques, ensuring straightforward technology transfer. Adherence to the described in-process controls and safety procedures will ensure a high-yielding, safe, and reproducible manufacturing process for this critical chemical intermediate.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Regioselective Difluoroalkylation of 2-Pyridones with Fluoroalkyl Bromides Enabled by a Nickel(II) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(1,1-difluoroethyl)pyridine. This substrate presents unique challenges due to the electronic properties of the fluorinated pyridine ring and the inherent inertness of the C-Cl bond. Our goal is to equip you with the expert knowledge to diagnose issues, improve reaction yields, and ensure reproducibility.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format. We delve into the root causes and provide actionable, scientifically-grounded solutions.
Q1: My reaction shows very low or no conversion of the this compound. What are the primary causes?
This is a common issue often related to the two most challenging steps in the catalytic cycle for this substrate: catalyst activation and oxidative addition.
-
Potential Cause 1: Ineffective Catalyst System. The C-Cl bond is significantly less reactive than C-Br or C-I bonds, requiring a highly active catalyst to initiate the cycle.[1] The electron-deficient nature of the pyridine ring, while helpful for the oxidative addition step itself, can also lead to catalyst inhibition if the pyridine nitrogen coordinates too strongly to the palladium center.[2]
-
Recommended Solutions:
-
Employ Modern Ligand Systems: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated Pd(0) species.[2] This active species is crucial for breaking the strong C-Cl bond.
-
Recommended Ligands: Buchwald biarylphosphine ligands such as SPhos , XPhos , or RuPhos are highly effective for this class of transformation.[2][3]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) can also offer excellent reactivity for C-Cl bond activation.[4]
-
-
Select an Appropriate Palladium Pre-catalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, air- and moisture-stable Pd(II) pre-catalysts often provide greater consistency.
-
Recommended Pre-catalysts: Pd(OAc)₂, or pre-formed complexes like Pd(dppf)Cl₂[5], are reliable choices that are reduced in situ to the active Pd(0) catalyst.
-
-
-
Potential Cause 2: Inefficient Oxidative Addition. Even with a good ligand, the conditions may not be optimal for this rate-limiting step.
-
Recommended Solutions:
-
Optimize Reaction Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to drive the oxidative addition forward.[6]
-
Ensure an Appropriate Base is Used: A sufficiently strong base is required, not only for the transmetalation step but also to maintain the catalytic cycle's efficiency. Weak or insoluble bases can stall the reaction. For C-Cl activation, strong bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like Na₂CO₃.[3]
-
Q2: I'm observing a significant amount of a side product corresponding to my deborylated coupling partner. How can I prevent this protodeboronation?
Protodeboronation, the replacement of the boronic acid or ester group with a hydrogen atom, is a major competing pathway that consumes your nucleophile and kills your yield.[7] It is primarily caused by the instability of the boronic acid in the presence of base and protic solvents (like water), especially at high temperatures.[7]
-
Potential Cause 1: Inherently Unstable Boronic Acid. Many boronic acids, particularly electron-deficient and heteroaromatic ones, are prone to this side reaction.
-
Recommended Solutions:
-
Switch to a More Stable Boron Reagent: This is the most effective strategy. Boronic esters are significantly more stable than their corresponding acids.[8][9]
-
Pinacol Esters (BPin): These are often crystalline, easy-to-handle solids with enhanced stability, making them ideal for challenging couplings.[8][10]
-
MIDA Boronates & Trifluoroborate Salts: These offer even greater stability and are excellent alternatives for particularly sensitive substrates.[1][11]
-
-
Use Fresh, High-Purity Reagents: Boronic acids can degrade upon storage. Use a freshly opened bottle or purify the reagent before use. It is also standard practice to use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for any potential degradation.[1]
-
-
Potential Cause 2: Reaction Conditions are too Harsh.
-
Recommended Solutions:
-
Use a Milder Base: If possible, switch from a strong, highly aqueous base like K₂CO₃ to a milder one like potassium fluoride (KF).[7]
-
Minimize Water Content: While some water is often beneficial for Suzuki couplings, excess water can accelerate protodeboronation. Try reducing the amount of water or, for highly sensitive substrates, employ strictly anhydrous conditions.[7]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize the rate of decomposition.[7]
-
Q3: My reaction starts well, but then stalls and the solution turns black. What is happening?
This classic observation points directly to catalyst deactivation, where the active Pd(0) species precipitates out of solution as inactive palladium black.[5]
-
Potential Cause 1: Oxygen Contamination. The active Pd(0) catalyst is extremely sensitive to oxygen. Even trace amounts of air leaking into your reaction vessel will rapidly oxidize and deactivate it.[12]
-
Recommended Solutions:
-
Rigorous Degassing is Mandatory: Your solvent and reaction mixture must be thoroughly deoxygenated.
-
Sparging: Bubble an inert gas (argon or nitrogen) through your solvent for at least 30 minutes prior to use.[13]
-
Evacuate/Backfill Cycles: Assemble your reaction glassware with all solid reagents, then evacuate the vessel under vacuum and backfill with an inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[14] This is more effective than simple sparging of the final mixture.
-
-
Maintain a Positive Pressure of Inert Gas: Throughout the reaction, ensure the vessel is maintained under a slight positive pressure of argon or nitrogen using a balloon or a manifold. Use proper air-sensitive techniques (e.g., Schlenk line) for all reagent and solvent transfers.[14][15]
-
-
Potential Cause 2: Impurities in Reagents or Solvents. Peroxides in ethereal solvents (like THF or dioxane) are notorious for killing palladium catalysts.
-
Recommended Solutions:
-
Use High-Purity, Anhydrous Solvents: Always use freshly opened bottles of anhydrous, inhibitor-free solvents. If a bottle has been open for a while, it is best to test for and remove peroxides before use.
-
Check Reagent Purity: Ensure all starting materials are of high purity, as impurities can sometimes act as catalyst poisons.
-
Q4: How should I monitor the reaction to get a clear picture of what's happening?
Effective reaction monitoring is crucial for optimization and troubleshooting. Relying solely on a final time point can be misleading.
-
Recommended Techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.[16] Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides a clear profile of all components in the reaction mixture, allowing you to track the disappearance of reactants, the appearance of the desired product (confirmed by mass), and the formation of any side products like the protodeboronated species.[17] Taking aliquots at regular intervals (e.g., 1h, 4h, 16h) will tell you if the reaction is progressing, stalled, or complete.[18]
-
Visualizing the Process
Understanding the underlying mechanisms and workflows is key to success. The following diagrams illustrate the core catalytic cycle, a logical troubleshooting path, and the ideal experimental setup.
Diagram 1: The generalized Suzuki-Miyaura catalytic cycle.
Diagram 2: A decision tree for troubleshooting low yields.
Diagram 3: Recommended workflow for setting up the reaction.
Optimized Experimental Protocols
The following protocols serve as robust starting points for your experiments.
Protocol 1: General Procedure with a Buchwald Ligand System
This protocol is optimized for robust C-Cl activation and is the recommended starting point.
-
Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]
-
-
Inerting the System:
-
Seal the flask with a septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times.[14]
-
-
Solvent Addition:
-
Add previously degassed solvent (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio, to a concentration of 0.1 M relative to the limiting reagent) via syringe.[7]
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
-
Monitoring:
-
After 1 hour, and every 4 hours thereafter, carefully withdraw a small aliquot under positive inert gas pressure, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion rate.[17]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Starting Condition | Optimization Notes |
| Aryl Halide | This compound | Use at 1.0 equivalent. |
| Boron Reagent | Arylboronic Acid Pinacol Ester | Use 1.2-1.5 equivalents. Far more stable than the corresponding boronic acid.[1][8] |
| Catalyst | Pd(OAc)₂ (2 mol%) | Other Pd(II) sources or pre-catalysts can be used.[7] |
| Ligand | SPhos (4 mol%) | XPhos or RuPhos are excellent alternatives. A 1:2 Pd:Ligand ratio is typical.[2] |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ is also highly effective. Ensure the base is finely powdered and dry.[3] |
| Solvent | 1,4-Dioxane / H₂O (5:1 ratio) | Toluene or THF can also be used. Minimize water if protodeboronation is severe.[6] |
| Temperature | 100 °C | Can be varied from 80-110 °C. Lower temperature may reduce side reactions.[6] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Non-negotiable for success. Rigorous degassing is critical. |
References
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Semantic Scholar. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Available at: [Link]
-
Gillis, E. P., et al. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Ridgway, B. H., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. ACS Publications. Available at: [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
What is the proper way to set up a suzuki coupling? Reddit r/chemistry. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. ResearchGate. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning. Royal Society of Chemistry. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method. ResearchGate. Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support guide for the Buchwald-Hartwig amination of 2-Chloro-4-(1,1-difluoroethyl)pyridine. This document provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols for researchers encountering challenges with this specific transformation. The substrate presents a unique set of difficulties due to the inherent inertness of the C-Cl bond, the electron-deficient nature of the pyridine ring, and the strong electronic influence of the 4-(1,1-difluoroethyl) substituent. This guide is structured in a question-and-answer format to directly address the most common issues observed in the lab.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows very low or no conversion. What are the most likely causes?
A: Low or no conversion is the most common issue when aminating electron-deficient aryl chlorides. The primary bottleneck is the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is the rate-limiting step for this class of substrate.[1] The combination of the relatively strong C-Cl bond and the electron-withdrawing nature of both the pyridine nitrogen and the 4-(1,1-difluoroethyl) group makes this step particularly challenging.
Causality & Mechanistic Insight: The catalytic cycle begins when the active L-Pd(0) species attacks the aryl chloride. For this to occur, the palladium center must be sufficiently electron-rich to donate electron density into the σ* orbital of the C-Cl bond. The electron-poor nature of your substrate makes it a poor partner for this step, slowing the entire catalytic cycle to a crawl.
Troubleshooting Strategies:
-
Catalyst & Ligand Selection is Critical: Standard catalysts are often ineffective. You must use a system designed for unreactive aryl chlorides.
-
Use Bulky, Electron-Rich Ligands: These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the final, product-forming reductive elimination step.[2][3] State-of-the-art biarylphosphine ligands are the industry standard here. Consider ligands such as RuPhos, BrettPhos, or XPhos.[3][4]
-
Use Pre-formed Catalysts (Pre-catalysts): To ensure the reliable formation of the active Pd(0) species, use a well-defined pre-catalyst like RuPhos Pd G3 or BrettPhos Pd G3. This bypasses potential issues with the in-situ reduction of a Pd(II) source (like Pd(OAc)₂).
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.[5]
-
-
Optimize Reaction Conditions:
-
Elevated Temperature: These reactions often require higher temperatures (typically 100-120 °C) to overcome the activation barrier for oxidative addition.[1]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is generally the most effective choice for difficult aminations.[1] If your substrate is sensitive to NaOtBu, other strong bases like Lithium bis(trimethylsilyl)amide (LHMDS) can be used, which also offers tolerance to some protic functional groups.[6]
-
Solvent Choice: Use strictly anhydrous and degassed solvents. Toluene and 1,4-dioxane are common choices.[1][7] For bases with poor solubility like K₃PO₄, a more polar solvent may be required.[1]
-
-
Ensure a Scrupulously Inert Environment: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[8] Ensure your reaction is set up under a robustly inert atmosphere (argon or nitrogen) and that all reagents and solvents are free of oxygen and water.
Q2: I am observing a significant amount of 4-(1,1-difluoroethyl)pyridine, the hydrodehalogenated (HDH) byproduct. How can I suppress this?
A: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a pervasive side reaction in palladium-catalyzed cross-couplings.[9][10] It arises when the desired C-N reductive elimination from the arylpalladium(II) amido intermediate is slow, allowing competing side reactions to occur.[2]
Causality & Mechanistic Insight: The key intermediate in the catalytic cycle is the L-Pd(Ar)(NR₂). The desired pathway is reductive elimination to form the Ar-NR₂ product. However, this intermediate can be intercepted by a hydride source, leading to the formation of a palladium-hydride species (L-Pd(Ar)(H)). This species then rapidly undergoes reductive elimination to yield the undesired Ar-H product (hydrodehalogenation).[2][9] The hydride can originate from several sources, including the amine (via β-hydride elimination if it has an α-proton), the solvent (e.g., alcohols), or trace water.
Troubleshooting Strategies:
-
Accelerate Reductive Elimination: The most effective strategy is to choose a ligand that promotes C-N bond formation so effectively that it outcompetes the HDH pathway.
-
Ligand Choice: As with low conversion, bulky, electron-donating biarylphosphine ligands are your best tool. The steric bulk and electron-donating ability of ligands like RuPhos and BrettPhos promote the final reductive elimination step, minimizing the lifetime of the intermediate susceptible to hydrodehalogenation.[1][2][3]
-
Avoid Chelating Ligands (in some cases): While bidentate ligands like BINAP can be effective, they are sometimes thought to suppress β-hydride elimination by preventing an open coordination site, they may also slow the desired reductive elimination.[2] Modern bulky monodentate ligands are often superior for challenging substrates.
-
-
Control Potential Hydride Sources:
-
Use Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Water can be a proton/hydride source.
-
Amine Stoichiometry: Using a slight excess of the amine (1.1–1.2 equivalents) can sometimes help push the equilibrium towards the desired coupling.[1]
-
Solvent Selection: Avoid alcohol-based solvents, which can directly act as hydride donors.[9] Toluene or dioxane are preferred.
-
-
Base Considerations: The choice of base can influence the reaction outcome. While a strong base like NaOtBu is often necessary, its presence can sometimes promote side reactions. If HDH is severe, screening a weaker base like K₃PO₄ or Cs₂CO₃ in conjunction with a highly active catalyst system may be beneficial, though this will likely require higher temperatures.[1]
Q3: My catalyst appears to have decomposed (e.g., formation of palladium black). Why is this happening with my substrate?
A: Catalyst deactivation is a common failure mode. For a substrate like this compound, there are two primary culprits: oxygen and substrate/product inhibition.
Causality & Mechanistic Insight:
-
Oxidation: The active Pd(0) catalyst is highly sensitive to oxidation, which converts it to inactive Pd(II) species that can then precipitate as palladium black.[8]
-
Inhibition by Heterocycles: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center at various stages of the catalytic cycle.[4] This can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst. Electron-deficient pyridines can be particularly problematic in this regard.
Troubleshooting Strategies:
-
Rigorous Inert Technique: This is non-negotiable. Use Schlenk lines or a glovebox. Ensure solvents are thoroughly degassed by sparging with argon or through freeze-pump-thaw cycles.
-
Ligand Design: Modern bulky ligands (e.g., XPhos, RuPhos) not only enhance reactivity but also create a sterically crowded environment around the palladium center. This can disfavor the binding of the pyridine nitrogen, thus preventing catalyst inhibition.[4]
-
Use a Pre-catalyst: As mentioned before, pre-catalysts ensure efficient and rapid entry into the catalytic cycle, which can minimize the time the Pd(0) species is vulnerable to deactivation pathways.
Mechanistic Pathways: Desired vs. Side Reactions
To effectively troubleshoot, it is crucial to visualize the competing reaction pathways.
Caption: Competing pathways in the Buchwald-Hartwig amination.
Optimization & Protocols
Table 1: Recommended Starting Conditions for Difficult Aminations
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Pre-catalyst | RuPhos Pd G3 (2 mol%) | BrettPhos Pd G3 (2 mol%) | Provides a reliable source of active Pd(0) and incorporates a highly effective ligand for challenging substrates.[4] |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | Strong, non-nucleophilic base required to deprotonate the amine complex. LHMDS offers better functional group tolerance.[1][6] |
| Solvent | Toluene (0.1 - 0.5 M) | 1,4-Dioxane (0.1 - 0.5 M) | Anhydrous, non-protic solvents are essential. Ensure they are rigorously degassed before use.[1][7] |
| Temperature | 100 - 110 °C | 100 - 110 °C | Elevated temperature is necessary to drive the rate-limiting oxidative addition of the C-Cl bond.[1] |
| Amine | 1.1 - 1.2 equiv | 1.1 - 1.2 equiv | A slight excess of the amine helps to favor the desired coupling pathway.[1] |
Protocol: General Procedure for Reaction Screening
This protocol outlines a general method for setting up a small-scale screening reaction under inert conditions.
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Vigorous stirring is important, especially with heterogeneous bases.[11]
-
Workup & Analysis: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate. Analyze the crude product by LC-MS and ¹H NMR to determine conversion and byproduct formation.
References
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
- Catalytic Hydrodehalogen
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. [Link]
-
Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. ResearchGate. [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Sci-Hub. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for 2-Chloro-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this fluorinated pyridine derivative. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest product quality for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during the purification of this compound.
Q1: What are the most probable impurities in my crude this compound product?
A1: Impurities are typically process-related and can be categorized into three main groups:
-
Starting Material Residues: Unreacted precursors used in the synthesis. The specific compounds depend on the synthetic route.
-
Reaction By-products: These can include positional isomers, products of incomplete reaction (e.g., mono-fluorinated intermediates), or side-reaction products. For instance, hydrolysis of the 2-chloro group to a 2-hydroxy species is a common side reaction, especially during aqueous work-ups.
-
Reagent and Solvent Residues: High-boiling point solvents (e.g., DMF, DMSO), catalysts, and residual acids or bases used in the synthesis can be carried through. Pyridine and its derivatives are often hygroscopic and can readily absorb atmospheric moisture, leading to water contamination.[1]
Q2: My final product is a yellow or brown liquid. What causes this discoloration and how can I remove it?
A2: Discoloration in pyridine derivatives often arises from minor, highly conjugated impurities or degradation products formed during the reaction or work-up, potentially due to heat or exposure to air.[1] For moderate coloration, purification via high-vacuum distillation or flash column chromatography is typically effective. For persistent color, a pre-treatment step involving stirring the crude product in a non-polar solvent (e.g., hexane) with a small amount of activated carbon, followed by filtration before the main purification step, can be highly effective.
Q3: I am struggling to separate an impurity with a very similar polarity to my product using column chromatography. What are my options?
A3: This is a common challenge with isomeric by-products. First, optimize your chromatography. Experiment with different solvent systems, such as switching from ethyl acetate/hexane to dichloromethane/methanol or using a toluene-based system, which can alter selectivity. If co-elution persists, consider an alternative purification technique. High-vacuum fractional distillation is an excellent orthogonal method, separating compounds based on boiling point differences rather than polarity. For thermally sensitive compounds, preparative HPLC with a different stationary phase (e.g., a phenyl-hexyl column) may be necessary.
Q4: How should I properly handle and store my purified this compound?
A4: The product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial to protect it from moisture and light.[1] Based on supplier recommendations for this compound, storage at 2-8°C is advised to minimize degradation over time.[2]
Part 2: In-Depth Troubleshooting and Purification Strategy
This section provides a structured approach to diagnosing and solving complex purification issues. The choice of strategy depends on the impurity profile, which should first be assessed by analytical techniques like LC-MS, GC-MS, and NMR.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for purifying your crude product.
Sources
Technical Support Center: Overcoming Low Reactivity of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the low reactivity of 2-Chloro-4-(1,1-difluoroethyl)pyridine in common synthetic transformations. The inherent electronic properties of this substrate can present unique challenges, but with the appropriate strategies, successful outcomes are readily achievable.
Understanding the Challenge: The Electronic Profile of this compound
The primary obstacle to the reactivity of this compound lies in its electronic structure. The pyridine nitrogen and the chlorine atom are electron-withdrawing, which generally activates the ring for nucleophilic aromatic substitution (SNAr). However, the 2-position of a pyridine ring is less reactive than the 4-position in SNAr due to the stability of the intermediate. Furthermore, for transition metal-catalyzed cross-coupling reactions, the strong C-Cl bond and the potential for the pyridine nitrogen to coordinate to and inhibit the metal catalyst present significant hurdles.[1][2] The 1,1-difluoroethyl group at the 4-position further modulates the electronic properties of the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format, providing direct solutions and the scientific rationale behind them.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the inertness of the C-Cl bond in this compound often leads to low yields or failed reactions under standard conditions.[1]
1.1 Suzuki-Miyaura Coupling
Question 1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. What are the likely causes and how can I improve the outcome?
Answer: Low to no yield in the Suzuki coupling of 2-chloropyridines is a frequent challenge.[1] The primary bottlenecks are typically the difficult oxidative addition of the palladium catalyst to the strong C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[1][2] Here’s a systematic approach to troubleshooting:
A. Catalyst System (Palladium Source & Ligand):
-
Problem: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating unreactive aryl chlorides.[2]
-
Solution: Employ a more active and robust catalyst system. Electron-rich and sterically bulky phosphine ligands are essential for promoting the oxidative addition step and preventing catalyst deactivation.
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and tBuXPhos are excellent choices.[3]
-
Recommended Palladium Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
-
Rationale: Bulky ligands create a more electron-rich palladium center, which facilitates the cleavage of the C-Cl bond. They also shield the palladium from coordinating with the pyridine nitrogen.[1]
B. Base Selection:
-
Problem: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step.[1] A weak or poorly soluble base can stall the catalytic cycle.
-
Solution: Screen stronger, non-nucleophilic inorganic bases.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1]
-
-
Rationale: A stronger base promotes the formation of the boronate, increasing the rate of transmetalation to a level that can compete with side reactions.
C. Solvent and Temperature:
-
Problem: Inadequate temperature or an inappropriate solvent can hinder the reaction.
-
Solution:
-
Solvents: Anhydrous 1,4-dioxane or toluene, often with a small amount of water, are effective solvents.[1] The water can aid in dissolving the base and facilitating the catalytic cycle.
-
Temperature: Higher temperatures (80-110 °C) are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.[2]
-
Question 2: My Suzuki reaction is producing significant amounts of side products like homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer: Side product formation is indicative of a sluggish desired cross-coupling reaction, allowing competing pathways to dominate.
-
Homocoupling: This occurs when the boronic acid couples with itself, often promoted by the presence of oxygen or Pd(II) species.[2][4]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use. Using a Pd(0) source like Pd₂(dba)₃ can be beneficial. A more active catalyst system that accelerates the cross-coupling can also outcompete homocoupling.[2]
-
-
Dehalogenation: This is the reduction of the C-Cl bond to a C-H bond.
-
Solution: This can be caused by hydride sources in the reaction mixture. Ensure solvents are anhydrous and of high purity. The choice of base can also influence this; sometimes switching to a different base can mitigate the issue.
-
1.2 Buchwald-Hartwig Amination
Question 3: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I change?
Answer: Similar to Suzuki coupling, the Buchwald-Hartwig amination of unactivated aryl chlorides requires a highly active catalyst system.[5]
A. Catalyst and Ligand Selection:
-
Problem: Common phosphine ligands may not be effective.
-
Solution: Utilize specialized ligands developed for C-N bond formation with aryl chlorides.
-
Rationale: These ligands promote the crucial reductive elimination step that forms the C-N bond and are designed to be stable and active at the elevated temperatures often required.[7]
B. Base and Solvent:
-
Problem: The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity.
-
Solution: Strong, non-nucleophilic bases are required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.
-
Recommended Solvents: Anhydrous toluene, 1,4-dioxane, or THF are typically used.
-
-
Rationale: The choice of base can be critical and is often dependent on the specific amine and ligand used. For example, LiHMDS can be advantageous when working with substrates bearing base-sensitive functional groups.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
1.3 Sonogashira Coupling
Question 4: My Sonogashira coupling of this compound with a terminal alkyne is failing. How can I activate this transformation?
Answer: Sonogashira coupling of aryl chlorides is notoriously difficult due to the inertness of the C-Cl bond.[8] Success often hinges on moving beyond traditional Pd/Cu catalyst systems.
A. Catalyst System:
-
Problem: Standard Pd(PPh₃)₂Cl₂/CuI systems are often insufficient for aryl chlorides.
-
Solution:
-
Copper-Free Conditions: Employing a copper-free system can sometimes be advantageous to avoid side reactions like alkyne homocoupling (Glaser coupling). This requires a highly active palladium catalyst.
-
Advanced Ligands: Use bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or adamantyl-based phosphines in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[8][9] These ligands have proven effective for the Sonogashira coupling of unactivated aryl chlorides.
-
-
Rationale: The bulky ligands facilitate the oxidative addition and subsequent steps of the catalytic cycle, even with the less reactive C-Cl bond.[10]
B. Base and Solvent:
-
Problem: Amine bases like triethylamine or diisopropylamine may not be strong enough or may lead to side reactions at the required high temperatures.
-
Solution: Consider using a stronger inorganic base like Cs₂CO₃ in a polar aprotic solvent.
-
Recommended Conditions: A system of Pd(OAc)₂ with a bulky phosphine ligand and Cs₂CO₃ in a solvent like DMF or NMP at elevated temperatures (100-140 °C) can be effective.
-
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the chlorine atom, makes this compound a candidate for SNAr reactions.
Question 5: I am trying to displace the chloride with a nucleophile (e.g., an alkoxide or an amine) via an SNAr reaction, but the reaction is very slow. How can I accelerate it?
Answer: While the pyridine ring is activated towards nucleophilic attack, the 2-position is generally less reactive than the 4-position.[11] Forcing conditions are often necessary.
A. Reaction Conditions:
-
Problem: Room temperature reactions are often too slow.
-
Solution:
-
Temperature: Increase the reaction temperature significantly. Reactions may require heating in a high-boiling point solvent like DMF, NMP, or DMSO at temperatures ranging from 80 °C to 150 °C.
-
Microwave Irradiation: Using a microwave reactor can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required to overcome the activation energy.
-
-
Rationale: SNAr reactions on less activated positions have a high activation energy barrier due to the temporary disruption of aromaticity in the Meisenheimer intermediate.[12][13] Higher temperatures provide the necessary energy to overcome this barrier.
B. Nature of the Nucleophile and Base:
-
Problem: A weak nucleophile will not react efficiently.
-
Solution:
-
Alkoxides: When using an alcohol as a nucleophile, pre-forming the more nucleophilic alkoxide with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is essential.
-
Amines: For amine nucleophiles, the reaction can be slow. Using a strong, non-nucleophilic base can sometimes help, but high temperatures are usually the key.
-
dot
Caption: Mechanism of Nucleophilic Aromatic Substitution (S(N)Ar).
Summary of Recommended Conditions
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ with SPhos, XPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, 1,4-Dioxane | 80 - 110 |
| Sonogashira | Pd(OAc)₂ with P(t-Bu)₃, Ad-Phosphines | Cs₂CO₃, Et₃N | DMF, NMP, Toluene | 100 - 140 |
| SNAr | Not Applicable | NaH, KOtBu (for alcohols) | DMF, NMP, DMSO | 80 - 150 (or MW) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and must be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
General Procedure for Buchwald-Hartwig Amination of this compound
This is a generalized procedure and must be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add degassed toluene, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- Entegris. (n.d.). Buchwald Ligands Review.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Dalton Transactions. (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Socratic. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. entegris.com [entegris.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-Chloro-4-(1,1-difluoroethyl)pyridine under reaction conditions
Welcome to the technical support center for 2-Chloro-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. The information herein is synthesized from established principles of heterocyclic chemistry and data from analogous compounds to provide a robust framework for your experimental design.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues you may encounter during reactions involving this compound. The advice provided is based on fundamental reactivity patterns of substituted pyridines.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a primary application for 2-chloropyridines. The electron-withdrawing nature of the pyridine nitrogen activates the C2-position for nucleophilic attack.[1][2][3] However, challenges such as low conversion, side reactions, or decomposition can arise.
Question: My SNAr reaction with an amine/alkoxide nucleophile is sluggish or results in low yield. What are the likely causes and how can I improve it?
Answer:
Low reactivity in SNAr reactions with this compound can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
-
Insufficient Activation: While the pyridine nitrogen activates the C2 position, the overall electron density of the ring and the strength of your nucleophile are critical. The 1,1-difluoroethyl group at the C4-position is electron-withdrawing, which should enhance reactivity. If the reaction is still slow, consider the following:
-
Base Selection: A common issue is the choice and stoichiometry of the base. If your nucleophile is an alcohol (R-OH) or a primary/secondary amine (R-NH2), a non-nucleophilic base is required to deprotonate it, generating the more potent nucleophile (R-O⁻ or R-NH⁻). Weak bases may not generate a sufficient concentration of the active nucleophile.
-
Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, DMAc, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, increasing its effective nucleophilicity.
-
-
Thermal Instability: Pushing the reaction with excessive heat can lead to decomposition. While heating is often necessary, prolonged exposure to high temperatures, especially in the presence of strong bases, can cause degradation of the starting material or product.
-
Temperature Screening: It is advisable to start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it if the reaction does not proceed. Monitor the reaction mixture by TLC or LC-MS for the appearance of decomposition products.
-
-
Side Reactions: The presence of multiple reactive sites or impurities can lead to undesired side reactions.
-
Moisture: Water can compete with your nucleophile, leading to the formation of 2-hydroxy-4-(1,1-difluoroethyl)pyridine as a byproduct. Ensure all reagents and solvents are anhydrous.
-
Strongly Basic Conditions: Very strong bases might interact with the difluoroethyl group, although this is less likely than with more acidic protons.
-
Troubleshooting Workflow for SNAr Reactions
Here is a systematic approach to troubleshoot your SNAr reaction:
Caption: Troubleshooting workflow for SNAr reactions.
Recommended Starting Conditions for SNAr with an Amine Nucleophile:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance nucleophilicity. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Non-nucleophilic bases that facilitate the reaction. Cesium carbonate is often more effective due to its higher solubility. |
| Temperature | 80-100 °C | A good starting range to balance reaction rate and stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
2-Chloropyridines are competent electrophiles in cross-coupling reactions, enabling the formation of C-C bonds.[4][5] However, the nitrogen atom can coordinate to the palladium catalyst, sometimes complicating the catalytic cycle.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing significant amounts of starting material and/or dehalogenation. How can I improve this reaction?
Answer:
Challenges in Suzuki-Miyaura couplings of 2-chloropyridines are well-documented and often revolve around catalyst inhibition and competing side reactions.[5]
-
Catalyst and Ligand Choice: Standard Pd catalysts may not be efficient for this substrate class. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Electron-Rich, Bulky Ligands: The use of sterically hindered and electron-rich phosphine ligands is often crucial. Ligands like SPhos, XPhos, or RuPhos can promote the reductive elimination step and prevent catalyst inhibition.
-
Palladium Pre-catalyst: Using a pre-formed catalyst complex, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), can lead to more consistent and active catalyst formation.
-
-
Base and Solvent System: The base plays a critical role in the transmetalation step. The choice of base can also influence side reactions.
-
Base Selection: A moderately strong inorganic base is typically used. K₃PO₄ or K₂CO₃ are common choices. Stronger bases like hydroxides can sometimes promote boronic acid decomposition.
-
Solvent System: A mixture of an organic solvent and water is often employed (e.g., Dioxane/H₂O, Toluene/H₂O). The water is necessary to solubilize the base and facilitate the transmetalation. Anhydrous conditions can be attempted with bases like CsF.
-
-
Dehalogenation Side Reaction: The observation of 4-(1,1-difluoroethyl)pyridine as a byproduct indicates a dehalogenation pathway. This can occur if the oxidative addition product undergoes protonolysis before transmetalation.
-
Anhydrous Conditions: If dehalogenation is severe, switching to strictly anhydrous conditions with a fluoride source as the base (e.g., CsF or KF in dioxane) can sometimes mitigate this issue.
-
Boronic Ester: Pinacol boronic esters are often more stable than their corresponding boronic acids and can sometimes give cleaner reactions.
-
Decision Tree for Optimizing Suzuki-Miyaura Coupling
Caption: Decision tree for Suzuki-Miyaura coupling optimization.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Based on safety data for analogous compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from strong oxidizing agents, strong acids, and strong bases.[7] As with most halogenated organic compounds, it should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: Is the 1,1-difluoroethyl group stable to common reaction conditions?
A2: The 1,1-difluoroethyl group is generally robust. Unlike a trifluoromethyl group, it does not have alpha-protons, making it stable to many basic conditions. However, under very harsh, forcing conditions (e.g., very high temperatures with strong bases), degradation pathways could potentially be accessed. It is generally considered stable under the conditions typically employed for SNAr and palladium-catalyzed cross-coupling reactions.
Q3: Can I perform reactions on the pyridine nitrogen, such as N-oxidation?
A3: Yes, the pyridine nitrogen can be oxidized to the corresponding N-oxide using common oxidizing agents like m-CPBA or hydrogen peroxide in acetic acid. N-oxidation can alter the reactivity of the pyridine ring, sometimes facilitating reactions at different positions or modifying the electronic properties of the molecule.[8][9]
Q4: Are there any known incompatibilities I should be aware of?
A4: Besides strong oxidizing agents, acids, and bases, care should be taken with highly reactive organometallic reagents (e.g., organolithiums or Grignard reagents). While these can be used for functionalization, they may react at multiple sites if conditions are not carefully controlled. For instance, addition to the pyridine ring or reaction with the chloro-substituent are both possible.
Q5: My reaction mixture is turning dark. Does this indicate decomposition?
A5: Color change, particularly darkening, is common in many organic reactions, especially those involving palladium catalysts or when heated in solvents like DMF. While it does not definitively indicate decomposition of your target molecule, it warrants investigation. It is best to monitor the reaction progress by a reliable analytical method like LC-MS or TLC to distinguish between productive reaction progress and the formation of impurities or decomposition products.
III. References
-
Khan Academy. Nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]
-
Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Available from:
-
PubChem. This compound. Available from: [Link]
-
Professor Dave Explains. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]
-
SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Available from: [Link]
-
Google Patents. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives. Available from:
-
Royal Society of Chemistry. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available from: [Link]
-
National Institutes of Health. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]
-
Beilstein Journals. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. Available from: [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Royal Society of Chemistry. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1. Available from: [Link]
-
Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available from: [Link]
-
Google Patents. EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Available from:
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]
-
PubChem. 2-(Chloromethyl)-3-(1,1-difluoroethyl)pyridine. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-4-(1,1-difluoroethyl)pyridine Coupling
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Difficult Substrate
The cross-coupling of 2-Chloro-4-(1,1-difluoroethyl)pyridine presents a unique set of challenges rooted in its electronic and steric properties. The pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and potentially leading to deactivation or "catalyst poisoning"[1]. Furthermore, the chlorine at the 2-position is less reactive than corresponding bromides or iodides, and the electron-withdrawing nature of both the pyridine ring and the 4-(1,1-difluoroethyl) group can hinder the crucial oxidative addition and reductive elimination steps of the catalytic cycle[2].
Optimizing catalyst loading is therefore not merely a matter of cost-efficiency but a critical parameter for achieving high yield and preventing reaction failure. This guide provides a structured approach to troubleshooting common issues and optimizing reaction conditions for this specific substrate class.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address the most common issues encountered during experimental work.
Q1: My reaction shows no or very low conversion of the starting material. Where should I start troubleshooting?
Answer: Low or no conversion is a primary indicator of catalyst inactivity or an insufficiently reactive system. The issue can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the reagents.
Recommended Troubleshooting Steps:
-
Verify Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the initial reduction to the active Pd(0) species is critical. Incomplete activation can halt the reaction before it begins.
-
Assess Ligand Choice: The electron-deficient nature of the substrate requires a highly active catalyst. Standard ligands like PPh₃ are often insufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and the often rate-limiting reductive elimination step. For electron-deficient heteroaryl chlorides, ligands like SPhos , XPhos , or RuPhos are excellent starting points.
-
-
Increase Reaction Temperature: The C-Cl bond is strong, and oxidative addition can be slow.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC or LC-MS for product formation and any signs of decomposition[1].
-
-
Check Reagent Quality: Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure and dry. Solvents must be anhydrous and rigorously degassed[3][5]. Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state[1][5].
Q2: I'm seeing significant formation of palladium black and my reaction has stalled. What's happening and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal[6][7]. This is one of the most common catalyst deactivation pathways and is often caused by the dissociation of the stabilizing ligand from the palladium center[7].
Causes and Prevention Strategies:
| Potential Cause | Recommended Solution |
| Ligand Dissociation | Increase the ligand-to-palladium ratio. While often 1:1 or 2:1, a slight excess of ligand can stabilize the catalytic species. Be cautious, as a large excess can inhibit the reaction[7]. |
| Inadequate Ligand Stability | Use chelating (bidentate) ligands like DPPF or Xantphos, which form more stable complexes with palladium compared to monodentate ligands[7][8]. |
| High Temperature | While heat can be necessary, excessive temperatures accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion. |
| Insufficient Mixing | In heterogeneous mixtures (e.g., with an insoluble base), poor stirring can create localized "hot spots" of catalyst concentration, promoting aggregation. Ensure vigorous stirring[3]. |
Q3: My desired product is forming, but the yield is low and I have significant side products like homocoupling or protodeboronation (in Suzuki coupling). How do I improve selectivity?
Answer: Side product formation indicates that an undesired reaction pathway is competing with your desired cross-coupling. Optimizing for selectivity often involves fine-tuning the base, solvent, and catalyst loading.
Troubleshooting Side Reactions:
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen or high temperatures.
-
Solution: Ensure rigorous degassing of all reagents and solvents using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., Argon) through the mixture for an extended period. Using a well-defined Pd(0) precatalyst can also minimize side reactions.
-
-
Protodeboronation (Loss of -B(OH)₂ group): This is particularly problematic with electron-deficient heteroaromatic boronic acids and is accelerated by strong bases and high temperatures[9].
-
Solution:
-
Use Milder Bases: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases like K₃PO₄ or Cs₂CO₃[4][5].
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol ester (BPin) or trifluoroborate salt, which are more resistant to protodeboronation[9].
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate[9].
-
-
-
Hydrodehalogenation (Replacement of -Cl with -H): This can occur if the catalytic cycle is inefficient, leading to side reactions.
-
Solution: Employ a more efficient catalyst system (e.g., a more electron-rich ligand) that favors the cross-coupling pathway over dehalogenation[5].
-
Q4: Is higher catalyst loading always better? How do I find the optimal loading?
Answer: No, a higher catalyst loading is not always better. While increasing the catalyst amount can improve a sluggish reaction, excessively high concentrations (e.g., >5 mol%) can lead to increased side products, complicate purification, and increase costs[6][10]. The goal is to find the lowest catalyst concentration that provides a high yield in a reasonable timeframe.
A systematic approach to optimization is recommended:
-
Start Standard: Begin with a standard loading of 1-2 mol% Pd and a Pd:Ligand ratio of 1:1.5 or 1:2[1].
-
Screen Key Parameters: Before optimizing loading, perform a quick screen of ligands, bases, and solvents to find a promising set of conditions.
-
Systematic Reduction/Increase: Once you have a working system (>50% yield), run a series of reactions varying the catalyst loading (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant.
-
Analyze the Trade-off: Plot yield vs. catalyst loading and reaction time. The "optimal" loading is the point where a further decrease significantly impacts yield or reaction time. For industrial applications, catalyst loadings are often pushed into the parts-per-million (ppm) range[11][12].
Section 2: Recommended Starting Protocols & Data
The following protocols and data tables provide a validated starting point for your experiments.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1 mol%) or XPhos Pd G3 (2 mol%)
-
XPhos (2.2 mol% if using Pd₂(dba)₃)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 10:1 ratio, 0.2 M)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source, ligand (if separate), K₃PO₄, arylboronic acid, and this compound.
-
Add the degassed solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Catalyst System Screening for Challenging Couplings
Illustrative data based on trends for electron-deficient heteroaryl chlorides.
| Pd Source (mol%) | Ligand (mol%) | Base (2 eq.) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/H₂O | 110 | <10% | Ineffective for this substrate class. |
| Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ | Dioxane | 100 | ~75% | Good starting point, Cs₂CO₃ can be expensive. |
| Pd₂(dba)₃ (1%) | XPhos (2.2%) | K₃PO₄ | Toluene | 110 | ~85% | Highly effective and generally applicable system. |
| XPhos Pd G3 (2%) | - | K₃PO₄ | t-AmylOH | 100 | >90% | Precatalyst offers reliability and ease of use. |
Section 3: Visualizing the Process
Understanding the fundamental processes is key to effective troubleshooting.
The Palladium Cross-Coupling Cycle
The diagram below illustrates the fundamental steps in a Suzuki-Miyaura cross-coupling reaction. Catalyst loading directly impacts the concentration of the active Pd(0) species, influencing the overall rate and efficiency of the cycle.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is essential. Use this flowchart to guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting failed coupling reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
managing impurities in the synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing impurities and overcoming common challenges in this synthesis. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Understanding the Synthesis and Key Impurities
The synthesis of this compound is a critical process for creating advanced pharmaceutical intermediates. A prevalent and robust synthetic route involves the chlorination of the corresponding 2-hydroxypyridine precursor. This transformation, while effective, is sensitive to reaction conditions and can lead to the formation of several process-related impurities. Understanding the origin of these impurities is the first step toward controlling them.
Common Synthetic Pathway
A typical synthesis involves the conversion of 2-Hydroxy-4-(1,1-difluoroethyl)pyridine to the target molecule using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: General synthetic scheme for this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification processes in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final product contains a significant amount of an impurity with a mass of M+16. What is it and how can I prevent its formation?
A1: An M+16 impurity is almost certainly the corresponding Pyridine N-oxide . This is one of the most common impurities in pyridine chemistry.
-
Causality (Mechanism of Formation): The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. This can occur due to residual oxidizing agents, dissolved oxygen (especially at elevated temperatures), or during workup if oxidative conditions are present[1][2]. The use of reagents like hydrogen peroxide or peracids in previous steps, even in trace amounts, can lead to N-oxide formation[3][4].
-
Prevention & Mitigation:
-
Inert Atmosphere: Conduct the reaction and any subsequent heating steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Reagent Purity: Ensure all reagents and solvents are free from peroxides or other oxidizing species.
-
Deoxygenation: For particularly sensitive reactions, sparging solvents with an inert gas prior to use can be beneficial.
-
Controlled Workup: Avoid unnecessarily long exposure to air during the workup and purification phases.
-
-
Removal: If formed, the N-oxide can often be removed by chromatography, but its polarity is different from the parent compound, which can complicate purification. A deoxygenation step, for instance, by treatment with triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃), can convert the N-oxide back to the desired product, but this adds another step to the synthesis[4].
Caption: Formation pathway of the Pyridine N-oxide impurity.
Q2: I'm observing an impurity with a mass corresponding to the loss of chlorine (M-Cl+H). What causes this and how can I avoid it?
A2: This impurity is the dehalogenated product , 4-(1,1-difluoroethyl)pyridine. Its formation is typically caused by reductive processes.
-
Causality (Mechanism of Formation): The chloro-substituent at the 2-position of the pyridine ring can be susceptible to nucleophilic displacement or reductive cleavage. This can occur under several conditions:
-
Catalytic Hydrogenation: If downstream steps involve catalytic hydrogenation (e.g., using Pd/C), the chloro group can be readily cleaved[5][6].
-
Strong Bases/Nucleophiles: Certain strong nucleophiles or bases used during workup or subsequent reactions can displace the chloride.
-
Metal Contamination: Trace metals can sometimes catalyze dehalogenation reactions[7].
-
-
Prevention & Mitigation:
-
Avoid Reductive Conditions: If the chloro-substituent needs to be retained, avoid exposure to catalytic hydrogenation conditions. If a reduction is necessary elsewhere in the molecule, careful selection of reagents is critical.
-
Controlled pH: During workup, avoid prolonged exposure to very high pH with strong nucleophilic bases.
-
Clean Glassware: Ensure reaction vessels are scrupulously clean to avoid contamination with residual metals from previous reactions.
-
Q3: The conversion of my 2-hydroxypyridine starting material is incomplete. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue in chlorination reactions of hydroxypyridines. Several factors could be at play.
-
Causality & Troubleshooting Workflow:
-
Reagent Stoichiometry & Quality: The chlorinating agent (e.g., POCl₃) can degrade upon exposure to moisture. Ensure you are using a fresh, high-quality reagent and an adequate molar excess (typically 1.5 to 3.0 equivalents).
-
Reaction Temperature: These reactions often require elevated temperatures (e.g., reflux) to proceed at a reasonable rate[8]. Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Monitor the reaction by a suitable analytical method (TLC, LC-MS, GC-MS). If the reaction has stalled, extending the reaction time may be necessary.
-
Catalyst: In some cases, a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the reaction[8]. However, be aware that this can sometimes lead to other side products.
-
Caption: Troubleshooting workflow for incomplete chlorination reaction.
Part 3: Impurity Management and Protocols
A systematic approach to impurity identification and control is crucial for reproducible, high-quality synthesis.
Impurity Profile Summary
The following table summarizes the key potential impurities, their common sources, and recommended analytical techniques for detection.
| Impurity Name | Structure (Relative to Target) | Typical Mass Spec. | Potential Source(s) | Recommended Analytical Method |
| Starting Material | 2-OH replaces 2-Cl | M-Cl+OH | Incomplete reaction | HPLC, GC-MS[9] |
| Pyridine N-oxide | Oxygen on Pyridine N | M+16 | Air oxidation, residual oxidants | HPLC, LC-MS[3][10] |
| Dehalogenated Product | H replaces 2-Cl | M-Cl+H | Reductive conditions, catalysis | HPLC, GC-MS[5][7] |
| Dimeric Impurities | Coupling of two molecules | ~2M | High temperatures, radical reactions | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-Hydroxy-4-(1,1-difluoroethyl)pyridine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Protocol 2: General Method for Impurity Analysis by HPLC-MS
This is a starting point for method development and should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
Mass Spectrometry: Use Electrospray Ionization (ESI) in positive mode to detect the parent ions of the target molecule and potential impurities[10].
References
- Vertex AI Search. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ.
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]
- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC.
- Google Patents. (CN105503706A)
- Google Patents. (CN116425671A) Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
- Dahlin, J. L., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
-
Wikipedia. Pyridine-N-oxide. [Link]
- BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- van der Puy, M., et al. (1991). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
-
PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine.
- Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
Sources
- 1. N-oxide synthesis by oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-4-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for 2-Chloro-4-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile building block. The unique electronic properties of this reagent, stemming from the strongly electron-withdrawing 1,1-difluoroethyl group and the inherent characteristics of the pyridine ring, can present specific challenges. This resource provides in-depth, question-and-answer-based troubleshooting for a range of common synthetic transformations.
Understanding the Reactivity of this compound
The this compound molecule possesses distinct electronic features that govern its reactivity. The pyridine nitrogen and the 1,1-difluoroethyl group at the 4-position are strongly electron-withdrawing. This electronic pull renders the carbon atoms at the 2- and 6-positions highly electrophilic. Consequently, the 2-chloro position is significantly activated for Nucleophilic Aromatic Substitution (SNAr) .
In the context of palladium-catalyzed cross-coupling reactions , this electron-deficient nature facilitates the oxidative addition of the C-Cl bond to the Pd(0) center, a crucial step in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. However, the Lewis basic pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful selection of ligands and reaction conditions is therefore paramount to achieving successful outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: My SNAr reaction with an amine or alcohol nucleophile is sluggish or fails to go to completion. What are the likely causes?
A1: While the 2-position is activated, several factors can impede SNAr reactions.
-
Insufficient Nucleophilicity: The nucleophile might not be strong enough to attack the electron-deficient ring. For alcohol nucleophiles, deprotonation to the corresponding alkoxide is essential. For amine nucleophiles, less hindered and more basic amines will be more reactive.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or DMA are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the nucleophile.
-
Suboptimal Temperature: Some SNAr reactions require heating to overcome the activation energy barrier. If the reaction is slow at room temperature, cautiously increasing the temperature may be beneficial.
-
Presence of Protic Impurities: Trace amounts of water or other protic impurities can protonate the nucleophile, reducing its effective concentration and reactivity.
Troubleshooting Workflow for Sluggish SNAr Reactions:
Caption: Troubleshooting workflow for SNAr reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Q2: I am observing low to no conversion in my Suzuki coupling of this compound with a boronic acid. What should I investigate first?
A2: Failure in Suzuki couplings with this substrate often points to issues with the catalyst system or reaction conditions.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can mitigate this by sterically hindering the pyridine-palladium interaction and promoting the desired catalytic cycle.
-
Inactive Catalyst: 2-Chloropyridines are less reactive than their bromo or iodo counterparts, making the oxidative addition step more challenging.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective. A more active catalyst system is generally required.[1]
-
Inappropriate Base: The choice and quality of the base are critical. Weaker bases may not be sufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary. The base must be anhydrous and finely ground to ensure its reactivity.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst oxidation and reaction failure.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like SPhos Pd G3. | Overcomes catalyst inhibition and facilitates oxidative addition of the C-Cl bond. |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous, finely powdered) | Stronger, non-nucleophilic bases are often more effective for challenging couplings. |
| Solvent | Anhydrous, degassed 1,4-dioxane or toluene. | Aprotic solvents are generally preferred. Rigorous degassing is crucial. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Q3: My Suzuki reaction is producing a significant amount of hydrodehalogenation byproduct (replacement of -Cl with -H). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl chlorides.[2] It arises from competing pathways that reduce the C-Cl bond.
-
Ensure Anhydrous Conditions: Trace water can be a proton source for this side reaction. Use thoroughly dried solvents and reagents.
-
Base Quality: Some bases can contain impurities that act as hydride sources. Use high-purity, anhydrous bases.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product) and hydrodehalogenation. Screening different bulky phosphine ligands may be beneficial.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is not proceeding. What are the key parameters to optimize?
A4: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination hinges on an active catalyst system that can overcome the challenges of C-Cl bond activation and potential catalyst inhibition.
-
Catalyst and Ligand Selection: This is the most critical factor. The oxidative addition of the C-Cl bond is often the rate-limiting step.[2] Highly active catalyst systems employing bulky, electron-rich phosphine ligands are essential. Refer to the table below for recommended systems.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective. The purity of the base is crucial.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are typically used.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos, RuPhos, or XPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 |
| BrettPhos Pd G3/G4 | (Pre-formed catalyst) | NaOtBu or Cs₂CO₃ | t-BuOH or THF | 65-100 |
Data compiled from established protocols for challenging aryl chlorides.[3]
Troubleshooting Flowchart for Failed Buchwald-Hartwig Amination:
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Sonogashira Coupling
Q5: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is failing. What are the common pitfalls?
A5: Sonogashira couplings are sensitive to several factors, and the electron-deficient nature of the pyridine ring can play a role.
-
Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI). Ensure that the copper source is fresh and active. Homocoupling of the alkyne (Glaser coupling) can be a competing side reaction, often exacerbated by the presence of oxygen.
-
Degassing: As with other palladium-catalyzed reactions, thorough degassing is essential to prevent catalyst deactivation and unwanted side reactions.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It must be anhydrous.
-
Solvent: Solvents like THF, DMF, or toluene are commonly employed.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF) and an anhydrous amine base (e.g., TEA, 2-3 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
References
- Benchchem. (2025).
- Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Benchchem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
- Charette, A. B. (2010). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Synthesis. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Sources
Technical Support Center: Reactions of 2-Chloro-4-(1,1-difluoroethyl)pyridine
Introduction
Welcome to the technical support center for 2-Chloro-4-(1,1-difluoroethyl)pyridine. This molecule is a key building block in modern synthetic chemistry, valued for its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials. The pyridine core, activated by the C2-chloro substituent and the C4-difluoroethyl group, presents a unique landscape of reactivity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to offer in-depth troubleshooting advice in a practical, question-and-answer format. Our focus is on anticipating and resolving common issues related to byproduct formation, ensuring the efficiency and success of your synthetic endeavors.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary transformation for this substrate, where the chloride is displaced by various nucleophiles (amines, alcohols, thiols).[1] The reaction's success hinges on the nucleophile outcompeting potential side-reactants.
FAQ 1.1: I'm observing a significant amount of a byproduct with a mass of M-19 (M = mass of starting material). What is it and how can I prevent it?
Answer:
This byproduct is almost certainly the corresponding pyridinone, 4-(1,1-difluoroethyl)pyridin-2(1H)-one . Its formation is a classic issue in SNAr reactions of 2-chloropyridines and results from the hydrolysis of the C-Cl bond.
Causality: The Mechanism of Hydrolysis
The C2 position of the pyridine ring is highly electrophilic, activated by both the ring nitrogen and the C4-difluoroethyl group.[2] This makes it susceptible to attack not only by your desired nucleophile but also by trace amounts of water or hydroxide ions present in the reaction mixture.
The mechanism is a competitive SNAr pathway:
-
Nucleophilic Attack: A water molecule or hydroxide ion attacks the C2 carbon. This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3][4]
-
Meisenheimer Complex Formation: This attack forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atom.[2][5]
-
Elimination & Tautomerization: The intermediate collapses, expelling the chloride ion to restore aromaticity. This initially forms 2-hydroxy-4-(1,1-difluoroethyl)pyridine, which rapidly tautomerizes to the more stable pyridinone form.[6]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Rigorous Drying | Minimize the competing nucleophile (water). | Use freshly distilled, anhydrous solvents (e.g., Toluene, Dioxane, DMF). Dry inorganic bases (K₂CO₃, Cs₂CO₃) in an oven ( >150 °C) under vacuum for several hours before use. |
| Choice of Base | Avoid hydroxide-containing or hygroscopic bases. | Use non-hygroscopic organic bases like DIPEA (N,N-Diisopropylethylamine) or strong, non-nucleophilic bases like NaH or KHMDS if your nucleophile is compatible. |
| Increase Nucleophile Concentration | Favor the desired reaction kinetically. | Use a slight excess (1.1 - 1.5 equivalents) of your primary nucleophile relative to the 2-chloropyridine substrate. |
| Temperature Control | Hydrolysis may have a different activation energy than the desired reaction. | Start at a lower temperature (e.g., 60-80 °C) and monitor for conversion. Only increase the temperature if the primary reaction is sluggish. |
Diagram 1.1: Competing SNAr Pathways
Caption: Workflow for diagnosing common Suzuki coupling failures.
Appendix: Experimental Protocols
Protocol A: General Procedure for a High-Yield SNAr with an Amine
This protocol is optimized to minimize hydrolysis.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and anhydrous K₂CO₃ (2.0 eq, pre-dried).
-
Inerting: Seal the vial with a septum cap, and purge with dry Argon for 10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or DMF, 0.2 M concentration) via syringe.
-
Reaction: Place the vial in a preheated heating block at 90 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS. [7]6. Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol B: Optimized Conditions for Suzuki-Miyaura Coupling
This protocol is designed to minimize HDH and homocoupling.
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Inerting: Seal the flask and subject it to three cycles of vacuum/backfill with Argon.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v, to achieve a 0.1 M concentration of the limiting reagent). Sparge the resulting slurry with Argon for 20 minutes.
-
Catalyst Addition: In a separate vial under Argon, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.4 mol%). Add this solid mixture to the reaction flask under a positive pressure of Argon.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and proceed with a standard aqueous workup and chromatographic purification.
References
-
Yao, L., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environ Sci Technol. Available at: [Link]
-
Khan Academy. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Org. Lett. Available at: [Link]
-
Kim, C. K., et al. (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bull. Korean Chem. Soc. Available at: [Link]
-
Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chem. Rev. Available at: [Link]
-
Unsworth, W., & Taylor, R. (2025). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. Available at: [Link]
-
NotEvans. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Chemspeed Technologies. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Le, C., & MacMillan, D. W. C. (2018). A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides. Angew. Chem. Int. Ed. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
- Google Patents. (1994). US5283338A - Process for the preparation of 2-chloropyridines.
-
Smith, K., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. J. Org. Chem. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Available at: [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]
-
Hartwig, J. F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. Available at: [Link]
-
Gök, Y., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-(1,1-difluoroethyl)pyridine and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halopyridines stand out as indispensable building blocks. Their utility stems from the reactivity of the carbon-halogen bond, which provides a versatile handle for constructing complex molecular architectures. This guide offers an in-depth comparison of the reactivity of 2-Chloro-4-(1,1-difluoroethyl)pyridine with other halopyridines, focusing on two cornerstone synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding these reactivity patterns is paramount for rational synthetic design and the efficient discovery of novel chemical entities.
The Influence of Substitution on Pyridine Reactivity
The reactivity of a halopyridine is a nuanced interplay of several factors: the nature of the halogen, its position on the pyridine ring, and the electronic effects of other substituents. The pyridine ring itself is inherently electron-deficient, a property that activates it towards nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen atom).[1][2]
The introduction of a 1,1-difluoroethyl group at the 4-position of 2-chloropyridine introduces a significant electronic perturbation. Fluorine is the most electronegative element, and the two fluorine atoms on the ethyl group exert a powerful electron-withdrawing effect through induction. This effect further depletes the electron density of the pyridine ring, enhancing its electrophilicity and profoundly influencing its reactivity in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a fundamental method for forming new bonds to aromatic rings. The mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate.[3] The stability of this intermediate is a key determinant of the reaction rate.
Reactivity Trends:
-
Position of the Halogen: For halopyridines, SNAr reactions are most favorable when the leaving group is at the 2- or 4-position.[1][3] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance contribution that is not possible for substitution at the 3-position.[3]
-
Nature of the Halogen: In many SNAr reactions on activated aromatic systems, the reactivity order for halogens is F > Cl ≈ Br > I.[4][5] This is often attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.
-
Influence of the 1,1-difluoroethyl Group: The strongly electron-withdrawing 1,1-difluoroethyl group at the 4-position of this compound is expected to significantly enhance its reactivity in SNAr reactions compared to unsubstituted 2-chloropyridine. This is due to the increased stabilization of the anionic Meisenheimer intermediate.
Comparative Reactivity in SNAr
| Compound | Relative Reactivity in SNAr | Rationale |
| This compound | High | The strong electron-withdrawing 1,1-difluoroethyl group at the 4-position significantly activates the ring towards nucleophilic attack. |
| 2-Chloropyridine | Moderate | The pyridine nitrogen activates the 2-position, but lacks the additional activation of an electron-withdrawing group.[1] |
| 4-Chloropyridine | Moderate | Similar to 2-chloropyridine, the 4-position is activated by the ring nitrogen.[1] |
| 3-Chloropyridine | Low | The 3-position is significantly less reactive as the negative charge in the intermediate cannot be delocalized onto the nitrogen.[1] |
| 2-Bromo-4-(1,1-difluoroethyl)pyridine | High (Potentially slightly lower than chloro) | While bromine is a better leaving group, the higher electronegativity of chlorine can better stabilize the transition state leading to the Meisenheimer complex.[6] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination.[9][10]
Reactivity Trends:
-
Nature of the Halogen: The rate-determining step in many cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[6][11] The reactivity trend is generally I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[11][12] Consequently, chloro-substituted pyridines are typically less reactive than their bromo and iodo counterparts and may require more active catalyst systems or harsher reaction conditions.[7]
-
Position of the Halogen: The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition compared to analogous benzene systems. The reactivity of halopyridines in cross-coupling often follows the order of C4 > C2 > C5, reflecting the electronic distribution within the ring.[11]
-
Influence of the 1,1-difluoroethyl Group: The electron-withdrawing 1,1-difluoroethyl group is expected to increase the rate of oxidative addition for this compound compared to unsubstituted 2-chloropyridine. This is because electron-withdrawing groups make the carbon of the C-X bond more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.
Comparative Reactivity in Cross-Coupling
| Compound | Relative Reactivity in Cross-Coupling | Rationale |
| This compound | Moderate | The electron-withdrawing group enhances reactivity compared to unsubstituted chloropyridines, but it is still generally less reactive than the corresponding bromo and iodo derivatives. |
| 2-Chloropyridine | Low to Moderate | Requires more robust catalytic systems compared to bromopyridines.[7] |
| 2-Bromopyridine | High | The weaker C-Br bond leads to faster oxidative addition.[6] |
| 2-Iodopyridine | Very High | The weakest C-I bond results in the highest reactivity, often allowing for milder reaction conditions.[11] |
Experimental Protocols
To provide a practical context for the discussed reactivity principles, the following are representative, detailed experimental protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-(Phenyl)-4-(1,1-difluoroethyl)pyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-Phenyl-4-(1,1-difluoroethyl)pyridin-2-amine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%) to a vial equipped with a stir bar.
-
Add toluene (5 mL) and aniline (1.2 mmol) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of this compound is a compelling example of how substituent effects can be harnessed to modulate the chemical behavior of a heterocyclic core. The potent electron-withdrawing nature of the 1,1-difluoroethyl group significantly enhances its susceptibility to nucleophilic aromatic substitution, making it a more reactive substrate than its unsubstituted counterparts. Conversely, in palladium-catalyzed cross-coupling reactions, while this electronic effect is beneficial for the oxidative addition step, the inherent strength of the carbon-chlorine bond means that it will generally be less reactive than the analogous bromo and iodo derivatives. A thorough understanding of these opposing reactivity trends is crucial for synthetic chemists to strategically select the appropriate halopyridine building block and reaction conditions to achieve their desired molecular targets efficiently and effectively.
References
-
BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
-
Al-Masum, M., & El-Mekki, A. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(11), 1493.
-
BenchChem. A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
-
Pearson+. Nucleophilic aromatic substitution of pyridine.
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
Um, I. H., et al. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 10(14), 3045–3048.
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
-
BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
-
de Vries, J. G., & de Vries, A. H. M. (2003). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 125(37), 11202–11211.
-
Gronowitz, S., & Malm, J. (1993). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of Heterocyclic Chemistry, 30(4), 1045-1049.
-
YouTube. (2019). nucleophilic aromatic substitutions.
-
Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(31), 5963-5970.
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
-
Royal Society of Chemistry. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
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Wikipedia. Buchwald–Hartwig amination.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
-
National Institutes of Health. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
-
ResearchGate. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
-
National Institutes of Health. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC.
-
Schrödinger. (2020). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
-
Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
Royal Society of Chemistry. (2020). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Physical Chemistry Chemical Physics.
-
PubChemLite. This compound.
-
ChemicalBook. 2-chloro-4-(1,1-difluoroethyl)-6-(trifluoromethyl)pyridine.
-
ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Organic Chemistry Portal. Suzuki Coupling.
-
National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
-
Organic Chemistry Portal. Pyridine synthesis.
-
BenchChem. 4-(1,1-Difluoroethyl)pyridine.
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
-
ResearchGate. (1986). Reactions of K2PtCl4 with pyridine derivatives in dimethylformamide and synthesis of potassium trichloro(pyridine)platinum(II).
-
ResearchGate. (2022). Synthesis of 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium....
-
YouTube. (2020). Suzuki cross-coupling reaction.
-
MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-(1,1-difluoroethyl)pyridine Derivatives
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Chloro-4-(1,1-difluoroethyl)pyridine derivatives. As key intermediates in the synthesis of advanced pharmaceutical and agrochemical compounds, ensuring their purity, potency, and stability is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into designing and executing robust validation studies in line with global regulatory standards. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
The Analytical Imperative: Why Method Validation is Critical
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For a molecule like this compound, this means the chosen analytical methods must be able to specifically and reliably quantify the active substance, detect and quantify critical impurities, and monitor its stability over time. An unvalidated or poorly validated method can lead to inaccurate data, jeopardizing product quality, regulatory approval, and patient safety. The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, where method validation is a continuous process, not a one-time event.[5][6]
The validation process follows a structured, pre-defined protocol where experiments are designed to evaluate the method's performance characteristics.[2]
Caption: General workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Quantification
HPLC is the workhorse for assessing the purity and potency of non-volatile and thermally labile compounds like our target pyridine derivatives. Its versatility and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.
Expertise & Experience: Causality Behind Method Choices
-
Column Chemistry: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is the logical starting point. The pyridine derivative possesses moderate polarity, and the C18 stationary phase provides excellent hydrophobic interaction for good retention and separation from more polar or non-polar impurities.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (acetonitrile) is recommended. Acetonitrile is chosen over methanol for its lower viscosity and better UV transparency. The acidic buffer ensures that the pyridine nitrogen is protonated, leading to consistent retention times and sharp, symmetrical peak shapes.
-
Detection: A Photodiode Array (PDA) or UV detector set at a wavelength of approximately 270 nm is suitable, as the pyridine ring is a strong chromophore. A PDA detector offers the added advantage of assessing peak purity by comparing spectra across the entire peak.
Detailed Validation Protocol: HPLC
A validation protocol must be written and approved before beginning experiments, defining the procedures and acceptance criteria.[7]
1. System Suitability: This is performed before each validation run to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the standard solution five or six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8]
-
Procedure:
-
Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample solution.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.
-
Inject the degraded samples and assess the separation of the main peak from any degradation products. The PDA detector is used to check for peak purity.
-
-
Acceptance Criteria: The analyte peak should be free from interference from blanks, and there should be adequate resolution (≥ 2.0) between the analyte peak and any potential impurities or degradants.
3. Linearity and Range: This establishes that the method's response is directly proportional to the analyte concentration over a specified range.[2]
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically spanning 80% to 120% of the target assay concentration. For impurities, the range should bracket the expected levels, from the quantitation limit (LOQ) to 120% of the specification limit.[9]
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
4. Accuracy: Accuracy demonstrates the closeness of the test results to the true value.[8]
-
Procedure: Perform recovery studies by spiking a known amount of analyte into a blank matrix or placebo at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision: Precision is assessed at two levels: repeatability and intermediate precision.[9]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (S/N). (S/N of 3:1 for LOD, 10:1 for LOQ).
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.
7. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
-
Procedure: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by the changes.
Data Presentation: HPLC Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at analyte RT; Peak Purity > 990 | No interference observed; Purity angle < Purity threshold | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (Assay) | 80% - 120% of target | 80% - 120% | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.10% | Pass |
| LOQ | S/N ≥ 10; Demonstrable precision/accuracy | 0.05 µg/mL | Pass |
| Robustness | System suitability passes under all conditions | All SST criteria met | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
While HPLC is excellent for non-volatile compounds, GC-MS is the superior choice for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis process. The mass spectrometer provides definitive identification, making it a powerful tool for structural elucidation and confirming the identity of unknown peaks.[10]
Expertise & Experience: Causality Behind Method Choices
-
Column Selection: A low-to-mid polarity capillary column, such as a DB-5ms or DB-624 (for residual solvents), is appropriate. These columns provide good resolution for a wide range of volatile organic compounds.
-
Injection Technique: Headspace injection is often preferred for residual solvent analysis as it cleanly introduces volatile analytes onto the column while leaving non-volatile matrix components behind. For direct injection of the derivatized or dissolved sample, a split/splitless inlet is standard.
-
Ionization and Detection: Electron Ionization (EI) is the standard for creating fragment ions, generating a reproducible mass spectrum that can be compared against spectral libraries (like NIST) for identification. A quadrupole mass analyzer is commonly used for its robustness and reliability.
Detailed Validation Protocol: GC-MS
The validation of a GC-MS method follows similar principles to HPLC but with considerations unique to the technique. For quantitative analysis (e.g., a specific volatile impurity), the parameters are similar to HPLC. For identification purposes, specificity is paramount.
1. Specificity/Selectivity:
-
Procedure: Analyze a blank, the reference standard, and a sample. The mass spectrum of the analyte peak in the sample should match the spectrum of the reference standard and/or a library spectrum.
-
Acceptance Criteria: The mass spectrum of the analyte should be a clear match, and chromatographic peaks should be well-resolved from other components.
2. Linearity and Range:
-
Procedure: Similar to HPLC, prepare a series of at least five concentrations. An internal standard is often used in GC to correct for injection volume variability.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
3. Accuracy and Precision:
-
Procedure & Criteria: Follow the same principles as HPLC, with recovery studies for accuracy and replicate injections for precision. Acceptance criteria may be slightly wider depending on the concentration level (e.g., %RSD ≤ 15% at the LOQ).
4. LOD and LOQ:
-
Procedure: Determine via S/N ratio or calibration curve statistics.
-
Acceptance Criteria: The LOQ must be validated for accuracy and precision.
Caption: Decision guide for selecting the appropriate analytical technique.
Data Presentation: GC-MS Validation Summary (for a specific volatile impurity)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Spectral match > 90%; No interference | 96% match; No interference | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9985 | Pass |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.7% - 104.3% | Pass |
| Precision (%RSD) | ≤ 10.0% | 6.8% | Pass |
| LOQ | S/N ≥ 10 | 1 ppm | Pass |
Comparison and Concluding Remarks
The choice between HPLC and GC-MS is not one of superiority but of suitability for the intended purpose.
-
HPLC-UV/PDA is the definitive method for assay and non-volatile impurity quantification . Its precision, accuracy, and robustness make it ideal for release testing and stability studies of the this compound derivative itself.
-
GC-MS is indispensable for identifying and quantifying volatile impurities like residual solvents and for providing unequivocal structural confirmation of the main component or any unknown impurities. Its power lies in its high specificity derived from the mass spectral data.
A comprehensive analytical control strategy for this compound derivatives will invariably employ a combination of these techniques. A validated HPLC method will form the core of routine quality control for batch release, while a validated GC method will be essential for controlling volatile impurities. Both methods must be developed and validated according to a robust, science- and risk-based approach as outlined in the ICH guidelines to ensure data integrity and regulatory compliance.[3][11]
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks (YouTube). [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . E-Submissions. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]
-
HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts . PubMed. [Link]
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Introduction: The Synthetic Value and Challenges of a Fluorinated Pyridine Building Block
An Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 2-Chloro-4-(1,1-difluoroethyl)pyridine
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are of paramount importance. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The scaffold of this compound represents a particularly valuable building block. The chlorine atom at the 2-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.
The primary challenge and opportunity in coupling this substrate lies in its electronic nature. The pyridine nitrogen and the strongly electron-withdrawing 1,1-difluoroethyl group at the C4 position render the C2-Cl bond highly activated towards oxidative addition by a low-valent metal catalyst. While this enhanced reactivity is advantageous, it also necessitates careful selection of the catalytic system to ensure high yields, avoid side reactions, and maintain functional group tolerance. This guide provides a comparative analysis of catalyst systems for the functionalization of this key intermediate, drawing upon established principles and data from structurally analogous systems to propose robust starting points for methods development.
Comparative Analysis of Catalytic Systems
The choice of catalyst is critical and depends on the desired bond formation (C-C, C-N, etc.). Both palladium and nickel are the primary metals of choice for activating aryl chlorides. The key to success almost invariably lies in the choice of the ancillary ligand, which modulates the catalyst's stability, reactivity, and selectivity.
Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forging C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond to a Pd(0) center is generally more facile than for electron-rich or neutral aryl chlorides.[1] The primary challenges are often related to the stability of the 2-pyridylboron coupling partner and preventing catalyst inhibition by the pyridine nitrogen.[2][3] However, as our target is the electrophile, the main focus is on ensuring efficient transmetalation and reductive elimination.
Catalyst and Ligand Considerations:
-
Electron-Rich, Bulky Phosphines: For activating stubborn C-Cl bonds, ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and related bulky alkylphosphines are the industry standard. Their steric bulk promotes the formation of the active monoligated Pd(0) species, while their electron-donating ability facilitates the initial oxidative addition step.
-
Ferrocenyl Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provide a good balance of flexibility and electron-donating character, often showing excellent performance for a broad range of substrates.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can overcome challenges of substrate or product inhibition.
The following table summarizes catalyst performance for Suzuki-Miyaura couplings of pyridines with similar electron-withdrawing groups (EWGs), which serve as a strong proxy for our target substrate.
| Catalyst System | Electrophile | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | 4-Bromo-2,6-bis(CF₃)pyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [5] |
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | 4-Bromo-2,6-bis(CF₃)pyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 110 | 80-90 | [5] |
| PdCl₂(dppf) (3 mol%) | 4-Bromo-2,6-bis(CF₃)pyridine | 3-Thienylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 75-85 | [5] |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | 4-Bromo-2,6-bis(CF₃)pyridine | 4-Acetylphenylboronic acid | Cs₂CO₃ | THF | 80 | 70-80 | [5] |
| PdCl₂(dtbpf) (4 mol%) | 3-Chloro-5-(oxadiazol-2-yl)pyridine | Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 94 | [6] |
Proposed Starting Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point based on conditions proven effective for electron-deficient chloropyridines.
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and SPhos (0.04 eq, 4 mol%). Add potassium phosphate (K₃PO₄, 2.0 eq).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
The palladium-catalyzed amination is the premier method for constructing C-N bonds with aryl halides. For an activated substrate like this compound, the reaction is expected to proceed efficiently. The choice of base is crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being standard.
Catalyst and Ligand Considerations:
-
Second-Generation Ligands: Bidentate phosphine ligands like BINAP and DPPF were early successes for C-N coupling.
-
Third-Generation (Bulky Monophosphine) Ligands: Ligands such as XPhos, RuPhos, and BrettPhos are highly effective for coupling a wide range of amines and aryl chlorides, often allowing for lower catalyst loadings and milder reaction temperatures.
-
Catalyst Precursors: Using pre-formed palladium G3 or G4 precatalysts (e.g., XPhos Pd G3) can offer improved reliability and faster activation to the catalytically active Pd(0) species.
A study on the highly regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine showed that Xantphos-based catalysts favored reaction at the more activated C2 position with a selectivity of up to 50:1. This strongly suggests that selective amination at the C2 position of our target substrate is highly feasible.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for C-N bond formation.
Further Cross-Coupling Methodologies: A Brief Comparison
While Suzuki and Buchwald-Hartwig reactions are the most common, other powerful cross-coupling reactions offer unique advantages for specific synthetic goals.
| Reaction Type | Coupling Partner | Key Features & Catalyst Choice |
| Sonogashira Coupling | Terminal Alkyne | Forms C(sp²)-C(sp) bonds. Typically uses a dual Pd/CuI catalyst system (e.g., Pd(PPh₃)₄/CuI) with an amine base like Et₃N or DIPA. Copper-free conditions with bulky phosphine ligands are also effective. |
| Negishi Coupling | Organozinc Reagent | Highly functional group tolerant and often proceeds under mild conditions. Organozinc reagents are typically prepared in situ. Catalyst systems like Pd₂(dba)₃/XPhos are highly effective for coupling with heteroaryl chlorides.[2] |
| Heck Coupling | Alkene | Forms a C-C bond at an sp² carbon of an alkene. The reaction requires a base (e.g., Et₃N, K₂CO₃) and typically a phosphine-ligated palladium catalyst. Regioselectivity can be a challenge. |
| Nickel-Catalyzed Coupling | Various | A more earth-abundant and cost-effective alternative to palladium. Nickel can readily access multiple oxidation states, enabling unique transformations like cross-electrophile coupling. It is particularly effective for activating C-Cl bonds. |
Conclusion and Expert Recommendations
The functionalization of this compound via cross-coupling is a highly viable and promising strategy for the synthesis of novel compounds. The strong electron-withdrawing nature of the substituents activates the C2-Cl bond, making it an excellent electrophile for a range of transformations.
-
For C-C bond formation, the Suzuki-Miyaura coupling is recommended as the primary approach due to its broad substrate scope and functional group tolerance. The use of a palladium precatalyst combined with a bulky, electron-rich biarylmonophosphine ligand like SPhos or XPhos is predicted to provide the highest efficiency and yields.
-
For C-N bond formation, the Buchwald-Hartwig amination is the method of choice. A third-generation catalyst system, such as XPhos Pd G3 , paired with a strong base like NaOtBu, should provide a reliable route to a wide array of amine-substituted pyridines.
While palladium catalysis offers a well-trodden path, researchers should also consider nickel catalysis as a potent alternative, particularly for more challenging transformations or for cost-sensitive, large-scale syntheses. The protocols and catalyst comparisons provided herein serve as an expert-validated starting point for any researcher looking to explore the rich chemistry of this valuable fluorinated building block.
References
-
Smith, A. M., et al. (2019). Iridium-catalyzed aromatic borylation provides quick one-step access to 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester. ResearchGate. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Li, R., et al. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]
-
Naumann, S., et al. (2015). Approaches to prepare perfluoroalkyl and pentafluorophenyl copper couples for cross-coupling reactions with organohalogen compounds. Dalton Transactions. Available at: [Link]
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Barber, T. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
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Mewald, M., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Chittimalla, S. K., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Barber, T. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Seechurn, C. C. C. J., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Heck reaction. Wikipedia. Available at: [Link]
-
Chinchilla, R. & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]
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- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to Regioselectivity in Reactions of 2-Chloro-4-(1,1-difluoroethyl)pyridine for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The strategic functionalization of the pyridine ring is paramount in modulating the pharmacological profile of a lead compound. This guide provides an in-depth analysis of the regioselectivity observed in key reactions of 2-Chloro-4-(1,1-difluoroethyl)pyridine, a versatile building block for drug discovery. We will explore the factors governing the selective transformation at the C2 position, comparing the outcomes of nucleophilic aromatic substitution (SNAr) with those of palladium-catalyzed cross-coupling reactions, supported by experimental insights and mechanistic rationale.
The Influence of the 1,1-Difluoroethyl Substituent
The 1,1-difluoroethyl group at the C4 position of the pyridine ring plays a crucial role in dictating the reactivity of the molecule. As a bioisostere for carbonyl and other functional groups, it offers improved metabolic stability and can enhance binding affinity. Electronically, the difluoroalkyl group is strongly electron-withdrawing through inductive effects, which significantly influences the electron density distribution within the pyridine ring. This electronic pull, combined with the inherent electron-deficient nature of the pyridine nitrogen, renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): A Predictable Pathway
Nucleophilic aromatic substitution on pyridine derivatives is a well-established transformation that generally favors substitution at the C2 and C4 positions. This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. In the case of this compound, the chlorine atom at the C2 position serves as a good leaving group, making this position the primary site for SNAr.
The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile at the C2 carbon. The resulting tetrahedral intermediate is stabilized by delocalization of the negative charge onto the pyridine nitrogen and is further favored by the inductive effect of the 4-(1,1-difluoroethyl) group. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 2-substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Comparative Performance of Nucleophiles in SNAr
While specific experimental data for this compound is not extensively published, we can draw parallels from the reactivity of the closely related 2-chloro-4-(trifluoromethyl)pyridine. The following table summarizes the expected outcomes for SNAr reactions with various nucleophiles.
| Nucleophile | Expected Product | Typical Reaction Conditions | Estimated Yield (%) | Reference (Analogous Systems) |
| Ammonia | 2-Amino-4-(1,1-difluoroethyl)pyridine | Aqueous NH₃, autoclave, 150°C | 85-95 | [1] |
| Primary/Secondary Amines | 2-(Alkylamino)-4-(1,1-difluoroethyl)pyridine | Amine, solvent (e.g., DMF, NMP), heat | 70-90 | [2] |
| Alkoxides (e.g., NaOMe) | 2-Methoxy-4-(1,1-difluoroethyl)pyridine | Alcohol, base (e.g., NaH), room temp. to heat | 80-95 | [3] |
| Thiolates (e.g., NaSPh) | 2-(Phenylthio)-4-(1,1-difluoroethyl)pyridine | Thiol, base (e.g., K₂CO₃), solvent (e.g., DMF) | 75-90 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Alternative
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offer a powerful and versatile alternative to SNAr for the functionalization of this compound. These reactions proceed through a different mechanistic manifold, and their success is highly dependent on the choice of catalyst, ligand, base, and solvent.
A key difference from SNAr is that the reactivity of the C-X bond in cross-coupling generally follows the trend I > Br > Cl, due to the bond dissociation energies. Consequently, chloro-pyridines are often less reactive than their bromo or iodo counterparts and may require more forcing conditions or specialized catalyst systems.
Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Comparison of Common Cross-Coupling Reactions
The following table provides a comparative overview of the expected performance of different palladium-catalyzed cross-coupling reactions with this compound, based on data from analogous systems.
| Reaction | Coupling Partner | Typical Catalyst System | Key Considerations | Estimated Yield (%) | Reference (Analogous Systems) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Requires a base (e.g., K₂CO₃, Cs₂CO₃) | 60-85 | [5][6] |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Requires a base (e.g., Et₃N, DIPA) | 65-90 | [5][7] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / Ligand (e.g., XPhos, SPhos) | Requires a strong base (e.g., NaOt-Bu, K₃PO₄) | 70-95 | [2][4][8] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol is adapted from the synthesis of 2-amino-4-(trifluoromethyl)pyridine.[1]
-
To a high-pressure autoclave, add this compound (1.0 eq).
-
Add aqueous ammonia (28%, ~10 eq) and a co-solvent such as 2-methyltetrahydrofuran.
-
Seal the autoclave and heat the reaction mixture to 150°C with stirring.
-
Maintain the temperature for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 2-amino-4-(1,1-difluoroethyl)pyridine.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the Suzuki coupling of chloro-pyridines.[5]
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).
-
Add a base, for example, potassium carbonate (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-aryl-4-(1,1-difluoroethyl)pyridine product.
Conclusion: A Strategic Choice of Reaction Pathway
The functionalization of this compound at the C2 position can be achieved with high regioselectivity through two primary pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
-
SNAr reactions are generally predictable and efficient for the introduction of heteroatom nucleophiles such as amines, alkoxides, and thiolates. The strong electron-withdrawing nature of the 4-(1,1-difluoroethyl) group activates the C2 position, leading to high yields under relatively straightforward conditions.
-
Palladium-catalyzed cross-coupling reactions offer a broader scope for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, alkynyl, and a wider range of amino substituents. While these reactions can be highly efficient, they often require careful optimization of the catalyst, ligand, and reaction conditions to overcome the lower reactivity of the C-Cl bond.
The choice between these methodologies will depend on the desired final product, the nature of the nucleophile or coupling partner, and considerations of cost, scalability, and functional group tolerance. A thorough understanding of the principles outlined in this guide will empower drug development professionals to make informed decisions in the design and execution of synthetic routes involving this valuable pyridine building block.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- 2-AMINO-4-FLUOROPYRIDINE synthesis. ChemicalBook.
- Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Preparation method of 2-amino-4-fluoropyridine.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- Buchwald–Hartwig amin
- Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorpor
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira Coupling. Organic Chemistry Portal.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Sonogashira coupling. Wikipedia.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- Buchwald-Hartwig Amin
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Benchchem.
- Process for the preparation of fluorinated pyridines.
- Preparation of difluorpyridine compounds.
- Process for the preparation of 2-chloro-pyridine and its derivatives.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Benchchem.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermedi
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Magnetically recoverable catalysts for the preparation of pyridine deriv
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Benchchem.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethyl
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Chloro-4-(1,1-difluoroethyl)pyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision point that balances synthetic feasibility, cost, and the desired physicochemical properties of the final compound. The strategic incorporation of fluorine continues to be a dominant theme in modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, pKa, and binding affinity.[1][2] This guide provides an in-depth cost-benefit analysis of 2-Chloro-4-(1,1-difluoroethyl)pyridine, a specialized building block, comparing it to more common alternatives to inform its strategic deployment in research and development programs.
The Strategic Value of the 1,1-Difluoroethyl Moiety
The pyridine scaffold is a cornerstone of drug design, present in a significant number of FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor and improves the solubility and pharmacokinetic profile of drug candidates.[3][4] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, offers nuanced advantages over non-fluorinated or more heavily fluorinated analogues like the ubiquitous trifluoromethyl (CF₃) group.
-
Lipophilicity and pKa Modulation: The 1,1-difluoroethyl group provides a moderate increase in lipophilicity (logP) compared to a non-fluorinated ethyl group, but typically less than a trifluoromethyl group. This allows for fine-tuning of a molecule's solubility and membrane permeability.[5] Furthermore, its electron-withdrawing nature lowers the basicity (pKa) of the pyridine nitrogen, which can be crucial for avoiding off-target interactions with aminergic receptors.[5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can shield adjacent positions and enhance the half-life of a drug candidate.[6]
-
Bioisosterism: The difluoroethyl group can act as a bioisostere for other functional groups, such as ethers or carbonyls, potentially offering improved properties while maintaining key binding interactions.
Comparative Analysis of Pyridine Building Blocks
The decision to use this compound should be made after careful consideration of its properties relative to other readily available building blocks. The following table provides a comparative overview.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (Conjugate Acid) | Key Characteristics |
| 2-Chloro-4-ethylpyridine | Cl-c1nccc(CC)c1 | 141.60 | ~2.3 | ~4.5 | Baseline: Higher basicity, susceptible to metabolic oxidation at the ethyl group. |
| This compound | Cl-c1nccc(C(F)(F)C)c1 | 177.58[7] | ~2.6[8] | ~3.0 - 3.5 | Intermediate: Moderately lipophilic, reduced basicity, metabolically robust. Offers fine-tuning potential. |
| 2-Chloro-4-(trifluoromethyl)pyridine | Cl-c1nccc(C(F)(F)F)c1 | 181.54 | ~2.5 | ~2.8 - 3.0 | Workhorse: Highly electron-withdrawing, significantly lowers basicity, very metabolically stable, widely available. |
Data for logP and pKa are estimated based on established principles of fluorine chemistry and data from related compounds, as direct experimental values are not widely published.
The Core Cost-Benefit Equation
The primary "cost" of using this compound is not merely its procurement price but its limited commercial availability and the complexity of its synthesis compared to analogues like 2-chloro-4-(trifluoromethyl)pyridine.[9] The synthesis is often multi-step and lower-yielding, contributing to a higher price and longer lead times for researchers.
The "benefit" lies in its unique physicochemical profile. It occupies a valuable intermediate space in terms of lipophilicity and basicity, providing a level of granular control that the more common trifluoromethyl or non-fluorinated analogues cannot.
The following diagram illustrates a decision-making process for selecting the appropriate building block based on project goals.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst
-
K₂CO₃ or other suitable base (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Reaction Setup (Trustworthiness): To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. This initial step ensures all solid reagents are combined under a dry atmosphere.
-
Inerting the Atmosphere (Expertise): Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This is a critical step to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst, thereby inhibiting the catalytic cycle.
-
Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe. Using degassed solvents further prevents catalyst degradation.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure coupled product. [6]
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from related structures like 2-chloropyridine and other fluorinated pyridines.
-
Hazards: Assumed to be a flammable liquid and vapor. [10][11]Harmful if swallowed, in contact with skin, or if inhaled. [10]Causes skin and serious eye irritation. [11]* Handling (Self-Validating System):
-
Always work in a well-ventilated chemical fume hood. [10] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. [10] * Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. [11] * Avoid breathing vapors. If aerosols are generated, respiratory protection is required. [10] * In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.
-
Conclusion
This compound represents a valuable, albeit specialized, tool in the medicinal chemist's arsenal. Its primary benefit is the ability to provide nuanced modulation of physicochemical properties, occupying a space that is not perfectly filled by more common ethyl or trifluoromethyl analogues. However, this scientific advantage comes at the "cost" of reduced availability and likely higher procurement expenses. The decision to employ this reagent is most justified in later-stage lead optimization programs where the fine-tuning of pKa and lipophilicity is paramount and can be rationalized against the increased synthetic investment. For early-stage discovery or when cost is a primary driver, the more accessible 2-chloro-4-(trifluoromethyl)pyridine often remains the more pragmatic choice.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
- Fisher Scientific. (2011).
- Sigma-Aldrich. This compound 95.
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- BenchChem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine 97%.
- Uddin, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH.
- Al-Suhaimi, E. A., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Mehmood, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC, PubMed Central.
- Mureșan, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- QYResearch. (2024). 2-Chloro-4-(trifluoromethyl)pyridine Market size, share and insights 2025-2031, Asia-Pacific.
- PubChemLite. This compound.
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A Senior Application Scientist's Guide to Spectroscopic Validation of 2-Chloro-4-(1,1-difluoroethyl)pyridine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The scaffold, 2-chloro-4-(1,1-difluoroethyl)pyridine, is a valuable building block in modern synthetic chemistry, prized for the unique electronic properties imparted by its difluoroethyl group and the versatile reactivity of its chloro-substituent. This guide provides an in-depth comparison of spectroscopic methodologies for validating the products of two of the most powerful cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from experience to ensure self-validating and trustworthy results. We will compare the spectroscopic signatures of the starting material against the expected profiles of its C-C and C-N coupled products, providing a clear roadmap for confident structural elucidation.
The Synthetic Landscape: Suzuki vs. Buchwald-Hartwig
The chlorine atom at the 2-position of this compound is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities, fundamentally altering the molecule's properties.
-
Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond, typically coupling the aryl chloride with an aryl or heteroaryl boronic acid.[1] This is a workhorse reaction for building the complex carbon skeletons of many pharmaceutical agents.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the aryl chloride with a primary or secondary amine.[2][3] It has revolutionized the synthesis of arylamines, which are prevalent motifs in countless bioactive molecules.[4][5]
The successful execution of these reactions requires meticulous validation to confirm that the desired transformation has occurred and to identify any potential side products.
The Analytical Workflow: A Triad of Spectroscopic Techniques
A multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure validation. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: A typical workflow for the synthesis and spectroscopic validation of reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the reaction products. For compounds containing hydrogen, carbon, and fluorine, a suite of 1D experiments (¹H, ¹³C, and ¹⁹F NMR) provides a wealth of information on the molecular framework, connectivity, and the electronic environment of the nuclei.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and have residual solvent peaks that do not obscure key signals. CDCl₃ is a good first choice for many organic molecules.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene (δ ≈ -63.72 ppm) can be used.[6]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to optimize include the spectral width, number of scans (typically 8-16 for a sample of this concentration), and relaxation delay (D1, usually 1-2 seconds).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for confirming changes around the difluoroethyl group.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer acquisition time are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
Comparative NMR Data Analysis
The key to validation is comparing the spectra of the product to the starting material. The substitution at the C-2 position will induce significant and predictable changes in the chemical shifts of the pyridine ring protons and carbons.
| Compound | Spectroscopic Technique | Expected Chemical Shift (δ, ppm) & Multiplicity | Rationale for Expected Shifts |
| Starting Material: this compound | ¹H NMR | H-6: ~8.4 ppm (d), H-5: ~7.6 ppm (dd), H-3: ~7.4 ppm (d), CH₃: ~2.1 ppm (t) | The electronegative chlorine at C-2 deshields the adjacent H-3 and H-6 protons, shifting them downfield. The methyl protons are split into a triplet by the two adjacent fluorine atoms. |
| ¹⁹F NMR | ~ -90 to -110 ppm (q) | The fluorine signal is expected in the alkyl fluoride region and will be split into a quartet by the three adjacent methyl protons. | |
| ¹³C NMR | C-2: ~152 ppm, C-4: ~150 ppm (t), C-6: ~150 ppm, C-3: ~125 ppm, C-5: ~121 ppm, CF₂: ~120 ppm (t), CH₃: ~25 ppm (t) | The carbons attached to halogens (C-2) and the CF₂ group (C-4) are significantly downfield. Carbons coupled to fluorine will show characteristic splitting (t for triplet). | |
| Product 1 (Suzuki): 2-Aryl-4-(1,1-difluoroethyl)pyridine | ¹H NMR | H-6: ~8.6 ppm (d), H-3 & H-5: ~7.2-7.8 ppm (m), Aryl-H: ~7.0-8.0 ppm (m), CH₃: ~2.1 ppm (t) | Replacement of chlorine with an aryl group will cause a noticeable shift in the adjacent H-3 proton, and new signals for the introduced aryl group will appear. H-6 remains downfield. |
| ¹⁹F NMR | ~ -90 to -110 ppm (q) | The environment of the difluoroethyl group is largely unchanged, so the ¹⁹F shift should be similar to the starting material. | |
| ¹³C NMR | C-2: ~158 ppm, Aryl-C: ~120-140 ppm, C-4: ~150 ppm (t) | The C-2 signal will shift upon substitution. New signals corresponding to the aryl ring will be present. | |
| Product 2 (Buchwald-Hartwig): 2-Amino-4-(1,1-difluoroethyl)pyridine | ¹H NMR | H-6: ~8.0 ppm (d), H-5: ~6.7 ppm (dd), H-3: ~6.5 ppm (d), NH₂: ~4.5 ppm (br s), CH₃: ~2.1 ppm (t) | The electron-donating amino group will strongly shield the pyridine ring protons, causing significant upfield shifts for H-3, H-5, and H-6 compared to the starting material. A broad singlet for the NH₂ protons will appear.[8] |
| ¹⁹F NMR | ~ -90 to -110 ppm (q) | Similar to the Suzuki product, the ¹⁹F chemical shift is expected to be largely unaffected. | |
| ¹³C NMR | C-2: ~160 ppm, C-6: ~148 ppm, C-4: ~149 ppm (t), C-3: ~108 ppm, C-5: ~112 ppm | The C-2 carbon bearing the amino group will be significantly downfield, while the shielding effect will cause C-3 and C-5 to shift upfield. |
Note: Expected chemical shifts are estimates and can vary based on solvent and the specific aryl or amino group introduced. The key is the relative shift compared to the starting material.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is the definitive technique for confirming the molecular weight of the reaction product. For halogen-containing compounds, MS also provides a characteristic isotopic pattern that serves as a powerful diagnostic tool.
Experimental Protocol: Mass Spectrometry
-
Ionization Method Selection:
-
Electron Ionization (EI): A "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation. However, the molecular ion peak may be weak or absent for some molecules.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically yields a strong protonated molecule peak [M+H]⁺, making it ideal for confirming molecular weight.
-
-
Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or a GC-MS system. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or analyzed via LC-MS.
-
Data Acquisition: Acquire a full scan mass spectrum. High-resolution mass spectrometry (HRMS) is highly recommended as it provides the exact mass, which can be used to confirm the elemental formula of the product with high confidence.
Comparative MS Data Analysis
The most telling feature in the mass spectrum will be the change in the molecular ion peak and its isotopic pattern.
Caption: Expected change in the molecular ion isotopic pattern after successful substitution of chlorine.
| Compound | Ionization | Expected m/z of Molecular Ion | Key Diagnostic Features |
| Starting Material: this compound | EI / ESI | M⁺˙ = 177.0151 (for ³⁵Cl), [M+H]⁺ = 178.0229 | Crucial: Presence of an M+2 peak ([M+2]⁺˙) at m/z 179 with an intensity of approximately one-third of the M⁺˙ peak, characteristic of a single chlorine atom.[9][10] |
| Product 1 (Suzuki): 2-(Phenyl)-4-(1,1-difluoroethyl)pyridine | EI / ESI | M⁺˙ = 219.0855, [M+H]⁺ = 220.0934 | Absence of the 3:1 isotopic pattern for chlorine. The molecular weight will have increased by the mass of the phenyl group minus the mass of the chlorine atom (77 - 35 = +42 Da). |
| Product 2 (Buchwald-Hartwig): 2-Amino-4-(1,1-difluoroethyl)pyridine | EI / ESI | M⁺˙ = 158.0655, [M+H]⁺ = 159.0733 | Absence of the chlorine isotopic pattern. The molecular weight will have decreased by the mass of chlorine minus the mass of the amino group (35 - 16 = -19 Da). |
Infrared (IR) Spectroscopy: A Quick Functional Group Check
While less detailed than NMR, Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and valuable tool for confirming the transformation of key functional groups.[2]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid product with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a translucent pellet.
-
Thin Film: If the product is an oil or low-melting solid, dissolve it in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal. This is the simplest and fastest method for many samples.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Comparative IR Data Analysis
The primary changes in the IR spectrum will be the disappearance of C-Cl vibrations and the appearance of new bands corresponding to the introduced functional group.
| Compound | Expected Key IR Absorptions (cm⁻¹) | Diagnostic Feature |
| Starting Material: this compound | ~1600-1400 (C=C, C=N ring stretch), ~1200-1000 (C-F stretch), ~800-600 (C-Cl stretch) | The C-Cl stretching vibration is a key marker for the starting material. |
| Product 1 (Suzuki): 2-Aryl-4-(1,1-difluoroethyl)pyridine | ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (C=C, C=N ring stretch), ~1200-1000 (C-F stretch) | Disappearance of the C-Cl band. Appearance of new aromatic C-H stretching and bending bands from the introduced aryl group. |
| Product 2 (Buchwald-Hartwig): 2-Amino-4-(1,1-difluoroethyl)pyridine | ~3500-3300 (N-H stretch, two bands for primary amine), ~1620 (N-H bend), ~1600-1400 (C=C, C=N ring stretch), ~1200-1000 (C-F stretch) | Disappearance of the C-Cl band. The appearance of two distinct, medium-intensity N-H stretching bands in the 3500-3300 cm⁻¹ region is a definitive indicator of a successful amination to form a primary amine.[2] |
Conclusion
The structural validation of reaction products from this compound is a systematic process that relies on the synergistic interpretation of NMR, MS, and IR data. By comparing the spectroscopic fingerprint of the product to that of the starting material, researchers can gain a high degree of confidence in the reaction's outcome. The disappearance of the chlorine signature in mass spectrometry, coupled with the predictable and significant shifts in NMR and the appearance of new functional group bands in IR, provides a self-validating system for confirming successful Suzuki-Miyaura and Buchwald-Hartwig transformations. This rigorous analytical approach is indispensable for advancing drug discovery and development programs.
References
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]
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Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Available at: [Link]
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mass spectra - the M+2 peak - Chemguide. Available at: [Link]
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2-(1,1-Difluoroethyl)pyridine - SpectraBase. Available at: [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Liu, Z., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. Available at: [Link]
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Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Available at: [Link]
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Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). Available at: [Link]
-
Process for the preparation of fluorinated pyridines - European Patent Office. Available at: [Link]
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Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
-
Trilleras, J., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. Available at: [Link]
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Fluorine NMR. Available at: [Link]
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Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]
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Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 2-Chloro-4-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(1,1-difluoroethyl)pyridine is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The presence of the chlorine atom at the 2-position and the difluoroethyl group at the 4-position of the pyridine ring imparts unique physicochemical properties to the molecule, making it a valuable intermediate in the development of novel bioactive compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the chemical research and development community.
This guide provides an in-depth comparison of the most viable synthetic routes to this compound, offering a critical analysis of each approach based on experimental data, reaction efficiency, and operational safety. We will delve into the mechanistic details of the key transformations and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic strategies.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached from two main retrosynthetic disconnections. The first strategy involves the introduction of the 1,1-difluoroethyl moiety onto a pre-existing 2-chloropyridine core. The second approach entails the chlorination of a pyridine ring that already bears the 1,1-difluoroethyl substituent.
dot graph "Synthetic_Strategies" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RouteA [label="Route A: Deoxofluorination Strategy"]; RouteB [label="Route B: Chlorination Strategy"]; PrecursorA [label="4-Acetyl-2-chloropyridine"]; PrecursorB [label="4-(1,1-Difluoroethyl)pyridine Derivative"];
Target -> RouteA [label="Retrosynthesis"]; Target -> RouteB [label="Retrosynthesis"]; RouteA -> PrecursorA [label="Key Precursor"]; RouteB -> PrecursorB [label="Key Precursor"]; } dot Figure 1: Retrosynthetic approaches to this compound.
Route A: Deoxofluorination of 4-Acetyl-2-chloropyridine
This is arguably the most direct and well-documented approach, starting from the commercially available or readily synthesized 4-acetyl-2-chloropyridine. The key transformation in this route is the conversion of the acetyl group to a 1,1-difluoroethyl group via deoxofluorination.
dot graph "Route_A" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="4-Acetyl-2-chloropyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Gem-diol intermediate (transient)"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Deoxofluorinating Agent\n(DAST or Deoxo-Fluor)"]; Intermediate -> Product [label="Fluorination & Elimination"]; } dot Figure 2: Synthetic scheme for Route A.
The deoxofluorination of ketones is a powerful tool in organofluorine chemistry. Two of the most commonly employed reagents for this transformation are Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2]
Comparative Analysis of Deoxofluorinating Agents
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| Reactivity | Highly reactive, often effective at lower temperatures (0°C to room temperature).[1] | Similar or in some cases superior reactivity to DAST.[2] |
| Thermal Stability | Thermally unstable, can detonate if heated above 90°C.[1] | More thermally stable than DAST, making it safer for larger scale reactions.[2][3] |
| Handling | Moisture-sensitive, reacts violently with water. Requires careful handling. | Also moisture-sensitive but generally considered safer to handle than DAST.[2] |
| Byproducts | Can lead to elimination byproducts, especially with sensitive substrates. | Often provides cleaner reactions with fewer elimination byproducts compared to DAST.[4] |
| Cost | Generally less expensive than Deoxo-Fluor. | More expensive than DAST. |
Experimental Protocol: Deoxofluorination of 4-Acetyl-2-chloropyridine with Deoxo-Fluor
This protocol is based on general procedures for the deoxofluorination of ketones.[3][5]
Materials:
-
4-Acetyl-2-chloropyridine (1.0 eq)
-
Deoxo-Fluor (2.0 - 3.0 eq)[3]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-acetyl-2-chloropyridine in anhydrous DCM, cooled to 0°C under a nitrogen atmosphere, is added Deoxo-Fluor dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Expected Yield: Based on similar transformations, yields in the range of 60-80% can be anticipated.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Deoxofluorinating agents react violently with water, so stringent anhydrous conditions are crucial for both safety and reaction efficiency.
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents the reaction of the reagents with atmospheric moisture.
-
Slow Addition at Low Temperature: The initial reaction can be exothermic, and slow addition at 0°C helps to control the reaction temperature and prevent runaway reactions.
-
Quenching with Bicarbonate: The reaction produces acidic byproducts, which are neutralized by the addition of a weak base like sodium bicarbonate.
Route B: Chlorination of a 4-(1,1-Difluoroethyl)pyridine Derivative
This alternative strategy involves the synthesis of a pyridine ring already containing the 1,1-difluoroethyl group, followed by the introduction of a chlorine atom at the 2-position. This route can be further divided into two sub-pathways depending on the precursor used for chlorination.
Sub-pathway B1: From 4-(1,1-Difluoroethyl)pyridin-2-amine via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide.[6] This would involve the diazotization of 4-(1,1-difluoroethyl)pyridin-2-amine followed by treatment with a copper(I) chloride source.
dot graph "Route_B1" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="4-(1,1-Difluoroethyl)pyridin-2-amine"]; Intermediate [label="Diazonium Salt"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="NaNO2, HCl"]; Intermediate -> Product [label="CuCl"]; } dot Figure 3: Synthetic scheme for Route B1.
Challenges: The primary challenge of this route is the synthesis of the starting material, 4-(1,1-difluoroethyl)pyridin-2-amine. This would likely require a multi-step synthesis, potentially starting from a simpler pyridine derivative.
Sub-pathway B2: From 4-(1,1-Difluoroethyl)pyridine N-oxide
Pyridine N-oxides are activated towards nucleophilic substitution at the 2- and 4-positions.[7] Chlorination of 4-(1,1-difluoroethyl)pyridine N-oxide can be achieved using various chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
dot graph "Route_B2" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="4-(1,1-Difluoroethyl)pyridine"]; Intermediate [label="4-(1,1-Difluoroethyl)pyridine N-oxide"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="m-CPBA or H2O2/AcOH"]; Intermediate -> Product [label="POCl3 or SO2Cl2"]; } dot Figure 4: Synthetic scheme for Route B2.
Challenges: Similar to the previous sub-pathway, the synthesis of the starting 4-(1,1-difluoroethyl)pyridine N-oxide is not straightforward. It would first require the synthesis of 4-(1,1-difluoroethyl)pyridine, likely from 4-acetylpyridine, followed by oxidation to the N-oxide.
Comparison of Synthetic Routes
| Parameter | Route A: Deoxofluorination | Route B: Chlorination |
| Starting Material Availability | 4-Acetyl-2-chloropyridine is commercially available or readily synthesized. | Precursors like 4-(1,1-difluoroethyl)pyridin-2-amine or its N-oxide require multi-step synthesis. |
| Number of Steps | Potentially a single step from a common intermediate. | Multiple steps are required to synthesize the key precursor. |
| Overall Yield | Likely to be higher due to fewer steps. | Potentially lower due to the cumulative loss of yield over multiple steps. |
| Scalability | Scalable, especially with the use of the more thermally stable Deoxo-Fluor.[3] | The Sandmeyer reaction can be challenging to scale up due to the instability of diazonium salts. |
| Safety Considerations | Deoxofluorinating agents are hazardous and require careful handling. | The Sandmeyer reaction involves potentially explosive diazonium intermediates. Chlorinating agents like POCl₃ are corrosive and toxic. |
Conclusion
Based on the analysis of the available literature and established synthetic methodologies, Route A, involving the deoxofluorination of 4-acetyl-2-chloropyridine, emerges as the more practical and efficient strategy for the synthesis of this compound. This route benefits from a readily available starting material and a potentially single-step transformation to the final product. While the use of deoxofluorinating agents requires careful handling, the development of more stable reagents like Deoxo-Fluor has significantly improved the safety and scalability of this transformation.
Route B, while chemically feasible, is hampered by the lack of readily available starting materials, necessitating a more convoluted and likely lower-yielding synthetic sequence. However, for specific research applications where the 4-(1,1-difluoroethyl)pyridine core is already accessible, this route could be a viable option.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. This guide provides the necessary information to make an informed decision and to successfully synthesize this important chemical intermediate.
References
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Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborates: Storage-Stable, Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053.
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Chang, Y., Lee, H., & Bae, C. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
- Galli, M., & Fletcher, S. P. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(59), 33796–33816.
- Ghiazza, C., Faber, T., Gomez-Palomino, A., & Cornella, J. (2021). Deaminative chlorination of aminoheterocycles.
- Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
- Galli, M., & Fletcher, S. P. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(59), 33796–33816.
-
Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) - Common Organic Chemistry. Retrieved from [Link]
- El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-(1,1-difluoroethyl)pyridine: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste disposal is a critical aspect of ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-Chloro-4-(1,1-difluoroethyl)pyridine, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, aiming to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.
Understanding the Hazard Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound presents several risks that necessitate careful management.
Table 1: Hazard Identification of this compound
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | P301 + P310 + P330 |
| Skin Irritation (Category 2) | Causes skin irritation. | P302 + P352 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P305 + P351 + P338 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation. | P335 |
| Combustible Liquid |
Source: Sigma-Aldrich Safety Data Sheet
The presence of chlorine and fluorine atoms on the pyridine ring contributes to its reactivity and potential for environmental persistence. Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited. All waste containing this compound must be treated as hazardous waste.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, all personnel must adhere to the following safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical hazards.[1][2]
-
Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or Viton® are recommended for handling halogenated organic compounds.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For minor spills within a fume hood, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the liquid.[2] The absorbed material should then be collected into a sealed, appropriately labeled hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for emergency response.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for laboratories with the appropriate facilities and trained personnel, a pre-treatment step of reductive dechlorination can be employed to render the waste less hazardous.
Direct Disposal as Hazardous Waste (Recommended for most laboratories)
This is the most straightforward and universally applicable disposal method.
Workflow for Direct Hazardous Waste Disposal
Caption: Workflow for direct disposal of this compound.
Experimental Protocol:
-
Waste Identification and Segregation: All waste streams containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, absorbent pads), must be classified as halogenated organic hazardous waste.[3] This waste must be kept separate from other waste streams, particularly strong oxidizing agents, acids, and bases.[4]
-
Containerization: Collect the waste in a designated, leak-proof, and sealable container made of a compatible material (e.g., glass or high-density polyethylene).[2][4] The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).
-
Safe Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][4] Ensure the storage location is in compliance with your institution's chemical hygiene plan and local regulations.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Follow all institutional and regulatory procedures for waste handover and documentation.
Laboratory-Scale Reductive Dechlorination (For advanced users with appropriate facilities)
This procedure aims to reduce the toxicity of the waste by removing the chlorine atom from the pyridine ring. This method is adapted from a patented process for the dechlorination of chloropyridines.[5][6]
It is crucial to note that this procedure should only be performed by trained personnel in a well-equipped laboratory with a functioning chemical fume hood and appropriate safety measures in place. The reactivity of the difluoroethyl group under these conditions has not been extensively studied; therefore, this procedure should be carried out with caution and on a small scale initially.
Workflow for Reductive Dechlorination
Caption: Workflow for the laboratory-scale reductive dechlorination of this compound.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, charge the this compound waste. For every 1 mole of the pyridine compound, add approximately 4-5 moles of glacial acetic acid.
-
Heating: Gently warm the mixture to 40-50°C with stirring in a water bath.
-
Addition of Zinc: Slowly add zinc dust (approximately 1.5 to 2 molar equivalents per mole of the pyridine compound) in small portions over a period of 1-2 hours.[5][6] The reaction is exothermic, so control the addition rate to maintain the temperature between 40-50°C.
-
Reaction Monitoring: After the addition of zinc is complete, continue to stir the reaction mixture at 40-50°C for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully dilute the reaction mixture with an equal volume of water.
-
Neutralization: Slowly and carefully neutralize the acidic mixture by adding a 50% aqueous solution of sodium hydroxide with stirring and cooling in an ice bath. The pH should be adjusted to approximately 7.
-
Final Disposal: The resulting aqueous mixture containing the dechlorinated product and zinc salts should be collected in a labeled hazardous waste container and disposed of through a licensed hazardous waste disposal service. While the primary chlorinated hazard has been addressed, the resulting mixture is still considered hazardous waste.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), classifies halogenated organic compounds as hazardous waste.[7][8] Your institution's EHS department will be familiar with the specific EPA waste codes and disposal requirements.
-
OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) which must include procedures for the safe disposal of chemical waste.[9][10] All procedures outlined in this guide should be incorporated into your laboratory's CHP.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to strict safety protocols, and following the detailed disposal procedures outlined in this guide, you can ensure a safe working environment and maintain regulatory compliance. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.
References
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories. [Link]
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US Bio-Clean. OSHA Compliance For Laboratories. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
- Google Patents. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
-
Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Penta chemicals. Pyridine - SAFETY DATA SHEET. [Link]
-
ResearchGate. Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. [Link]
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U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
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Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
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National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. [Link]
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Unknown. hazardous waste segregation. [Link]
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PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. [Link]
-
NAVIMRO. 2-Chloro-4-(1,1-difluoroe, Sigma-Aldrich, K57460469. [Link]
-
Michigan State University. Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. [Link]
- Google Patents. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
-
Krossing Group. Fluorine Lab. [Link]
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DTIC. Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
Royal Society of Chemistry. 1,4-Dihydropyridine compounds as versatile dehalogenation reagents under visible-light irradiation. [Link]
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Revue Roumaine de Chimie. CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. [Link]
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Charles River Laboratories. Making Fluorination Chemistry Safer and Easier. [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-4-(1,1-difluoroethyl)pyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-(1,1-difluoroethyl)pyridine. The protocols herein are synthesized from best practices for analogous chemical structures, ensuring a robust framework for operational safety and integrity.
Understanding the Hazard Profile: A Synthesis of Analogs
-
Chlorinated Pyridine Core: Pyridine and its halogenated derivatives are known to be hazardous. They are often harmful if swallowed, inhaled, or on contact with skin.[1][2][3] Acute exposure can cause significant irritation to the skin, eyes, and respiratory system.[1][4] Chronic exposure to pyridine-like compounds has been associated with potential damage to the liver and kidneys.[3][5] Furthermore, many pyridine derivatives are flammable liquids.[2][4]
-
Difluoroethyl Group: The presence of fluorine imparts specific properties. Thermal decomposition of organofluorine compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[6][7] While the carbon-fluorine bond is strong, metabolic processes or specific chemical conditions can lead to defluorination, potentially forming toxic metabolites.[8]
Based on this analysis, we must treat this compound as a substance that is likely harmful by all routes of exposure, a severe irritant, and potentially damaging to internal organs upon repeated exposure.
| Anticipated Hazard | Primary Concerns | Key Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][9] | Use engineering controls (fume hood) and appropriate PPE to prevent any direct contact. |
| Irritation/Corrosion | Causes irritation to skin and serious eye irritation/damage.[1][10] | Wear chemical-resistant gloves and tightly sealed safety goggles.[11] |
| Organ Toxicity | Potential for liver and kidney damage with prolonged or repeated exposure.[3] | Minimize exposure quantity and duration; adhere strictly to all handling protocols. |
| Flammability | Assumed to be a flammable liquid and vapor.[2][4][10] | Store away from heat and ignition sources; use non-sparking tools.[9][10] |
| Decomposition | Thermal decomposition may produce toxic gases (NOx, HCl, HF).[7][12] | Avoid excessive heating; ensure adequate ventilation during reactions. |
Personal Protective Equipment (PPE): A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection depends directly on the procedure being performed. The following matrix outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Ventilated chemical cabinet | Butyl rubber or PVA gloves for handling containers.[13] | Safety glasses | Flame-retardant lab coat | Not typically required |
| Weighing & Solution Prep | Certified Chemical Fume Hood | Butyl rubber or PVA gloves (double-gloving recommended). Nitrile is not recommended.[13] | Tightly-sealing chemical safety goggles.[11] | Fully-buttoned, flame-retardant lab coat. | Not required if performed correctly within a fume hood. |
| Running Reaction (Ambient/Cool) | Certified Chemical Fume Hood | Butyl rubber or PVA gloves. | Chemical safety goggles and face shield. | Fully-buttoned, flame-retardant lab coat. | Not required if performed correctly within a fume hood. |
| Reaction Under Heat/Pressure | Certified Chemical Fume Hood with blast shield | Butyl rubber or PVA gloves. | Chemical safety goggles and face shield. | Fully-buttoned, flame-retardant lab coat. | Recommended to have on standby. Use an approved respirator if there is any indication of release.[9][10] |
| Spill Cleanup | N/A | Heavy-duty butyl rubber gloves. | Chemical safety goggles and face shield. | Chemical-resistant apron over lab coat. | Required. Use a NIOSH/MSHA approved air-purifying respirator with organic vapor cartridges.[9][10] |
Operational Plan: Step-by-Step Guidance
Adherence to a strict, validated operational workflow is paramount to ensuring safety and experimental reproducibility.
Preparation and Handling
-
Pre-Use Inspection: Before beginning work, inspect all PPE for damage. Ensure the chemical fume hood has a current certification sticker and the airflow is optimal.
-
Work Area Setup: All work must be conducted within a properly functioning certified laboratory chemical fume hood.[13] Keep the sash at the lowest practical height.
-
Chemical Transfer: When transferring the chemical, use non-sparking tools and ground equipment to prevent static discharge.[9][10] Keep containers tightly closed when not in use.[1]
-
Heating: If heating is required, use a well-controlled system (e.g., oil bath with a temperature controller). Avoid direct heating with a mantle to prevent localized overheating, which could lead to decomposition.
Emergency Response
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][13]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention.[13]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][14]
-
Small Spill (Inside Fume Hood): If you are trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Scoop the material into a designated, labeled hazardous waste container.
-
Large Spill (Outside Fume Hood): Evacuate the area immediately. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department. Prevent entry to the area.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task and associated risk.
Caption: PPE selection workflow based on procedural risk assessment.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any hazardous chemical.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams. Maintain separate, designated hazardous waste containers for solids (absorbent material, contaminated weighing paper) and liquids (reaction residues, washes).
-
Container Management: All waste containers must be compatible with the chemical, kept tightly closed, and clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
Professional Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[15][16] Adhere strictly to all local and national regulations. Never dispose of this chemical down the drain.[16]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity that protects you, your colleagues, and your research.
References
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Chloro-4-(trifluoromethyl)pyridine, 95%.
- ECHEMI. (n.d.). 4-chloro-2-(2-fluorophenyl)pyridine SDS, 918530-84-4 Safety Data Sheets.
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- CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-4-(DIFLUOROMETHYL)PYRIDINE.
- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
- Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure - Fluorine.
- ChemicalBook. (2019). Pyridine-Health Hazards and Toxicity.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Chloropyridine.
- New Jersey Department of Health. (2002). HAZARD SUMMARY - Pyridine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine-d5.
- GOV.UK. (2024). Pyridine: general information.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Difluoroamine.
- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
